MA242 free base

Catalog No.
S12903315
CAS No.
M.F
C24H20ClN3O3S
M. Wt
466.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MA242 free base

Product Name

MA242 free base

IUPAC Name

10-[(4-chlorophenyl)methylamino]-2-(4-methylphenyl)sulfonyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one

Molecular Formula

C24H20ClN3O3S

Molecular Weight

466.0 g/mol

InChI

InChI=1S/C24H20ClN3O3S/c1-15-2-8-19(9-3-15)32(30,31)28-14-17-10-11-26-20-12-21(24(29)23(28)22(17)20)27-13-16-4-6-18(25)7-5-16/h2-9,12,14,27H,10-11,13H2,1H3

InChI Key

OAGZTFIEDOSHHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C3CCN=C4C3=C2C(=O)C(=C4)NCC5=CC=C(C=C5)Cl

what is MA242 free base

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

MA242 free base is a bifunctional molecule that simultaneously targets two key proteins:

  • MDM2: A negative regulator of the tumor suppressor p53.
  • NFAT1: A transcription factor implicated in tumor cell survival and proliferation [1] [2].

Its mechanism is illustrated below:

G MA242 MA242 MDM2 MDM2 Protein MA242->MDM2 Binds & Induces NFAT1 NFAT1 Protein MA242->NFAT1 Binds & Induces Transcription Inhibits NFAT1-mediated MDM2 Transcription MA242->Transcription Degradation Degradation MDM2->Degradation NFAT1->Degradation Apoptosis Apoptosis Degradation->Apoptosis Leads to Transcription->MDM2 Reduces

This compound simultaneously binds MDM2 and NFAT1, inducing their degradation and inhibiting transcription, leading to apoptosis.

Biological Activity & Experimental Data

This compound demonstrates potent and selective anti-cancer activity in both cellular and animal models.

In Vitro Efficacy

The table below summarizes the inhibitory effects of this compound on the viability of various human pancreatic cancer cell lines after a 72-hour treatment [1]:

Cell Line p53 Status IC₅₀ (μM)
Panc-1 Mutant 0.14
Mia-Paca-2 Mutant 0.14
AsPC-1 Mutant 0.15
BxPC-3 Wild-type 0.25
HPAC Wild-type 0.40
HPDE (Normal) Normal cell 5.81

This compound also significantly reduces MDM2 and NFAT1 protein levels at low concentrations (0.1-0.5 μM) within 24 hours [1]. It induces apoptosis (programmed cell death) and exhibits selective cytotoxicity against Hepatocellular Carcinoma (HCC) cells with IC₅₀ values between 0.1 and 0.31 μM [1] [3].

In Vivo Efficacy

In mouse models of pancreatic cancer, this compound administered intraperitoneally (IP) potently inhibited tumor growth [1] [2]:

Tumor Model Dosage Treatment Schedule Result
Panc-1 orthotopic tumors 2.5 mg/kg & 5 mg/kg IP; 5 days/week for 5 weeks 56.1% & 82.5% tumor growth inhibition
AsPC-1 orthotopic tumors 10 mg/kg IP; 5 days/week for 3 weeks 89.5% tumor growth inhibition

These effects were achieved without significant host toxicity or changes in average body weight [1].

Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the key experimental methodologies.

Cell Viability Assay (MTT)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound [1] [2].

  • Cell Lines: Human pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3) and normal human pancreatic ductal epithelium (HPDE) cells.
  • Procedure:
    • Seed cells in plates and allow to adhere.
    • Treat cells with this compound at a range of concentrations (e.g., 0.05, 0.5, and 5 μM).
    • Incubate for 72 hours.
    • Add MTT reagent and incubate further to allow formazan crystal formation.
    • Dissolve crystals and measure the absorbance to calculate cell viability and IC₅₀.
Western Blot Analysis

This protocol is used to detect changes in MDM2 and NFAT1 protein levels after treatment [1] [2].

  • Cell Lines: Human pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1).
  • Procedure:
    • Treat cells with this compound at concentrations of 0, 0.1, 0.2, and 0.5 μM.
    • Incubate for 24 hours.
    • Lyse cells and extract total protein.
    • Separate proteins by SDS-PAGE gel electrophoresis and transfer to a membrane.
    • Probe membrane with specific anti-MDM2 and anti-NFAT1 antibodies.
    • Use a secondary antibody conjugated to a detection system (e.g., HRP) to visualize protein bands. A observed decrease in band intensity indicates protein degradation.
Animal Model Study

This protocol assesses the efficacy of this compound in living organisms [1] [2].

  • Animals: Female 4-6 week old athymic nude mice.
  • Procedure:
    • Implant AsPC-1-Luc or Panc-1-Luc pancreatic cancer cells to establish orthotopic tumors.
    • Administer this compound via intraperitoneal (IP) injection.
    • Use two main dosing regimens:
      • For Panc-1 models: 2.5 or 5 mg/kg, administered 5 days per week for five weeks.
      • For AsPC-1 models: 10 mg/kg, administered 5 days per week for three weeks.
    • Monitor tumor growth using in vivo imaging (e.g., bioluminescence) and measure tumor volume/weight at the endpoint.
    • Record animal body weights weekly to monitor for toxicity.

Physicochemical Properties

  • CAS Number: 1049704-17-7 [1] [4]
  • Molecular Formula: C₂₄H₂₀ClN₃O₃S [1] [5]
  • Molecular Weight: 465.95 g/mol [1] [5]
  • IUPAC Name: 10-[(4-chlorophenyl)methylamino]-2-(4-methylphenyl)sulfonyl-2,7-diazatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),3,7,9-tetraen-11-one [4]
  • SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=C3CCN=C4C3=C2C(=O)C(=C4)NCC5=CC=C(C=C5)Cl [4]
  • Storage: Store as a powder at -20°C for long-term stability (up to 3 years). Solutions in DMSO can be stored at -80°C for 6 months [1] [6].

Important Note

This compound is strictly for research use and is not intended for human diagnostic or therapeutic use [1] [3] [4].

References

MA242 free base molar mass 465.95

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Biological Profile

The table below summarizes the core identity and reported biological activities of MA242 free base.

Property Description
CAS Number 1049704-17-7 [1] [2] [3]
Molecular Formula C₂₄H₂₀ClN₃O₃S [1] [2] [3]
Molecular Weight 465.95 g/mol [1] [2] [3]
Primary Targets MDM2, NFAT1 [1] [3] [4]
Mechanism of Action Directly binds MDM2 & NFAT1, induces their protein degradation, inhibits NFAT1-mediated MDM2 transcription [1] [4]
Primary Research Findings Induces apoptosis; inhibits tumor growth & metastasis in pancreatic cancer & HCC models; effective regardless of p53 status [1] [5] [6]

Summary of Quantitative Biological Data

The following table consolidates key experimental data from preclinical studies.

Assay Type Cell Lines / Model Tested Concentrations/Doses Incubation Time / Duration Key Results
In Vitro: Cell Viability [1] [3] Human pancreatic cancer (Panc-1, Mia-Paca-2, etc.); Normal HPDE cells 0.05 - 5 μM 72 hours IC₅₀: 0.1 - 0.4 μM (cancer cells); 5.81 μM (normal HPDE cells)
In Vitro: Western Blot [1] [3] Human pancreatic cancer (HPAC, Panc-1, AsPC-1) 0 - 0.5 μM 24 hours Decreased MDM2 and NFAT1 protein levels.
In Vivo: Efficacy [1] [3] Athymic nude mice with orthotopic pancreatic tumors 2.5, 5, or 10 mg/kg (IP injection) 5 days/week for 3-5 weeks Up to 89.5% inhibition of tumor growth; near-complete regression in some models; no significant host toxicity.

Detailed Experimental Protocols

For reference, the following methodologies are cited in the published research on MA242 [4].

Cell Viability Assay
  • Cell Lines: Human pancreatic cancer lines (e.g., HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3) and a normal human pancreatic ductal epithelium (HPDE) cell line [1] [3] [4].
  • Procedure: Cells are treated with a concentration gradient of MA242 (e.g., 0.05, 0.5, 5 μM) for 72 hours. Cell viability is then measured using standard assays (e.g., MTT or MTS). The IC₅₀ value is calculated from the dose-response curve [1] [4].
Western Blot Analysis
  • Cell Treatment: Cells are treated with varying concentrations of MA242 (e.g., 0, 0.1, 0.2, 0.5 μM) for 24 hours [1] [3].
  • Protein Analysis: After treatment, total protein is extracted. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against MDM2 and NFAT1. GAPDH or β-actin antibodies are typically used as loading controls to confirm equal protein loading [1] [4].
In Vivo Animal Model
  • Animal Model: Female athymic nude mice (4-6 weeks old) implanted with luciferase-tagged human pancreatic cancer cells (e.g., AsPC-1-Luc or Panc-1-Luc) to form orthotopic tumors [1] [3] [4].
  • Dosing Regimen: MA242 is administered via intraperitoneal (IP) injection at 2.5-10 mg/kg, typically 5 days per week for 3-5 weeks [1].
  • Tumor Monitoring: Tumor growth and metastasis are monitored using in vivo bioluminescence imaging. Tumor volume and weight are measured at the endpoint, and tissues are collected for histological analysis [1] [4].

Mechanism of Action and Signaling Pathway

MA242 employs a unique dual-targeting mechanism. The following diagram illustrates how it simultaneously inhibits both MDM2 and NFAT1, breaking a key oncogenic loop.

The diagram above shows the core mechanism: MA242 binds directly to both MDM2 and NFAT1, inducing their degradation. This simultaneously disrupts the oncogenic loop where NFAT1 promotes MDM2 transcription, and blocks the anti-apoptotic functions of both proteins, leading to inhibited tumor growth and metastasis [1] [6] [4].

Research Implications and Applications

  • Overcoming p53 Resistance: A significant finding is MA242's efficacy in cancers with mutated or deficient p53, a common limitation of existing MDM2-p53 interaction inhibitors [5] [6] [4].
  • Therapeutic Potential: Strong preclinical data supports MA242's potential for treating aggressive cancers like pancreatic ductal adenocarcinoma and hepatocellular carcinoma, both alone and in combination with gemcitabine [1] [6] [4].
  • Selective Cytotoxicity: The compound shows selective cytotoxicity against cancer cells while having minimal effects on normal cells, suggesting a potentially favorable therapeutic window [1] [3].

References

MA242 free base molecular target binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Signaling Pathway

MA242 exerts its effects through a coordinated dual-inhibition mechanism. The following diagram illustrates the key signaling pathway and the points of intervention by MA242.

ma242_mechanism NFAT1 NFAT1 MDM2_Promoter MDM2 P2 Promoter NFAT1->MDM2_Promoter Transactivates MDM2_Protein MDM2 Protein MDM2_Promoter->MDM2_Protein Transcription & Translation Substrates p53 & Other Substrates MDM2_Protein->Substrates Ubiquitinates Degradation Protein Degradation (Proteasome) Substrates->Degradation MA242 MA242 MA242->NFAT1 1. Binds & Induces   Degradation MA242->MDM2_Protein 2. Binds RING Domain   (Tyr489) Inhibits1 Inhibits MA242->Inhibits1 Inhibits2 Inhibits MA242->Inhibits2 Induces Induces MA242->Induces Inhibits1->NFAT1 Inhibits2->MDM2_Promoter Induces->MDM2_Protein Auto-ubiquitination & Degradation    

The diagram shows that MA242 simultaneously targets two nodes in the pathway: it binds to NFAT1 to induce its degradation and prevent MDM2 transcription, and it binds to the MDM2 RING domain to trigger its auto-ubiquitination and proteasomal degradation [1] [2] [3].

Experimental Data & Protocols

For researchers, the key experimental data and methodologies used to characterize MA242 are summarized below.

In Vitro Biological Activity

The following table summarizes the cytotoxic effects of MA242 across various cancer cell lines in vitro.

Cell Line Cancer Type p53 Status Treatment Duration IC50 Value Key Observations
Panc-1 [3] Pancreatic Mutant [3] 72 hours [4] 0.14 µM [4] Significant growth inhibition; decreased MDM2/NFAT1 protein levels [4] [3]
AsPC-1 [3] Pancreatic Not Wild-Type [3] 72 hours [4] 0.15 µM [4] Significant growth inhibition; decreased MDM2/NFAT1 protein levels [4] [3]
Mia-Paca-2 [3] Pancreatic Mutant [3] 72 hours [4] 0.14 µM [4] Significant growth inhibition [4] [3]
BxPC-3 [3] Pancreatic Wild-Type [3] 72 hours [4] 0.25 µM [4] Significant growth inhibition [4] [3]
HPAC [3] Pancreatic Information Not Explicitly Stated 72 hours [4] 0.40 µM [4] Significant growth inhibition [4] [3]
HCC Cell Lines [1] Hepatocellular Carcinoma (HCC) Independent of p53 [1] 72 hours [1] 0.1 - 0.31 µM [1] Selective cytotoxicity; inhibited growth and metastasis [1]
HPDE (Normal) [3] Normal Pancreatic Ductal Epithelium Normal 72 hours [4] 5.81 µM [4] Minimal effect, indicating selective toxicity against cancer cells [4] [3]
Key Experimental Protocols

The following workflow outlines the primary methods used to validate MA242's mechanism of action and efficacy.

protocol VHTS Virtual & Cell-Based High-Throughput Screening Binding_Assay Direct Binding Assays (e.g., SPR, ITC) VHTS->Binding_Assay Prot_Level Protein Level Analysis (Western Blot, Pulse-Chase) Binding_Assay->Prot_Level Gene_Reg Gene Regulation Studies (EMSA, ChIP, Luciferase Reporter) Prot_Level->Gene_Reg Func_Assay Functional Assays (Viability, Apoptosis, Migration) Gene_Reg->Func_Assay InVivo In Vivo Efficacy (Orthotopic & PDX Models) Func_Assay->InVivo MA242_Identified MA242 Identified MA242_Identified->VHTS Conf_Binding Confirmed binding to MDM2 RING & NFAT1 Conf_Binding->Binding_Assay Degrad_Shown Shown to induce MDM2/NFAT1 degradation Degrad_Shown->Prot_Level Trans_Repressed Repressed NFAT1-mediated MDM2 transcription Trans_Repressed->Gene_Reg Cytotox_Shown Demonstrated potent anti-cancer activity Cytotox_Shown->Func_Assay Tumor_Growth_Inhibited Inhibited tumor growth & metastasis in vivo Tumor_Growth_Inhibited->InVivo

The specific methodologies for key experiments include:

  • Direct Binding Affinity Determination: While the search results confirm MA242 binds the MDM2 RING domain [2], the exact experimental protocol and quantitative Kd value for MA242 are not fully detailed in the provided literature. Binding was likely characterized using structural biology and biophysical techniques.
  • Protein Degradation Analysis (Western Blot): Cells (e.g., HPAC, Panc-1, AsPC-1) are treated with MA242 (e.g., 0.1-0.5 µM for 24 hours), lysed, and subjected to Western blotting using antibodies against MDM2 and NFAT1 to observe dose-dependent protein reduction [4].
  • NFAT1 Transcriptional Activity (Luciferase Reporter Assay): Cells are transfected with an MDM2 P2 promoter luciferase plasmid. After 12 hours, they are treated with MA242 (various concentrations) for 24 hours. Luciferase activity is measured to confirm inhibition of NFAT1-driven MDM2 transcription [3].
  • In Vivo Efficacy Studies: Immunodeficient mice bearing orthotopic pancreatic tumors (e.g., AsPC-1-Luc or Panc-1-Luc) are administered MA242 via intraperitoneal injection (e.g., 2.5-10 mg/kg, 5 days/week for several weeks). Tumor growth and metastasis are monitored, showing significant suppression by MA242 [4].

Research Implications and Future Directions

MA242 represents a strategically novel class of therapeutic agents by simultaneously inhibiting two oncogenic targets. Its p53-independent mechanism is particularly valuable for treating aggressive cancers with a high prevalence of p53 mutations, such as pancreatic cancer and HCC [1] [3].

The structural elucidation of MA242 bound to the MDM2 RING domain provides a blueprint for rational drug design. The hydrophobic pocket centered on Tyr489 offers a specific site for developing new inhibitors that can trigger MDM2 auto-degradation, a different approach from traditional p53-MDM2 interaction blockers [2].

References

MA242 inhibits NFAT1-mediated MDM2 transcription

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Efficacy Data

MA242 has shown robust efficacy in diverse preclinical models. The following table summarizes key quantitative findings.

Cancer Model Experimental Findings Proposed Mechanisms & Pathways
Breast Cancer (in vitro & in vivo) Inhibited cell viability and induced apoptosis regardless of p53 status; disrupted nicotinamide/nucleotide metabolism, elevated oxidative stress [1] [2]. Modulates cancer metabolism; disturbs redox balance [1] [3].
Pancreatic Cancer (in vitro & in vivo) Inhibited cell proliferation, induced apoptosis; alone or with gemcitabine, inhibited tumor growth and metastasis in orthotopic models without host toxicity [4]. Direct binding and degradation of MDM2 and NFAT1 [4].
Hepatocellular Carcinoma (HCC) (in vitro & in vivo) Inhibited growth and metastasis of HCC cells; high NFAT1/MDM2 expression correlated with poor patient prognosis [5]. Induces MDM2 degradation and represses NFAT1-mediated MDM2 transcription [5].

Experimental Protocols for Key Assays

For researchers looking to validate these mechanisms, here are methodologies from the cited studies.

  • In Vitro Anticancer Activity (Cell Viability and Apoptosis)

    • Cell Lines: Use human cancer cell lines with varying p53 status (e.g., wild-type, mutant, null) [1].
    • Treatment: Expose cells to MA242 at a range of concentrations (e.g., 0.5 - 5.0 μM) for 24-72 hours [1] [4].
    • Assays:
      • MTT Assay: To measure cell viability and proliferation after 72 hours of treatment [6].
      • BrdU Assay: To specifically assess cell proliferation after 24 hours of treatment [6].
      • Western Blotting: Analyze protein lysates for markers of apoptosis (e.g., cleaved caspases) and pathway proteins (MDM2, NFAT1, p53) after 24 hours of treatment [6].
  • In Vivo Anticancer Efficacy

    • Models: Utilize orthotopic xenograft or patient-derived xenograft (PDX) models in immunodeficient mice [1].
    • Dosing: Administer MA242 via intraperitoneal injection; a representative study used 5 mg/kg body weight, administered three times per week [5].
    • Endpoint Analysis:
      • Monitor and measure tumor volume regularly.
      • Harvest tumors at the end of the study for immunohistochemical (IHC) analysis of MDM2 and NFAT1 expression levels [5].
  • Molecular Binding and Mechanism Studies

    • Surface Plasmon Resonance (SPR) or Similar Biophysical Methods: Can be used to confirm the direct binding of MA242 to purified MDM2 and NFAT1 proteins and determine binding affinity (KD) [4].
    • Ubiquitination Assay: To demonstrate that MA242 induces auto-ubiquitination of MDM2, cells are treated with MA242 and MG132 (a proteasome inhibitor), followed by immunoprecipitation of MDM2 and Western blotting with an anti-ubiquitin antibody [5].
    • Chromatin Immunoprecipitation (ChIP) Assay: To confirm that MA242 disrupts the binding of NFAT1 to the MDM2 P2 promoter. Cross-linked chromatin from treated and untreated cells is immunoprecipitated with an anti-NFAT1 antibody, and the enrichment of the MDM2 P2 promoter region is quantified via PCR [1] [5].

Pathway and Mechanism Visualization

The following diagram illustrates the core mechanism of action of MA242, summarizing the interactions between NFAT1, MDM2, and p53, and how the inhibitor intervenes.

G NFAT1 NFAT1 MDM2_P2 MDM2 P2 Promoter NFAT1->MDM2_P2 Binds & Activates MDM2_Protein MDM2 Protein MDM2_P2->MDM2_Protein Transcription p53 p53 Tumor Suppressor MDM2_Protein->p53 Targets for Degradation p53->MDM2_P2 Feedback Activation MA242 MA242 Inhibitor MA242->NFAT1 1. Binds & Inhibits MA242->MDM2_Protein 2. Binds & Degrades

MA242 dual mechanism: inhibits NFAT1-mediated transcription and degrades MDM2 protein.

Interpretation Guide for Researchers

  • Overcoming Limitations of Traditional MDM2 Inhibitors: MA242's p53-independent action and ability to degrade MDM2 directly address a major weakness of earlier MDM2-p53 binding inhibitors, offering a potential strategy for treating aggressive cancers with p53 mutations [1].
  • Targeting Cancer Metabolism: The discovery that MA242 disrupts metabolic pathways like nicotinamide and nucleotide metabolism reveals a broader anticancer mechanism beyond direct protein inhibition, which may contribute to its efficacy and guide future combination therapies [1] [3].
  • Therapeutic Potential in Aggressive Cancers: Consistent efficacy across multiple hard-to-treat cancers (TNBC, pancreatic, HCC) with MDM2/NFAT1 overexpression highlights its promise, suggesting patient stratification by these biomarkers in future studies [1] [5] [4].

References

MA242 free base p53-independent apoptosis mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of p53-Independent Apoptosis

The core mechanism of MA242 free base involves a dual targeting strategy that circumvents the need for functional p53, making it a promising therapeutic candidate for cancers with p53 mutations.

  • Direct MDM2 Inhibition and Degradation: Unlike traditional MDM2-p53 binding inhibitors, MA242 directly binds to the MDM2 protein. This binding induces MDM2 auto-ubiquitination and subsequent proteasomal degradation [1]. By degrading MDM2 itself, MA242 negates its multiple p53-independent oncogenic functions.
  • NFAT1 Transcriptional Inhibition: MA242 also directly binds to the NFAT1 transcription factor. It inhibits NFAT1-mediated transcription of MDM2 by disrupting the binding of NFAT1 to the MDM2 P2 promoter [1] [2]. This action reduces the production of new MDM2 oncoprotein.
  • Synergistic Action: This dual action—degrading existing MDM2 protein while simultaneously blocking the production of new MDM2—creates a powerful synergistic effect. It effectively shuts down the pro-survival, pro-metastatic NFAT1-MDM2 signaling axis, leading to profound inhibition of cancer cell proliferation and induction of apoptosis, entirely independent of the cell's p53 status [1] [2] [3].

The following diagram illustrates this coordinated mechanism of action:

MA242 dual inhibition mechanism. It directly binds MDM2 and NFAT1, inducing degradation and blocking transcription independently of p53 status.

Quantitative Efficacy Data

This compound has demonstrated potent and selective cytotoxicity across various cancer types in preclinical studies. The table below summarizes key quantitative findings from in vitro and in vivo models.

In Vitro Anticancer Activity
Cancer Type Cell Line p53 Status Assay Incubation Time IC50 / Result Additional Observations
Pancreatic Cancer [3] [4] Panc-1 Mutant Cell Viability 72 hours 0.14 µM MA242 (0.1-0.5 µM; 24h) decreased MDM2 and NFAT1 protein levels.
Mia-Paca-2 Mutant Cell Viability 72 hours 0.14 µM
AsPC-1 Mutant Cell Viability 72 hours 0.15 µM
BxPC-3 Wild-type Cell Viability 72 hours 0.25 µM
HPAC Wild-type Cell Viability 72 hours 0.40 µM
Hepatocellular Carcinoma (HCC) [1] Multiple Not Specified Cell Viability Not Specified 0.1 - 0.31 µM Selective cytotoxicity against HCC cells by inhibiting NFAT1-MDM2 pathway.
Normal Cell Line [3] [4] HPDE (pancreatic ductal) Normal Cell Viability 72 hours 5.81 µM Minimal effect on normal cells, indicating a favorable selective toxicity.
In Vivo Efficacy in Animal Models
Disease Model Host Dosing Regimen Treatment Duration Experimental Results Toxicity Observations
Orthotopic Pancreatic Cancer (Panc-1) [3] [4] Athymic nude mice 2.5 mg/kg, IP, 5 days/wk 5 weeks 56.1% tumor growth inhibition No significant difference in average body weight vs. control; no discernible host toxicity.
Orthotopic Pancreatic Cancer (Panc-1) [3] [4] Athymic nude mice 5 mg/kg, IP, 5 days/wk 5 weeks 82.5% tumor growth inhibition
Orthotopic Pancreatic Cancer (AsPC-1) [3] [4] Athymic nude mice 10 mg/kg, IP, 5 days/wk 3 weeks 89.5% tumor growth inhibition
Pancreatic Cancer [3] [4] Athymic nude mice Combined with Gemcitabine Not Specified Inhibited tumor growth and metastasis No host toxicity when used alone or in combination.

Experimental Protocols

For laboratory research, here are detailed methodologies for key experiments demonstrating MA242's activity.

Cell Viability Assay (MTT/XTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of MA242 [3] [4].

  • Cell Lines: Human pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3) and a normal control cell line (e.g., Human Pancreatic Ductal Epithelial (HPDE) cells).
  • Compound Preparation: Prepare this compound stock solution in DMSO. Further dilute in cell culture medium to achieve final working concentrations (e.g., 0.05, 0.5, and 5 µM). Ensure the final DMSO concentration is non-cytotoxic (typically <0.1%).
  • Procedure:
    • Seed cells in 96-well plates at a density determined by optimal growth kinetics.
    • After cell attachment, treat with the series of MA242 concentrations.
    • Incubate the plates for 72 hours.
    • Add MTT or XTT reagent to each well and incubate for the manufacturer-specified duration.
    • Measure the absorbance at a specific wavelength (e.g., 450-490 nm) using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control group. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis

This protocol confirms the direct effect of MA242 on reducing MDM2 and NFAT1 protein levels [3] [4].

  • Cell Lines: Human pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1).
  • Compound Treatment: Treat cells at ~70-80% confluence with MA242 at concentrations of 0, 0.1, 0.2, and 0.5 µM for 24 hours.
  • Procedure:
    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Quantify total protein concentration in the lysates using a BCA or Bradford assay.
    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies against MDM2 and NFAT1 overnight at 4°C. An antibody against GAPDH or β-Actin should be used as a loading control.
    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detect the protein bands using enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imager.
  • Expected Outcome: A concentration-dependent decrease in MDM2 and NFAT1 protein bands should be observed in the MA242-treated groups compared to the vehicle control.

Research Implications and Future Directions

The data on this compound highlights a significant shift in therapeutic strategy for targeting the MDM2 oncogene. Its p53-independent mechanism is particularly relevant for treating aggressive cancers like Triple-Negative Breast Cancer (TNBC), pancreatic cancer, and hepatocellular carcinoma (HCC), which frequently harbor p53 mutations and have limited treatment options [2]. Furthermore, evidence suggests MA242 disrupts cancer metabolic pathways, such as nicotinamide and nucleotide metabolism, and elevates oxidative stress, adding another layer to its anticancer efficacy [2].

Future research should focus on:

  • Further elucidating the precise binding site of MA242 on MDM2 and NFAT1.
  • Exploring its efficacy in combination with immunotherapy and other targeted agents.
  • Conducting more extensive toxicology and pharmacokinetic studies to advance its translational potential.

References

Established Mechanism of Action: MA242 as a Dual MDM2/NFAT1 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Research indicates that MA242 is characterized as a potent, selective, and p53-independent dual inhibitor of the MDM2 and NFAT1 oncoproteins [1].

  • Primary Targets: MA242 directly inhibits Mouse Double Minute 2 (MDM2) and Nuclear Factor of Activated T-Cells 1 (NFAT1) [1].
  • Mechanism and Evidence: In vitro studies show that a 0.1 μM concentration of MA242 significantly reduces MDM2 and NFAT1 expression in pancreatic cancer cells (Panc-1) [1]. It inhibits cancer cell growth, with IC50 values ranging from 0.1 to 0.4 μM in pancreatic cancer models [1].
  • Functional Consequences: Treatment with MA242 downregulates MDM2 and NFAT1, upregulates the cell cycle regulator p21 and the apoptosis marker cleaved-PARP, and sensitizes cancer cells to chemotherapy drugs like gemcitabine [1].

Potential Indirect Links to the Hippo Pathway

While not a direct modulator, MA242 may influence the Hippo pathway indirectly through its primary target, MDM2, which has documented crosstalk with the Hippo signaling network.

  • The MDM2-p53 Axis and Hippo Pathway: The p53-MDM2 axis is a known downstream player in the Hippo pathway [2]. One study found that an MDM2 inhibitor (MA242) suppressed the survival of sarcoma cell lines, and the data implicated proteins like YAP and TAZ (core Hippo effectors) as clinically relevant in the same context [2].
  • Therapeutic Context: Targeting MDM2 with inhibitors like MA242 is considered a potential therapeutic approach in cancers where the Hippo pathway is dysregulated [2].

Comparison with Direct Hippo Pathway Targeting Strategies

For your research, it is useful to contrast the indirect approach of MA242 with direct Hippo pathway inhibitors currently under development. The table below summarizes this comparison.

Target / Compound Mechanism of Action Key Experimental Findings Therapeutic Context
MDM2 (e.g., MA242) Dual inhibitor of MDM2 and NFAT1; potential indirect effect on Hippo pathway via p53-MDM2 axis [2] [1]. IC50: 0.1-0.4 μM (pancreatic cancer) [1]. Suppresses sarcoma cell survival [2]. Pancreatic cancer, sarcomas; potential to overcome chemoresistance [2] [1].
TEAD (e.g., GNE-7883) Pan-TEAD inhibitor; allosterically blocks YAP/TAZ-TEAD interaction by binding to TEAD lipid pocket [3]. Reduces chromatin accessibility at TEAD motifs; shows antitumor efficacy in vivo; overcomes resistance to KRAS G12C inhibitors [3]. Cancers with YAP/TAZ activation or NF2 loss; strategy to address therapy resistance [3].

Experimental Workflow for Pathway Analysis

To empirically determine if MA242 impacts the Hippo pathway in your specific research model, you could consider a workflow based on established methodologies from the literature.

G Start Treat Cell Model with MA242 A1 Biochemical Assay (TR-FRET, Lipid Displacement) Start->A1 A2 Gene/Protein Expression Analysis (qPCR, Western Blot) Start->A2 A3 Functional Cell Assays (Proliferation, Viability) Start->A3 B1 Target Engagement: MDM2/NFAT1 inhibition A1->B1 Confirm direct target binding B2 Hippo Pathway Readout: YAP/TAZ localization & phosphorylation A2->B2 Measure downstream pathway activity B3 Phenotypic Validation: Growth inhibition, Gene expression changes A3->B3 Assess functional consequences

Key methodological considerations from the literature:

  • Biochemical Binding Assays: The discovery of TEAD inhibitors involved high-throughput screening using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays to quantify compound disruption of the YAP/TAZ-TEAD interaction [3]. A similar assay could be adapted to test MA242.
  • Gene and Protein Expression Analysis: Evaluate key Hippo pathway components using techniques like immunohistochemistry (IHC) and calculation of H-scores to quantify protein levels and activation states of YAP, TAZ, and p53 in treated samples [2].
  • Functional Cellular Assays: Assess the phenotypic impact by measuring cell proliferation and viability (e.g., IC50 determination) in relevant cancer cell lines, comparing models with different genetic backgrounds (e.g., NF2-null, YAP-amplified) [3].

Research Implications and Future Directions

  • MA242's primary documented mechanism is independent of the Hippo pathway, functioning as a dual MDM2/NFAT1 inhibitor [1].
  • Indirect crosstalk is possible, as the p53-MDM2 axis is a downstream element in the Hippo signaling network, and MDM2 inhibition shows efficacy in sarcoma models with Hippo pathway implications [2].
  • Direct Hippo targeting requires different compounds, such as pan-TEAD inhibitors like GNE-7883, which act through a distinct, allosteric mechanism [3].

References

MA242 free base preclinical studies cancer

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

MA242 free base exerts its effects through a multi-pronged mechanism, leading to the simultaneous degradation of both MDM2 and NFAT1.

  • Dual Target Binding: MA242 directly binds with high affinity to both the MDM2 and NFAT1 proteins [1] [2] [3].
  • Induces MDM2 Degradation: It promotes the auto-ubiquitination and subsequent proteasomal degradation of MDM2, reducing its oncogenic presence in the cell [4] [3] [5].
  • Suppresses MDM2 Gene Transcription: MA242 inhibits the binding of the NFAT1 transcription factor to the P2 promoter of the MDM2 gene, thereby repressing the production of new MDM2 oncogene [1] [3] [6].

The following diagram illustrates this dual mechanism of action:

G MA242 MA242 MDM2_Protein MDM2 Protein MA242->MDM2_Protein Binds & Induces     NFAT1 NFAT1 MA242->NFAT1 Binds & Inhibits Degradation Protein Degradation MDM2_Protein->Degradation MDM2_Gene MDM2 Gene NFAT1->MDM2_Gene Transcribes

MA242 degrades MDM2 protein and inhibits NFAT1-mediated MDM2 transcription.

Summary of Preclinical Efficacy Data

MA242 has shown consistent and potent efficacy across multiple in vitro and in vivo cancer models.

In Vitro Cytotoxicity

The table below summarizes the anti-proliferative activity (IC₅₀) of this compound across various human cancer cell lines, demonstrating its potency and selectivity [2] [7] [3].

Cancer Type Cell Line p53 Status IC₅₀ (μM)
Pancreatic Cancer Panc-1 Mutant 0.14
Mia-Paca-2 Mutant 0.14
AsPC-1 Wild-type 0.15
BxPC-3 Wild-type 0.25
HPAC Wild-type 0.40
Hepatocellular Carcinoma (HCC) Multiple Not Specified 0.10 - 0.31
Normal Cell Control HPDE (pancreatic ductal epithelium) Normal 5.81
In Vivo Anti-Tumor Activity

This compound has also demonstrated significant tumor growth inhibition in animal models, with minimal host toxicity [2] [7] [3].

Cancer Model Dosing Regimen Efficacy Results

| Orthotopic Pancreatic (Panc-1-Luc) | 2.5 mg/kg & 5 mg/kg, IP, 5 days/wk, 5 weeks | 56.1% & 82.5% tumor growth inhibition. Near-complete regression in some mice. | | Orthotopic Pancreatic (AsPC-1-Luc) | 10 mg/kg, IP, 5 days/wk, 3 weeks | 89.5% inhibition of tumor growth. | | Orthotopic Pancreatic (Panc-1) - Combination | MA242 (5 mg/kg) + Gemcitabine (20 mg/kg) | Enhanced inhibition of tumor growth and metastasis compared to single agents. | | Breast Cancer (Orthotopic & PDX models) | Not fully specified in results | Effectively inhibited tumor growth in a MDM2-expression dependent manner. |

Key Experimental Protocols

The robust preclinical data for MA242 are derived from standardized experimental assays. Here are the methodologies for key experiments cited in the search results.

Cell Viability Assay (MTT/MTS)
  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of MA242 [2] [7].
  • Procedure:
    • Seed cancer cells (e.g., HPAC, Panc-1) in 96-well plates.
    • After 24 hours, treat cells with a concentration gradient of MA242 (e.g., 0.05 - 5 μM) or vehicle control (DMSO).
    • Incubate for 72 hours.
    • Add MTT or MTS reagent and incubate for 1-4 hours to allow formazan crystal formation by viable cells.
    • Measure absorbance at 490-570 nm using a plate reader.
    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Western Blot Analysis
  • Purpose: To evaluate the effect of MA242 on MDM2 and NFAT1 protein levels [8] [2] [3].
  • Procedure:
    • Treat cancer cells (e.g., HPAC, Panc-1, AsPC-1) with MA242 (0.1 - 0.5 μM) for 24 hours.
    • Lyse cells to extract total protein and quantify concentration.
    • Separate proteins by SDS-PAGE gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
    • Block the membrane with 5% non-fat milk to prevent non-specific antibody binding.
    • Incubate with primary antibodies against MDM2 and NFAT1, followed by incubation with HRP-conjugated secondary antibodies.
    • Detect protein bands using enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imager.
In Vivo Orthotopic Pancreatic Cancer Model
  • Purpose: To evaluate the efficacy of MA242 in suppressing tumor growth and metastasis in a physiologically relevant environment [3] [9].
  • Procedure:
    • Animals: Use female 4-6-week-old athymic nude mice (nu/nu).
    • Orthotopic Implantation: Inject 1x10⁶ AsPC-1-Luc or Panc-1-Luc cells in 30 μL PBS directly into the head of the pancreas.
    • Formulation: Dissolve MA242 in PEG400:ethanol:saline (57.1:14.3:28.6, v/v/v).
    • Dosing:
      • For Panc-1 models: Administer MA242 via intraperitoneal (IP) injection at 2.5 or 5 mg/kg/day, 5 days per week for 5 weeks.
      • For AsPC-1 models: Administer MA242 via IP injection at 10 mg/kg/day, 5 days per week for 3 weeks.
    • Analysis: At the endpoint, measure tumor weight and volume, and examine metastases in organs like the liver and lymph nodes.

Recent Advances and Insights

Recent studies have provided deeper insights into MA242's anti-tumor effects, particularly in aggressive cancer subtypes.

  • Activity in Breast Cancer Models: A February 2025 study confirmed that MA242 inhibits cell viability and induces apoptosis in breast cancer cells independent of their p53 status. It was also found to disrupt cancer metabolic pathways, notably by disturbing nicotinamide metabolism, nucleotide metabolism, and elevating oxidative stress, positioning it as a modulator of cancer metabolism [1] [10] [6].
  • Advantage over PROTACs: Unlike several MDM2-targeting Proteolysis-Targeting Chimeras (PROTACs) that are only active in p53 wild-type cells, MA242's p53-independent mechanism and small-molecule nature may offer a broader application and potentially better pharmacokinetic profiles [1] [6].

References

MA242 free base bioactivity in pancreatic cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

MA242 free base exerts its effects through a unique, p53-independent dual-targeting mechanism. The diagram below summarizes its core actions on the NFAT1-MDM2 oncogenic pathway.

G MA242 MA242 NFAT1 NFAT1 MA242->NFAT1  Binds & Induces  Degradation MDM2_Protein MDM2 Protein MA242->MDM2_Protein  Binds & Induces  Degradation MDM2_Transcription MDM2 Transcription MA242->MDM2_Transcription Inhibits NFAT1->MDM2_Transcription Promotes Tumor_Growth Tumor Growth & Metastasis MDM2_Protein->Tumor_Growth Apoptosis Induces Apoptosis MDM2_Protein->Apoptosis Suppresses MDM2_Transcription->MDM2_Protein Produces

MA242 inhibits the NFAT1-MDM2 pathway by binding both proteins and blocking transcription.

Quantitative Bioactivity Data

MA242 shows potent and selective cytotoxicity against pancreatic cancer cells in vitro and effectively suppresses tumor growth in vivo.

Table 1: In Vitro Cytotoxicity of MA242 in Human Cell Lines [1]

Cell Line p53 Status IC50 Value (μM) after 72h
Panc-1 (Pancreatic Cancer) Mutant 0.14
Mia-Paca-2 (Pancreatic Cancer) Mutant 0.14
AsPC-1 (Pancreatic Cancer) Mutant 0.15
BxPC-3 (Pancreatic Cancer) Wild-type 0.25
HPAC (Pancreatic Cancer) N/A 0.40
HPDE (Normal Pancreatic Ductal Epithelium) Normal 5.81

Table 2: In Vivo Efficacy of MA242 in Orthotopic Pancreatic Cancer Models [1]

Tumor Model (Cell Line) p53 Status Dosage & Administration Result (vs. Control)
Panc-1-Luc Mutant 2.5 mg/kg, IP, 5x/wk, 5 wks 56.1% tumor growth inhibition
Panc-1-Luc Mutant 5 mg/kg, IP, 5x/wk, 5 wks 82.5% tumor growth inhibition
AsPC-1-Luc Mutant 10 mg/kg, IP, 5x/wk, 3 wks 89.5% tumor growth inhibition (p<0.01)

Key Experimental Protocols

The primary assays used to characterize MA242's bioactivity are standard in vitro and in vivo cancer pharmacology studies.

Table 3: Summary of Key Experimental Methods [1] [2]

Assay Type Key Details Readout / Outcome Measured
Cell Viability SRB or MTS assay; 72-hour incubation with MA242. IC50 value calculation.
Western Blot Analysis Treatment of HPAC, Panc-1, AsPC-1 cells with 0.1-0.5 μM MA242 for 24 hours. Reduction in MDM2 and NFAT1 protein levels.
Apoptosis Assay Annexin V-FITC / Propidium Iodide staining followed by flow cytometry. Percentage of apoptotic cells.
Colony Formation Cells treated with MA242 for 48 hours, then grown in drug-free medium for 1-2 weeks. Number and size of formed colonies.
Cell Migration & Invasion Boyden chamber assay with (invasion) or without (migration) Matrigel coating. Number of cells that migrate/invade through membrane.
In Vivo Efficacy Orthotopic models; MA242 administered intraperitoneally (IP) daily, 5 days a week. Tumor volume/weight measurement; bioluminescent imaging.

Research Context and Significance

  • Overcomes Limitation of Traditional MDM2 Inhibitors: Unlike most MDM2 inhibitors in development that require functional p53, MA242 is effective against p53-mutant pancreatic cancers, which are more aggressive and common [2] [3].
  • Targets an Oncogenic Loop: NFAT1 directly binds to the MDM2 P2 promoter and promotes its transcription. MA242 disrupts this positive feedback loop by inhibiting both proteins simultaneously [2].
  • Synergy with Chemotherapy: MA242 alone or in combination with gemcitabine inhibits pancreatic tumor growth and metastasis in preclinical models without host toxicity [1] [2].

The research evidence indicates that MA242 represents a promising p53-independent therapeutic strategy for pancreatic cancer. Its unique mechanism of simultaneously degrading MDM2 and NFAT1 proteins and inhibiting their transcriptional pathway warrants further investigation.

References

MA242 free base effect on hepatocellular carcinoma HCC

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Rationale

MA242 free base is a specific dual inhibitor that simultaneously targets the MDM2 oncoprotein and the NFAT1 transcription factor [1] [2] [3]. This dual-targeting strategy was developed to overcome a major limitation in HCC treatment: the ineffectiveness of MDM2-p53 binding inhibitors in the majority of HCC cases that harbor p53 mutations [1] [4].

The therapeutic rationale is based on two key findings:

  • NFAT1 upregulates MDM2: NFAT1 directly binds to the P2 promoter of the mdm2 gene and induces its expression [1].
  • Independent prognostic value: High expression levels of both NFAT1 and MDM2 are independent predictors of poor prognosis in HCC patients and are associated with increased metastasis and tumor aggressiveness [1] [4].

The following diagram illustrates the mechanism of action of MA242 in HCC cells:

G NFAT1 NFAT1 MDM2_Transcription MDM2 Transcription NFAT1->MDM2_Transcription Promotes MDM2_Protein MDM2 Protein (High Levels) MDM2_Transcription->MDM2_Protein Increases Tumor_Growth Tumor Growth & Metastasis MDM2_Protein->Tumor_Growth Drives MA242 MA242 MA242->NFAT1 1. Inhibits & Degrades MA242->MDM2_Transcription 3. Represses MA242->MDM2_Protein 2. Directly Binds & Degrades

MA242 exerts its effects by 1) binding to and degrading NFAT1, 2) directly binding to the MDM2 RING domain to induce its auto-ubiquitination and degradation, and 3) repressing NFAT1-mediated MDM2 transcription [1] [5].

Quantitative Efficacy Data

The table below summarizes the key quantitative findings on the efficacy of this compound against HCC and other cancers from preclinical models.

Model System Experimental Details Key Results & IC₅₀ Values Citations

| In Vitro (HCC Cells) | • Cell Lines: Various HCC cells. • Incubation: 72 hours. • p53 status: Independent of p53. | • IC₅₀: 0.1 - 0.31 µM (HCC cells). • Selectivity: Showed selective cytotoxicity against cancer cells. • Molecular Effect: Decreased MDM2 and NFAT1 protein levels. | [1] [3] | | In Vitro (Pancreatic Cancer Cells) | • Cell Lines: HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3. • Control: Normal human pancreatic ductal epithelium (HPDE) cells. • Incubation: 72 hours. | • IC₅₀: 0.14 - 0.40 µM (cancer cells). • IC₅₀: 5.81 µM (normal HPDE cells), demonstrating a >10x selectivity window. • Apoptosis: Induced cell death regardless of p53 status. | [2] [3] | | In Vivo (Mouse Models) | • Models: Athymic nude mice with orthotopic Panc-1 or AsPC-1 (pancreatic) tumors. • Dose & Route: 2.5 - 10 mg/kg, intraperitoneal (IP), 5 days/week. • Duration: 3-5 weeks. | • Tumor Growth Inhibition: 56.1% - 89.5% (dose-dependent). • Toxicity: No significant host toxicity or body weight loss observed. | [2] [3] |

Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the key studies.

In Vitro Cell Viability and Protein Analysis
  • Cell Viability Assay (MTT or similar)
    • Cell Lines: Human pancreatic cancer lines (e.g., HPAC, Panc-1, AsPC-1) or HCC lines [2] [3].
    • Dosing: Treat cells with a concentration range of this compound (e.g., 0.05, 0.5, and 5 µM) [2] [3].
    • Incubation Time: 72 hours [2] [3].
    • Analysis: Measure cell viability and calculate IC₅₀ values.
  • Western Blot Analysis
    • Cell Lines: HCC or pancreatic cancer cell lines [1] [3].
    • Dosing: Treat cells with low concentrations of this compound (e.g., 0.1, 0.2, and 0.5 µM) [3].
    • Incubation Time: 24 hours [3].
    • Target Proteins: Probe for MDM2 and NFAT1 to confirm protein level reduction. Antibodies for β-actin or GAPDH should be used as loading controls [3].
In Vivo Efficacy Studies
  • Animal Model: Female, 4-6 week-old athymic nude mice (nu/nu) bearing orthotopic tumors (e.g., AsPC-1-Luc or Panc-1-Luc) [2] [3].
  • Dosing Formulation: The compound can be prepared for intraperitoneal (IP) injection. One referenced method uses a solution of DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [2].
  • Dosage and Schedule:
    • For Panc-1 tumor-bearing mice: 2.5 or 5 mg/kg/d, IP, 5 days/week for five weeks [3].
    • For AsPC-1 tumor-bearing mice: 10 mg/kg/d, IP, 5 days/week for three weeks [3].
  • Endpoint Analysis: Monitor tumor growth via bioluminescence imaging or caliper measurements. Harvest tumors for weight and molecular analysis (e.g., IHC for MDM2/NFAT1) [1] [2].

Conclusion and Research Implications

The preclinical data for this compound presents a compelling case for its further development. Its core advantages include:

  • p53-Independent Action: Making it a viable strategy for a wider patient population, particularly those with p53-mutant HCC [1] [4].
  • Dual-Mechanism: Simultaneously targeting two key oncoproteins (MDM2 and NFAT1) that are often overexpressed in aggressive cancers [1] [5].
  • Favorable Preclinical Profile: Demonstrating potent anti-tumor and anti-metastatic efficacy with no significant host toxicity in mouse models [1] [2].

It is important to note that this data is from preclinical studies, and the compound is currently listed "for research use only" [2] [5] [3]. The logical next steps for translation would involve Investigational New Drug (IND)-enabling toxicology studies and subsequent clinical trials to establish safety and efficacy in humans.

References

MA242 free base research use only

Author: Smolecule Technical Support Team. Date: February 2026

Anticancer Efficacy Data

MA242 free base has shown potent activity in preclinical models of pancreatic cancer, hepatocellular carcinoma (HCC), and, more recently, breast cancer. The tables below summarize key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound [1] [2] [3] This table shows the concentration of MA242 required to inhibit 50% of cell growth (IC₅₀) across various cell lines.

Cell Line / Cancer Type p53 Status IC₅₀ Value (μM)
Pancreatic Cancer (Panc-1) Mutant 0.14
Pancreatic Cancer (Mia-Paca-2) Mutant 0.14
Pancreatic Cancer (AsPC-1) Wild-type 0.15
Pancreatic Cancer (BxPC-3) Wild-type 0.25
Hepatocellular Carcinoma (HCC) Not Specified 0.10 - 0.31
Normal Pancreatic Cells (HPDE) Normal 5.81

Table 2: In Vivo Efficacy of this compound in Mouse Models [1] [3] This table summarizes the results of animal studies where MA242 was administered intraperitoneally (IP).

Tumor Model Dosage & Regimen Experimental Results
Panc-1 (Orthotopic Pancreatic) 2.5 mg/kg/d, 5 d/wk, 5 weeks 56.1% tumor growth inhibition
Panc-1 (Orthotopic Pancreatic) 5 mg/kg/d, 5 d/wk, 5 weeks 82.5% tumor growth inhibition
AsPC-1 (Orthotopic Pancreatic) 10 mg/kg/d, 5 d/wk, 3 weeks 89.5% tumor growth inhibition
AsPC-1 & Panc-1 models Effective doses above No significant host toxicity observed

Experimental Protocols

To help you evaluate or replicate key findings, here are the methodologies for core assays as described in the research publications.

1. Cell Viability Assay (MTT/MTS) [1] [3]

  • Cell Lines: Human pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3) and normal human pancreatic ductal epithelium (HPDE) cells.
  • Procedure: Plate cells and allow to adhere. Treat with a concentration gradient of this compound (e.g., 0.05, 0.5, and 5 μM) for 72 hours. Assess cell viability using MTT or MTS reagents. Measure absorbance to determine the percentage of viable cells and calculate IC₅₀ values.

2. Western Blot Analysis [1] [3]

  • Purpose: To detect protein level changes of MDM2 and NFAT1 after MA242 treatment.
  • Procedure: Treat relevant cancer cell lines (e.g., HPAC, Panc-1, AsPC-1) with MA242 (e.g., 0, 0.1, 0.2, and 0.5 μM) for 24 hours. Lyse cells, separate proteins via SDS-PAGE, and transfer to a membrane. Probe with specific primary antibodies against MDM2 and NFAT1, followed by appropriate secondary antibodies. Detect using chemiluminescence to visualize protein degradation.

3. In Vivo Efficacy Study [1] [3]

  • Animal Model: Female athymic nude mice (4-6 weeks old) bearing orthotopic pancreatic tumors (e.g., AsPC-1-Luc or Panc-1-Luc).
  • Dosing: Administer MA242 via intraperitoneal (IP) injection. For Panc-1 tumors: 2.5 or 5 mg/kg daily, 5 days a week for 5 weeks. For AsPC-1 tumors: 10 mg/kg daily, 5 days a week for 3 weeks.
  • Monitoring: Monitor tumor growth using bioluminescent imaging or caliper measurements. Record animal body weight regularly to assess potential toxicity.

Mechanism of Action and Signaling Pathways

MA242 exerts its effects through a unique dual-targeting mechanism. The following diagram illustrates how it simultaneously inhibits both MDM2 and NFAT1.

ma242_mechanism MA242 MA242 NFAT1 NFAT1 Transcription Factor MA242->NFAT1 Binds & Degrades MDM2_Protein MDM2 Oncoprotein MA242->MDM2_Protein Binds & Induces Auto-ubiquitination MDM2_Promoter MDM2 P2 Promoter NFAT1->MDM2_Promoter Activates Transcription MDM2_Promoter->MDM2_Protein Produces p53 p53 Tumor Suppressor MDM2_Protein->p53 Targets for Degradation Ubiquitination Protein Degradation (via Proteasome) MDM2_Protein->Ubiquitination E3 Ligase Activity Apoptosis Cancer Cell Apoptosis p53->Apoptosis Activates Ubiquitination->p53 Degrades

MA242 simultaneously degrades NFAT1 and MDM2 proteins, blocking a key oncogenic pathway and promoting cancer cell death.

Key Research Applications and Status

  • Therapeutic Strategy: MA242 represents a novel p53-independent strategy for targeting MDM2, making it a promising candidate for treating cancers with p53 mutations, which are often more aggressive and resistant to therapy [2] [4] [3].
  • Overcoming Limitations: Unlike traditional MDM2-p53 binding inhibitors, MA242 reduces total MDM2 protein levels by inducing its degradation and inhibiting its NFAT1-driven transcription, thereby mitigating the risk of increasing MDM2's p53-independent oncogenic functions [5] [3].
  • Recent Findings: A 2025 study highlighted that MA242 also disrupts cancer metabolism in breast cancer models, notably affecting nicotinamide and nucleotide metabolism, and increasing oxidative stress, which contributes to its anticancer effects [5].
  • Research Use Only: It is important to note that MA242 is currently designated "For research use only" and is not for human consumption [1] [6] [7].

References

MA242 Free Base: Application Notes and Protocols for In Vitro Cell Viability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Mechanism of Action

MA242 free base (CAS No. 1049704-17-7) is a novel small molecule identified as a specific dual inhibitor of MDM2 and NFAT1 [1]. Its molecular formula is C₂₄H₂₀ClN₃O₃S with a molecular weight of 465.95 g/mol [1].

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism:

  • Direct binding and degradation: It directly binds both MDM2 and NFAT1 with high affinity, inducing their protein degradation [1] [2].
  • Transcriptional regulation: It inhibits NFAT1-mediated transcription of MDM2, disrupting a key oncogenic pathway [1] [3].
  • p53-independent activity: Unlike many MDM2 inhibitors, MA242 functions effectively regardless of p53 status, making it particularly valuable for treating cancers with p53 mutations [4] [3].

The following diagram illustrates the molecular mechanism of this compound:

G MA242 This compound MDM2 MDM2 Protein MA242->MDM2 Binds & Induces NFAT1 NFAT1 Protein MA242->NFAT1 Binds & Induces Degradation Protein Degradation MDM2->Degradation Ubiquitination NFAT1->Degradation Degradation Transcription Inhibits MDM2 Transcription NFAT1->Transcription Regulates Apoptosis Induces Apoptosis Degradation->Apoptosis Proliferation Inhibits Proliferation Degradation->Proliferation Transcription->MDM2 P2 Promoter

Biological Activity and Quantitative Data

In Vitro Antiproliferative Activity

This compound demonstrates potent and selective cytotoxicity against various cancer cell lines. The following table summarizes its IC₅₀ values across different pancreatic cancer models and normal cells:

Table 1: In Vitro Antiproliferative Activity of this compound (72-hour treatment) [1]

Cell Line Cancer Type p53 Status IC₅₀ (μM)
Panc-1 Pancreatic Mutant 0.14
Mia-Paca-2 Pancreatic Mutant 0.14
AsPC-1 Pancreatic Mutant 0.15
BxPC-3 Pancreatic Wild-type 0.25
HPAC Pancreatic - 0.40
HPDE Normal pancreatic ductal epithelium - 5.81

The data demonstrates that this compound is significantly more potent against cancer cells (IC₅₀: 0.14-0.40 μM) compared to normal HPDE cells (IC₅₀: 5.81 μM), indicating a favorable selective index [1]. Similar potency was observed in hepatocellular carcinoma (HCC) models, with IC₅₀ values ranging from 0.1-0.31 μM [4].

Effects on Target Protein Expression

This compound effectively reduces MDM2 and NFAT1 protein levels at low concentrations:

Table 2: Effect of this compound on Target Protein Expression (24-hour treatment) [1]

Cell Line Concentration (μM) MDM2 Reduction NFAT1 Reduction
HPAC 0.1-0.5 Significant Significant
Panc-1 0.1-0.5 Significant Significant
AsPC-1 0.1-0.5 Significant Significant

Detailed Experimental Protocols

Cell Viability Assay Using Tetrazolium-Based Methods
3.1.1 Principle

Tetrazolium-based assays measure the metabolic activity of viable cells. Metabolically active cells reduce tetrazolium compounds (MTT, MTS, XTT, WST-1) to colored formazan products, with the signal intensity proportional to the number of viable cells [5] [6].

3.1.2 Materials
  • Cell lines: Pancreatic cancer cells (HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3) or hepatocellular carcinoma cells [1] [4]
  • Normal control: HPDE (human pancreatic ductal epithelium) cells [1]
  • This compound: Prepare stock solution in DMSO (typically 10-50 mM) [1]
  • MTT reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) [5]
  • Cell culture medium: Appropriate for each cell line
  • 96-well cell culture plates
  • Plate reader capable of measuring absorbance at 570 nm
3.1.3 Protocol

Day 1: Cell Seeding

  • Harvest exponentially growing cells and prepare a single-cell suspension.
  • Seed cells in 96-well plates at optimized densities (typically 2,000-5,000 cells/well in 100 μL medium).
  • Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cell attachment.

Day 2: Compound Treatment

  • Prepare serial dilutions of this compound in complete medium (typical concentration range: 0.05-5 μM). Include DMSO vehicle control (final DMSO concentration ≤0.1%).
  • Remove culture medium from wells and add 100 μL of compound-containing medium to respective wells. Include vehicle control and blank (medium only) wells.
  • Incubate plates for 72 hours at 37°C, 5% CO₂.

Day 5: Viability Measurement (MTT Assay)

  • Prepare MTT solution (5 mg/mL in PBS) and filter sterilize [5].
  • Add 10-20 μL MTT solution per well (final concentration 0.2-0.5 mg/mL).
  • Incubate for 1-4 hours at 37°C until formazan precipitate is visible.
  • Carefully remove medium containing MTT.
  • Add 100 μL solubilization solution (40% DMF, 16% SDS, 2% acetic acid, pH 4.7) to dissolve formazan crystals [5].
  • Measure absorbance at 570 nm with reference wavelength of 630 nm.
3.1.4 Data Analysis
  • Subtract blank absorbance values from all measurements.
  • Calculate percentage viability: (Absorbance of treated wells / Absorbance of control wells) × 100.
  • Generate dose-response curves and calculate IC₅₀ values using appropriate software (GraphPad Prism, etc.).
Western Blot Analysis for Target Validation
3.2.1 Principle

Western blotting detects specific proteins (MDM2 and NFAT1) to confirm target engagement and degradation induced by this compound.

3.2.2 Protocol [1] [3]
  • Treat cells with this compound (0.1-0.5 μM) for 24 hours.
  • Lyse cells using RIPA buffer with protease inhibitors.
  • Separate proteins by SDS-PAGE (30-50 μg protein/lane).
  • Transfer to PVDF membrane.
  • Block with 5% non-fat milk in TBST.
  • Incubate with primary antibodies (anti-MDM2, anti-NFAT1, and loading control such as GAPDH or β-actin) overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect using enhanced chemiluminescence substrate.
Alternative Cell Viability Assay Methods

While tetrazolium-based assays are widely used, several alternative methods offer different advantages:

Table 3: Comparison of Cell Viability Assay Methods [6]

Assay Type Principle Incubation Time Advantages Limitations
ATP Detection (CellTiter-Glo) Measures ATP content 10 minutes High sensitivity, broad linear range, less prone to artifacts Requires cell lysis, endpoint measurement
Resazurin Reduction (CellTiter-Blue) Reduction of resazurin to fluorescent resorufin 1-4 hours Inexpensive, more sensitive than tetrazolium assays Fluorescent compounds may interfere
Live-cell Protease (CellTiter-Fluor) Detection of live-cell protease activity 30-60 minutes Can be multiplexed with other assays, short incubation Requires fluorometric detection
Real-time Viability (RealTime-Glo) Conversion of prosubstrate to luciferase substrate by viable cells Kinetic measurements over 3 days Enables real-time monitoring, no cell lysis Higher cost for long-term experiments

Critical Technical Considerations

Solubility and Formulation

This compound has limited aqueous solubility. Recommended formulation approaches include:

  • Stock solution: Prepare in DMSO at 10-50 mM concentration [1]
  • Working solutions: Dilute in culture medium with final DMSO concentration ≤0.1%
  • In vivo formulations: DMSO:Tween 80:Saline (10:5:85) or similar combinations [1]
Assay Optimization
  • Cell density: Optimize for each cell line to ensure exponential growth throughout the assay
  • Incubation time: 72 hours standard for proliferation assays, but may require optimization
  • Controls: Include vehicle control (DMSO), blank (medium only), and positive control (e.g., staurosporine)
  • Edge effect: Use perimeter wells for blanks or controls to minimize evaporation effects
Data Interpretation
  • Selectivity: Compare IC₅₀ values between cancer and normal cells (e.g., HPDE) to assess therapeutic window
  • p53 status: MA242 remains effective regardless of p53 status, but document p53 status of cell lines used
  • Mechanistic confirmation: Confirm target engagement through Western blot analysis of MDM2 and NFAT1 levels

Applications in Drug Development

This compound represents a promising therapeutic strategy for several cancer types:

Pancreatic Cancer
  • Potent activity against multiple pancreatic cancer cell lines regardless of p53 status [1] [3]
  • Synergistic effects with gemcitabine in vitro and in vivo [3] [7]
  • Inhibition of tumor growth and metastasis in orthotopic models [1]
Hepatocellular Carcinoma
  • Effective against HCC models with IC₅₀ values of 0.1-0.31 μM [4]
  • Correlated with high MDM2 and NFAT1 expression in patient samples [4]
  • Suppressed HCC growth and metastasis in vivo [4]
Combination Therapies

This compound shows enhanced efficacy when combined with conventional chemotherapeutics:

  • Gemcitabine: Enhanced antitumor effects in pancreatic cancer models [3] [7]
  • Potential combinations: May synergize with other agents, particularly in p53-mutant cancers

Conclusion

This compound is a promising dual inhibitor of MDM2 and NFAT1 with potent anticancer activity across multiple cancer types. The protocols outlined herein provide robust methods for evaluating its efficacy in vitro, particularly through cell viability assays and target validation studies. Its unique p53-independent mechanism addresses a significant limitation of many MDM2-targeted therapies and warrants further investigation as a therapeutic candidate, particularly for aggressive cancers with high rates of p53 mutation.

References

MA242 free base IC50 pancreatic cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of MA242

MA242 free base is a specific dual inhibitor of the MDM2 and NFAT1 oncoproteins. Its mechanism of action is distinct from conventional MDM2-p53 binding inhibitors and operates independently of cellular p53 status, making it a promising candidate for treating cancers with p53 mutations [1] [2].

  • Direct Binding and Degradation: MA242 directly binds to both MDM2 and NFAT1 with high affinity, leading to the induction of their protein degradation [1] [3] [4].
  • Transcriptional Inhibition: It inhibits NFAT1-mediated transcription of the MDM2 gene, thereby disrupting a key oncogenic pathway [1] [5].
  • Cellular Consequences: This dual action results in decreased cancer cell proliferation and the induction of apoptosis (programmed cell death) in pancreatic cancer cell lines [1] [3] [4].

The following diagram illustrates this primary mechanism and its functional consequences.

G MA242 MA242 NFAT1 NFAT1 MA242->NFAT1 Binds & Degrades MDM2_Protein MDM2 Protein MA242->MDM2_Protein Binds & Degrades MDM2_Gene MDM2 Gene (P2 Promoter) NFAT1->MDM2_Gene Promotes Transcription Apoptosis Induces Apoptosis MDM2_Protein->Apoptosis Suppresses Proliferation Inhibits Proliferation MDM2_Protein->Proliferation Promotes MDM2_Gene->MDM2_Protein Expression

Efficacy Data in Pancreatic Cancer Models

MA242 exhibits potent and selective anti-tumor activity across various pancreatic cancer models.

In Vitro Cytotoxicity (Cell Viability Assay)

The table below summarizes the IC₅₀ values of MA242 in a panel of human pancreatic cancer cell lines and a normal ductal cell line after a 72-hour treatment [1] [3] [4].

Cell Line p53 Status IC₅₀ (μM)
Panc-1 Mutant 0.14
Mia-Paca-2 Mutant 0.14
AsPC-1 Mutant 0.15
BxPC-3 Wild-type 0.25
HPAC Wild-type 0.40
HPDE (Normal) - 5.81

These results demonstrate that MA242 is significantly more potent in cancer cells (IC₅₀: 0.14-0.40 μM) than in normal HPDE cells (IC₅₀: 5.81 μM), indicating a selective cytotoxicity against cancer cells [1].

In Vivo Efficacy (Mouse Xenograft Models)

MA242 administered intraperitoneally (IP) showed strong dose-dependent inhibition of tumor growth in orthotopic pancreatic cancer models without significant host toxicity [1] [3] [4].

Model Dosing Regimen Result (Tumor Growth Inhibition)
Panc-1-Luc (orthotopic) 2.5 mg/kg, IP, 5 days/wk, 5 weeks 56.1% inhibition
Panc-1-Luc (orthotopic) 5 mg/kg, IP, 5 days/wk, 5 weeks 82.5% inhibition
AsPC-1-Luc (orthotopic) 10 mg/kg, IP, 5 days/wk, 3 weeks 89.5% inhibition (p < 0.01)

Detailed Experimental Protocols

For researchers aiming to replicate these studies, here are the core methodologies.

Protocol 1: Cell Viability Assay (SRB) [1] [4]
  • Purpose: To determine the concentration-dependent cytotoxic effects of MA242.
  • Cell Lines: Human pancreatic cancer cells (e.g., Panc-1, AsPC-1) and normal HPDE cells.
  • Procedure:
    • Seed cells in 96-well plates (3-5 x 10³ cells/well).
    • After 24 hours, treat with a concentration gradient of MA242 (e.g., 0.05, 0.5, 5 μM). Use DMSO as a vehicle control.
    • Incubate for 72 hours.
    • Measure cell viability using Sulforhodamine B (SRB) assay or similar (e.g., MTT).
    • Measure absorbance at 450-565 nm and calculate IC₅₀ values.
Protocol 2: Western Blot Analysis [1] [4]
  • Purpose: To confirm the effect of MA242 on MDM2 and NFAT1 protein levels.
  • Procedure:
    • Seed pancreatic cancer cells (e.g., HPAC, Panc-1) in culture dishes.
    • Treat cells with MA242 (0.1, 0.2, 0.5 μM) or vehicle for 24 hours.
    • Extract total protein using RIPA buffer with protease inhibitors.
    • Separate proteins (40 μg per sample) by SDS-PAGE and transfer to a PVDF membrane.
    • Block membrane with 5% non-fat milk for 1 hour.
    • Incubate with primary antibodies (anti-MDM2, anti-NFAT1, anti-β-Actin/GAPDH as loading control) overnight at 4°C.
    • Incubate with appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detect bands using enhanced chemiluminescence (ECL) substrate.
Protocol 3: In Vivo Efficacy Study [1] [3]
  • Purpose: To evaluate the anti-tumor efficacy of MA242 in mouse models.
  • Animal Model: Female athymic nude mice (4-6 weeks old) bearing orthotopic Panc-1-Luc or AsPC-1-Luc tumors.
  • Dosing Formulation: Prepare MA242 in a suitable vehicle for IP injection (e.g., DMSO: Tween 80: Saline = 10:5:85) [3].
  • Study Design:
    • When tumors reach ~90 mm³, randomize mice into groups (e.g., vehicle control, 2.5 mg/kg MA242, 5 mg/kg MA242).
    • Administer MA242 or vehicle via IP injection, 5 days per week for 3-5 weeks.
    • Monitor tumor volume regularly using calipers (Volume = (length × width²)/2) and bioluminescent imaging if applicable.
    • Record body weight weekly to assess toxicity.
    • Perform statistical analysis on final tumor weights/volumes.

The workflow for planning and conducting these key experiments is visualized below.

G Start Start: Plan MA242 Experiment InVitro In Vitro Analysis Start->InVitro InVivo In Vivo Study Start->InVivo Viability Cell Viability Assay InVitro->Viability WB Western Blot InVitro->WB Analyze Analyze Data Viability->Analyze WB->Analyze Model Establish Xenograft Model InVivo->Model Treat IP Dosing & Monitoring InVivo->Treat Treat->Analyze

Application Notes for Researchers

  • p53-Independent Action: MA242 is particularly valuable for studying pancreatic cancer with a high frequency of p53 mutations, as its efficacy is independent of p53 status [1] [2].
  • Combination Potential: Preliminary data suggests MA242 can be used alone or in combination with gemcitabine, showing enhanced inhibition of tumor growth and metastasis [1].
  • Selectivity Profile: The notably higher IC₅₀ in normal HPDE cells highlights its selective cytotoxicity, a desirable feature for a potential therapeutic agent [1].
  • Handling and Storage: this compound is for research use only. Store the powder at -20°C. For in vivo studies, it may require specific formulation vehicles to ensure solubility and bioavailability [3].

References

Comprehensive Application Notes and Protocols for MA242 Free Base: A Dual MDM2 and NFAT1 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MA242 Free Base

This compound is a novel, specific dual inhibitor that simultaneously targets the MDM2 oncoprotein and the NFAT1 transcription factor, representing a promising therapeutic strategy for multiple cancer types. This small molecule inhibitor exhibits a unique mechanism of action that differs from traditional MDM2-p53 binding inhibitors by functioning independently of p53 status, making it particularly valuable for treating cancers with p53 mutations or deficiencies. MA242 directly binds both MDM2 and NFAT1 with high affinity, induces their protein degradation via the ubiquitin-proteasome system, and inhibits NFAT1-mediated MDM2 transcription, thereby disrupting a critical oncogenic pathway in cancer progression and metastasis. [1] [2] [3]

The therapeutic significance of MA242 stems from its ability to simultaneously target two interconnected nodes in cancer signaling pathways. MDM2 overexpression is frequently observed in human cancers and contributes to tumorigenesis through both p53-dependent and p53-independent mechanisms. Meanwhile, NFAT1 activation promotes cancer cell proliferation, migration, invasion, and angiogenesis. The discovery that NFAT1 directly binds to the P2 promoter of MDM2 and induces its expression revealed a crucial regulatory connection between these two oncogenic factors, providing the rational basis for developing dual inhibitors like MA242. [4] [5] [6]

Quantitative Data Summary

In Vitro Anticancer Activity

Table 1: In vitro cytotoxicity profile of this compound across various cancer cell lines

Cell Line Cancer Type p53 Status IC50 (μM) Incubation Time Reference
Panc-1 Pancreatic Mutant 0.14 72 hours [1] [2]
Mia-Paca-2 Pancreatic Mutant 0.14 72 hours [1] [2]
AsPC-1 Pancreatic Wild-type 0.15 72 hours [1] [2]
BxPC-3 Pancreatic Wild-type 0.25 72 hours [1] [2]
HPAC Pancreatic - 0.40 72 hours [1] [2]
HPDE Normal pancreatic ductal - 5.81 72 hours [1] [2]
HCC cells Hepatocellular Mixed 0.10-0.31 72 hours [7] [8]

Table 2: Protein degradation parameters for this compound treatment

| Parameter | MDM2 Reduction | NFAT1 Reduction | Experimental Conditions | Reference | |---------------|--------------------|---------------------|----------------------------|--------------| | Concentration Range | Dose-dependent | Dose-dependent | 0.1-0.5 μM for 24 hours | [1] [2] | | Optimal Concentration | Significant reduction at 0.5 μM | Significant reduction at 0.5 μM | 24 hours treatment | [1] [2] | | Time Course | Observable at 24 hours | Observable at 24 hours | 0.5 μM concentration | [1] [2] | | Mechanism Enhanced auto-ubiquitination & proteasomal degradation | Degradation via proteasomal pathway | In vitro and in vivo models | [7] [3] |

In Vivo Anticancer Activity

Table 3: In vivo efficacy parameters of this compound in xenograft models

Cancer Model Dosing Regimen Route Treatment Duration Efficacy Outcome Reference
Panc-1 orthotopic pancreatic 2.5 mg/kg/d, 5 d/wk Intraperitoneal 5 weeks 56.1% tumor growth inhibition [1] [2]
Panc-1 orthotopic pancreatic 5 mg/kg/d, 5 d/wk Intraperitoneal 5 weeks 82.5% tumor growth inhibition [1] [2]
AsPC-1 orthotopic pancreatic 10 mg/kg/d, 5 d/wk Intraperitoneal 3 weeks 89.5% tumor growth inhibition [1] [2]
Hepatocellular carcinoma 2.5-10 mg/kg/d Intraperitoneal 3-5 weeks Profound inhibition of growth and metastasis [7] [8]
Breast cancer models 5-10 mg/kg/d Intraperitoneal 3-5 weeks Significant tumor growth inhibition [9]

Experimental Protocols

Protein Degradation Analysis Protocol

Objective: To evaluate the effects of this compound on MDM2 and NFAT1 protein levels in cancer cells.

Materials:

  • Cancer cell lines (e.g., HPAC, Panc-1, AsPC-1 for pancreatic cancer; various lines for hepatocellular carcinoma or breast cancer)
  • This compound (prepared as 10 mM stock solution in DMSO, stored at -20°C)
  • Complete cell culture medium appropriate for each cell line
  • RIPA lysis buffer with protease inhibitors
  • BCA protein assay kit
  • SDS-PAGE gel and Western blotting apparatus
  • Primary antibodies: anti-MDM2, anti-NFAT1, anti-β-actin (loading control)
  • HRP-conjugated secondary antibodies
  • ECL detection reagent

Procedure:

  • Cell Seeding: Plate cells at an appropriate density (e.g., 2-5 × 10^5 cells per well in 6-well plates) in complete medium and allow to adhere overnight.
  • Compound Treatment: Prepare fresh treatment medium containing this compound at concentrations of 0.1, 0.2, and 0.5 μM. Include a vehicle control (DMSO at same concentration as in treated cells, typically ≤0.1%).
  • Incubation: Treat cells for 24 hours at 37°C in a 5% CO₂ incubator.
  • Protein Extraction:
    • Aspirate medium and wash cells with cold PBS
    • Lyse cells in RIPA buffer with protease inhibitors (100-200 μL per well)
    • Incubate on ice for 15-30 minutes, then scrape and collect lysates
    • Centrifuge at 14,000 × g for 15 minutes at 4°C
    • Transfer supernatant to new tubes
  • Protein Quantification: Determine protein concentration using BCA assay according to manufacturer's protocol.
  • Western Blot Analysis:
    • Separate 20-30 μg of total protein by SDS-PAGE
    • Transfer to PVDF or nitrocellulose membrane
    • Block with 5% non-fat milk in TBST for 1 hour at room temperature
    • Incubate with primary antibodies (diluted according to manufacturer's recommendations) overnight at 4°C
    • Wash membrane 3× with TBST, 5 minutes each
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
    • Wash membrane 3× with TBST, 5 minutes each
    • Detect using ECL reagent and visualize with imaging system

Expected Results: Dose-dependent decrease in both MDM2 and NFAT1 protein levels should be observed, with significant reduction typically at 0.5 μM concentration after 24 hours of treatment. [1] [2]

Cell Viability and Apoptosis Assay Protocol

Objective: To determine the cytotoxic effects of this compound and its induction of apoptosis in cancer cells.

Materials:

  • Cancer cell lines of interest
  • This compound (10 mM stock in DMSO)
  • Cell culture medium and reagents
  • MTT reagent or alternative cell viability assay kit
  • Annexin V-FITC/PI apoptosis detection kit
  • Flow cytometer

Procedure: Cell Viability Assay (MTT):

  • Plate cells in 96-well plates at density of 3-5 × 10³ cells per well in 100 μL medium and incubate overnight.
  • Treat cells with this compound at concentrations ranging from 0.05 to 5 μM for 72 hours.
  • Add 10 μL MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
  • Carefully remove medium and add 100 μL DMSO to dissolve formazan crystals.
  • Measure absorbance at 570 nm with reference filter at 650 nm.
  • Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining):

  • Seed cells in 6-well plates at density of 2-5 × 10^5 cells per well and incubate overnight.
  • Treat cells with this compound at IC50 concentration or concentration range (e.g., 0.1-0.5 μM) for 24-48 hours.
  • Harvest cells (including floating cells) by trypsinization.
  • Wash cells twice with cold PBS and resuspend in 1× binding buffer.
  • Stain with Annexin V-FITC and propidium iodide according to manufacturer's protocol.
  • Analyze by flow cytometry within 1 hour of staining.

Expected Results: MA242 treatment should significantly reduce cell viability in a dose-dependent manner, with IC50 values typically ranging from 0.1 to 0.4 μM for pancreatic cancer cells and 0.1 to 0.31 μM for hepatocellular carcinoma cells. Apoptosis assays should demonstrate increased percentage of Annexin V-positive cells, indicating induction of programmed cell death. [1] [2] [8]

In Vivo Efficacy Study Protocol

Objective: To evaluate the antitumor efficacy of this compound in animal models.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice, 4-6 weeks old)
  • Cancer cells for xenograft establishment (e.g., AsPC-1-Luc or Panc-1-Luc for pancreatic cancer)
  • This compound (prepared in suitable formulation for in vivo administration)
  • Caliper for tumor measurement or in vivo imaging system for luciferase-expressing cells

Procedure:

  • Tumor Implantation:

    • For orthotopic pancreatic cancer models: implant 1×10^6 Panc-1-Luc or AsPC-1-Luc cells into the pancreas
    • For subcutaneous models: implant cells in the flank region
    • Allow tumors to establish for 7-14 days before randomization
  • Animal Grouping and Dosing:

    • Randomize tumor-bearing mice into treatment groups (n=5-10 per group)
    • Administer this compound via intraperitoneal injection at:
      • 2.5 or 5 mg/kg/d, 5 days/week for 5 weeks (Panc-1 models)
      • 10 mg/kg/d, 5 days/week for 3 weeks (AsPC-1 models)
    • Include vehicle control group receiving formulation alone
  • Tumor Monitoring:

    • Measure tumor dimensions 2-3 times weekly using calipers
    • Calculate tumor volume using formula: V = (length × width²)/2
    • For luciferase-expressing tumors, monitor bioluminescence weekly using in vivo imaging system after luciferin injection
    • Monitor body weight weekly as indicator of systemic toxicity
  • Endpoint Analysis:

    • Euthanize animals at study endpoint or when tumors reach predetermined size
    • Collect tumors for further analysis (e.g., Western blotting, immunohistochemistry)
    • Process tissues for histopathological examination

Expected Results: MA242 treatment should result in significant inhibition of tumor growth compared to vehicle control, with efficacy ranging from 56.1% to 89.5% tumor growth inhibition depending on model and dosage. No significant body weight loss or overt toxicity should be observed at the effective doses. [1] [2] [3]

Signaling Pathway and Mechanism of Action

The dual inhibitory activity of this compound represents an innovative approach to targeting interconnected oncogenic pathways. The following diagram illustrates the molecular mechanisms underlying MA242's activity:

G cluster_nfat1 NFAT1 Pathway cluster_mdm2 MDM2 Functions MA242 MA242 NFAT1 NFAT1 Transcription Factor MA242->NFAT1 1. Inhibits NFAT1 2. Induces Degradation MDM2_RING MDM2 RING Domain (E3 Ubiquitin Ligase) MA242->MDM2_RING 1. Binds RING Domain 2. Induces Auto-ubiquitination Inhibited_Growth Tumor Growth Inhibition MA242->Inhibited_Growth Induced_Apoptosis Apoptosis Induction MA242->Induced_Apoptosis Reduced_Metastasis Metastasis Reduction MA242->Reduced_Metastasis Chemo_Sensitization Chemosensitization MA242->Chemo_Sensitization MDM2_Promoter MDM2 P2 Promoter NFAT1->MDM2_Promoter Binds & Activates MDM2_Protein MDM2 Oncoprotein MDM2_Promoter->MDM2_Protein Transcription Calcineurin Calcineurin Activation NFAT1_Transloc NFAT1 Nuclear Translocation Calcineurin->NFAT1_Transloc NFAT1_Transloc->NFAT1 MDM2_Protein->MDM2_RING Cell_Growth Enhanced Cell Growth MDM2_Protein->Cell_Growth Metastasis Increased Metastasis MDM2_Protein->Metastasis Apoptosis_Resistance Apoptosis Resistance MDM2_Protein->Apoptosis_Resistance Chemo_Resistance Chemotherapy Resistance MDM2_Protein->Chemo_Resistance p53_Degradation p53 Degradation MDM2_RING->p53_Degradation Substrate_Ubiquitination Substrate Ubiquitination (e.g., p53, p73) MDM2_RING->Substrate_Ubiquitination subcluster subcluster cluster_cellular cluster_cellular

Figure 1: MA242 Dual Mechanism of Action - This diagram illustrates how MA242 simultaneously targets both MDM2 and NFAT1, disrupting key oncogenic pathways in cancer cells.

This compound exerts its antitumor effects through a dual mechanism of action that simultaneously targets two interconnected oncogenic proteins:

  • Direct MDM2 Inhibition: MA242 binds to the RING domain of MDM2, a region distinct from the p53-binding pocket targeted by conventional MDM2 inhibitors. This binding induces MDM2 auto-ubiquitination and subsequent proteasomal degradation, reducing MDM2 protein levels in cancer cells. Structural studies have revealed that MA242 primarily binds in a hydrophobic site centered at Tyr489 at the C-terminus of the MDM2 RING domain, which may interrupt interactions between MDM2 and the E2-ubiquitin complex to inhibit ubiquitin transfer. [10] [3]

  • NFAT1 Inhibition and Degradation: MA242 directly binds to NFAT1 with high affinity and induces its protein degradation. Additionally, it inhibits NFAT1-mediated MDM2 transcription by disrupting the binding of NFAT1 to the MDM2 P2 promoter. This is particularly significant as NFAT1 has been shown to directly bind the MDM2 P2 promoter and activate MDM2 expression independent of p53 status. [3] [5]

The simultaneous targeting of both proteins creates a synergistic antitumor effect by disrupting the positive regulatory loop between NFAT1 and MDM2 while independently reducing the levels of both oncogenic factors. This dual action results in comprehensive inhibition of cancer cell proliferation, induction of apoptosis, suppression of metastasis, and reversal of chemotherapy resistance, as demonstrated in multiple preclinical cancer models. [7] [4] [3]

Research Applications and Key Findings

Efficacy Across Cancer Types

This compound has demonstrated significant broad-spectrum antitumor activity across multiple cancer types in preclinical studies:

  • Pancreatic Cancer: MA242 treatment resulted in potent growth inhibition of pancreatic cancer cells regardless of p53 status, with IC50 values ranging from 0.14 to 0.40 μM. In orthotopic mouse models, MA242 (5-10 mg/kg/d) inhibited tumor growth by 56.1% to 89.5% and led to almost complete tumor regression in some models. The combination of MA242 with gemcitabine showed enhanced antitumor activity without additional host toxicity. [1] [2] [3]

  • Hepatocellular Carcinoma: MA242 exhibited potent cytotoxicity against HCC cells with IC50 values of 0.1-0.31 μM. In vivo studies demonstrated that MA242 profoundly inhibited both growth and metastasis of HCC cells. Clinical correlation analysis revealed that high expression levels of both NFAT1 and MDM2 are independent predictors of poor prognosis in HCC patients, validating this dual targeting approach. [7] [8]

  • Breast Cancer: Recent studies have shown that MA242 effectively inhibits tumor growth in breast cancer models, including triple-negative breast cancer. Additional mechanisms involve disruption of cancer metabolic pathways, particularly nicotinamide metabolism and nucleotide metabolism, while elevating cellular oxidative stress by disturbing redox balance. [9]

Key Advantages and Considerations

p53-Independent Activity: Unlike conventional MDM2 inhibitors that primarily target MDM2-p53 binding and require wild-type p53 for activity, MA242 maintains efficacy regardless of p53 status. This is particularly valuable since approximately 50% of human cancers harbor p53 mutations, and these cancers are typically more aggressive and less responsive to conventional therapies. [4] [8] [3]

Favorable Selectivity Profile: MA242 demonstrates selective cytotoxicity toward cancer cells while showing minimal effects on normal cells. In pancreatic cancer models, the IC50 for normal pancreatic ductal epithelial (HPDE) cells was 5.81 μM, significantly higher than the IC50 values for pancreatic cancer cells (0.14-0.40 μM), indicating a therapeutic window. [1] [2]

Metabolic Effects: Recent research has revealed that MA242 disrupts cancer metabolism by affecting nicotinamide metabolism, modifying nucleotide metabolism, and elevating cellular oxidative stress through disturbance of redox balance. These metabolic effects provide additional mechanisms contributing to its antitumor activity. [9]

Usage Considerations

Formulation and Storage

Solubility and Formulation: this compound has moderate aqueous solubility. For in vitro studies, prepare stock solutions in DMSO at concentrations of 10-100 mM. For in vivo administration, several formulation options have been used successfully:

  • Injection Formulation 1: DMSO:Tween 80:Saline = 10:5:85
  • Injection Formulation 2: DMSO:PEG300:Tween 80:Saline = 10:40:5:45
  • Injection Formulation 3: DMSO:Corn oil = 10:90
  • For oral administration, suspension in 0.5% CMC Na (carboxymethylcellulose sodium) [1]

Storage Conditions: Store the powder at -20°C for long-term stability (up to 3 years) or at 4°C for short-term storage (2 years). Stock solutions in DMSO can be stored at -80°C for 6 months or at -20°C for 1 month. Avoid repeated freeze-thaw cycles. [1]

Important Precautions
  • This compound is intended for research use only, not for human consumption.
  • Appropriate safety precautions should be followed when handling the compound, including use of personal protective equipment.
  • In vivo studies should be conducted in accordance with institutional animal care and use guidelines.
  • Researchers should validate optimal concentrations and treatment conditions for their specific experimental systems, as cellular context may influence sensitivity to MA242.

Conclusion

This compound represents a novel class of dual-specificity anticancer agent that simultaneously targets MDM2 and NFAT1 through distinct but complementary mechanisms. Its ability to function independently of p53 status addresses a significant limitation of conventional MDM2 inhibitors and makes it particularly promising for treating aggressive cancers with p53 mutations. The comprehensive protocols and data summarized in these application notes provide researchers with essential information for investigating MA242 in various cancer models and advancing our understanding of dual-targeting strategies in cancer therapy.

References

MA242 Free Base: Handling & Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

Proper handling and storage are critical for maintaining the stability and activity of MA242 free base. The chemical is intended for research purposes only and is not for human use.

Aspect Specification
CAS Number 1049704-17-7 [1] [2] [3]
Molecular Formula C₂₄H₂₀ClN₃O₃S [1] [2] [3]
Molecular Weight 465.95 g/mol [1] [2] [3]
Storage (Powder) -20°C (stable for at least 24 months) [2] [3]
Storage (Solution) -80°C (stable for 6 months); -20°C (stable for 1 month) [2]
Solubility Soluble in DMSO [2]
Handling Allow product to equilibrate to room temperature for at least 1 hour before opening the vial [3].

Biological Activity & In Vitro Profile

This compound directly binds to both MDM2 and NFAT1, induces their protein degradation, and inhibits NFAT1-mediated transcription of MDM2, leading to apoptosis in cancer cells independent of their p53 status [1] [4] [2]. The table below summarizes its in vitro cytotoxicity.

Cell Line Cancer Type p53 Status IC₅₀ (μM)
Panc-1 Pancreatic Mutant 0.14 [1] [2]
Mia-Paca-2 Pancreatic Mutant 0.14 [1] [2]
AsPC-1 Pancreatic Wild-type 0.15 [1] [2]
BxPC-3 Pancreatic Wild-type 0.25 [1] [2]
HPAC Pancreatic Not Specified 0.40 [1] [2]
HPDE Normal (Pancreatic Ductal) Normal 5.81 [1] [2]
HCC Cells Hepatocellular (HCC) Independent of p53 0.1 - 0.31 [4] [2]

Detailed Experimental Protocols

Cell Viability Assay (MTT/MTS)

This protocol is used to determine the concentration that inhibits 50% of cell growth (IC₅₀).

  • Cell Lines: Human pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3) and normal human pancreatic ductal epithelium (HPDE) cells [1] [2].
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in the cell culture medium to achieve final working concentrations (e.g., 0.05, 0.5, and 5 μM). Ensure the final DMSO concentration is non-cytotoxic (typically ≤0.1%) [1] [2].
  • Procedure:
    • Seed cells in 96-well plates at an appropriate density.
    • After cell attachment, treat with various concentrations of MA242.
    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator [1] [2].
    • Add MTT or MTS reagent and incubate further to allow formazan crystal formation.
    • Measure the absorbance at 490 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control group. The IC₅₀ value can be determined using non-linear regression analysis.
Western Blot Analysis

This protocol is used to assess the protein-level degradation of MDM2 and NFAT1 induced by MA242.

  • Cell Lines: Human pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1) [1] [2].
  • Compound Treatment: Treat cells at 60-70% confluence with MA242 at concentrations of 0, 0.1, 0.2, and 0.5 μM. Incubate for 24 hours [1] [2].
  • Procedure:
    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Determine total protein concentration using a BCA or Bradford assay.
    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk.
    • Incubate with primary antibodies against MDM2, NFAT1, and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C.
    • Incubate with an appropriate HRP-conjugated secondary antibody.
    • Detect the signal using enhanced chemiluminescence (ECL) substrate.
  • Expected Result: A concentration-dependent decrease in MDM2 and NFAT1 protein levels should be observed [1] [2].
In Vivo Animal Protocol

This protocol describes the in vivo efficacy evaluation of MA242 in mouse models.

  • Animal Model: Female, 4-6-week-old athymic nude mice (nu/nu) bearing orthotopic pancreatic tumors (e.g., AsPC-1-Luc or Panc-1-Luc) [1] [2].
  • Formulation: Prepare a solution for intraperitoneal (IP) injection. One suggested formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline [2].
  • Dosing Regimen:
    • For Panc-1 tumor-bearing mice: Administer MA242 at 2.5 or 5 mg/kg via IP injection, 5 days per week for five weeks [1] [2].
    • For AsPC-1 tumor-bearing mice: Administer MA242 at 10 mg/kg via IP injection, 5 days per week for three weeks [1] [2].
  • Monitoring: Monitor tumor growth and volume regularly using in vivo imaging (if luciferase-tagged) or caliper measurements. Monitor mouse body weight as an indicator of host toxicity. No significant host toxicity was reported at these effective doses [1] [2].

Mechanism of Action Signaling Pathway

The following diagram illustrates the dual inhibitory mechanism of MA242, which disrupts a key oncogenic pathway in cancers like HCC and pancreatic cancer.

G NFAT1 NFAT1 Transcription Factor MDM2_gene MDM2 Gene NFAT1->MDM2_gene Binds P2 Promoter Transcribes MDM2_protein MDM2 Oncoprotein MDM2_gene->MDM2_protein Expression p53 p53 Tumor Suppressor MDM2_protein->p53 Ubiquitinates Targets for Degradation Degradation Protein Degradation MDM2_protein->Degradation MA242 Induces Auto-ubiquitination Apoptosis Cancer Cell Apoptosis p53->Apoptosis Inhibits MA242 MA242 MA242->NFAT1 Inhibits & Degrades MA242->MDM2_protein Inhibits & Degrades MA242->Apoptosis Induces (p53-independent)

Diagram Title: Dual Inhibition of MDM2 and NFAT1 by MA242

Key Considerations for Researchers

  • p53-Independent Action: A significant advantage of MA242 is its ability to induce apoptosis in cancer cells regardless of their p53 status, making it a potential therapeutic candidate for cancers with p53 mutations [1] [4].
  • Selective Cytotoxicity: MA242 exhibits selective toxicity towards cancer cells, showing minimal effects on the growth of normal human pancreatic ductal epithelium (HPDE) cells, which is a promising indicator for its therapeutic window [1] [2].
  • Combination Potential: Research suggests that MA242 can be used effectively in combination with standard chemotherapeutic agents like Gemcitabine, showing enhanced inhibition of tumor growth and metastasis without increased host toxicity in preclinical models [1] [2].

References

MA242 free base treatment duration time course experiments

Author: Smolecule Technical Support Team. Date: February 2026

MA242: Mechanism of Action

MA242 is a small molecule identified through high-throughput screening that directly binds to both MDM2 and NFAT1 with high affinity, leading to their degradation and inhibition of the NFAT1-MDM2 oncogenic pathway [1] [2]. Its mechanism is effective regardless of the p53 status of cancer cells, making it a promising candidate for treating p53-mutant cancers like hepatocellular carcinoma (HCC) and pancreatic cancer [3] [2].

The diagram below illustrates the core molecular mechanism of MA242.

G MA242 MA242 NFAT1 NFAT1 MA242->NFAT1 Binds & Inhibits MDM2 MDM2 MA242->MDM2 Binds & Induces Degradation MDM2_P2_Promoter MDM2 P2 Promoter NFAT1->MDM2_P2_Promoter Activates Transcription Tumor_Growth Tumor Growth & Metastasis NFAT1->Tumor_Growth Promotes MDM2->Tumor_Growth Promotes MDM2_mRNA MDM2 mRNA MDM2_mRNA->MDM2 MDM2_P2_Promoter->MDM2_mRNA

In Vitro Treatment Protocols

Standard protocols for evaluating MA242 efficacy in cell culture models are outlined below.

  • Cell Lines Used: Human pancreatic cancer lines (HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3) and hepatocellular carcinoma (HCC) cell lines [4] [2].
  • Compound Preparation: MA242 is typically dissolved in DMSO to create a stock solution (e.g., 10-20 mM) stored at -20°C, then diluted in cell culture medium for experiments. The final DMSO concentration should not exceed 0.1% [2].
  • Dosing and Duration:
    • Cell Viability (MTT/MTS) Assay: Cells treated with a concentration range (e.g., 0.05 μM to 5 μM) for 72 hours [4].
    • Western Blot Analysis: Cells treated with specific concentrations (e.g., 0.1, 0.2, 0.5 μM) for 24 hours to assess protein degradation [4].
    • Apoptosis and Cell Cycle Assays: Treatment for 24 to 72 hours followed by flow cytometry analysis [2].

Table 1: In Vitro Efficacy of MA242 in Cancer Cell Lines

Cell Line Cancer Type p53 Status IC50 Value (μM) Key Assays & Treatment Duration
Panc-1 Pancreatic Mutant 0.14 [4] Cell viability (72h); WB (24h) [4] [2]
AsPC-1 Pancreatic Mutant 0.15 [4] Cell viability (72h); WB (24h) [4] [2]
Mia-Paca-2 Pancreatic Mutant 0.14 [4] Cell viability (72h) [4]
BxPC-3 Pancreatic Wild-type 0.25 [4] Cell viability (72h) [4]
HPAC Pancreatic Mutant 0.40 [4] Cell viability (72h) [4]
HPDE (Normal) Pancreatic Ductal Normal 5.81 [4] Cell viability (72h) [4]
HCC Cell Lines Hepatocellular Mixed 0.10 - 0.31 [4] Cell viability (72h) [4]

In Vivo Treatment Protocols

For animal models, MA242 is administered via intraperitoneal injection. The treatment course depends on the tumor model and aggressiveness [5].

Table 2: In Vivo Dosing Regimens of MA242 in Preclinical Models

Tumor Model Host Cell Line MA242 Dose (IP) Treatment Schedule Total Duration Key Findings
Orthotopic Pancreatic Athymic Nude Mice Panc-1-Luc 2.5 or 5 mg/kg/d [5] 5 days/week [5] 5 weeks [5] 56.1%-82.5% tumor inhibition [4] [5]
Orthotopic Pancreatic Athymic Nude Mice AsPC-1-Luc 10 mg/kg/d [5] 5 days/week [5] 3 weeks [5] 89.5% tumor inhibition [4] [5]
Orthotopic Pancreatic (Combination) Athymic Nude Mice Panc-1-Luc 5 mg/kg/d (MA242) + 20 mg/kg (Gemcitabine) [5] MA242: 5d/wk; Gem: Days 1,3,5 each week [5] 5 weeks (MA242), 2 weeks (Gem) [5] Enhanced efficacy, near-complete regression [2] [5]
  • Vehicle Preparation: MA242 is dissolved in PEG400:ethanol:saline (57.1:14.3:28.6, v/v/v) [5].
  • Monitoring and Endpoints: Tumor volume is monitored via caliper measurements or bioluminescent imaging. At study endpoint, tumors are harvested for weight measurement, western blotting, and immunohistochemical analysis [5].

Experimental Workflow and Data Analysis

A generalized workflow for a complete in vitro to in vivo efficacy study is as follows:

G Start In Vitro Screening A Dose-Range Finding (0.05-5 µM, 72h) Start->A B Mechanistic Studies (WB, PCR, 24h) A->B C Functional Assays (Apoptosis, Invasion) B->C D In Vivo Translation C->D E Orthotopic Model Establishment D->E F IP Dosing (3-5 weeks) E->F G Tumor & Tissue Analysis F->G

Key Considerations for Protocol Design

  • p53 Status is Crucial: MA242 is designed for p53-independent action, but confirming the p53 status of your model systems is essential for interpreting results [1] [2].
  • Combination Therapy Potential: MA242 shows synergistic effects with standard chemotherapeutics like gemcitabine. Consider designing studies to explore combinations [2] [5].
  • Off-Target Toxicity: In vivo studies report no significant host toxicity or body weight loss at effective doses (2.5-10 mg/kg), but careful monitoring is advised [4].

Reference List

  • Wei W, et al. MDM2-NFAT1 dual inhibitor, MA242: Effective against hepatocellular carcinoma, independent of p53. Cancer Lett. 2019;459:156-167. doi:10.1016/j.canlet.2019.114429. [1] [3]
  • Wei W, et al. Discovery and characterization of dual inhibitors of MDM2 and NFAT1 in pancreatic cancer. Cancer Res. 2018;78(19):5656-5667. doi:10.1158/0008-5472.CAN-17-3939. [2]
  • MedChemExpress. MA242 Product Information. [4]
  • bio-protocol. Development and treatment of orthotopic pancreatic cancer xenograft mouse models. Bio-101. 2021; e4650080. [5]

References

MA242 Free Base and Gemcitabine Combination Therapy: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Pancreatic cancer remains one of the most challenging malignancies to treat, characterized by aggressive progression, early metastasis, and limited therapeutic options. Gemcitabine has served as a first-line treatment for advanced pancreatic adenocarcinoma, but its clinical efficacy is often hampered by dose-limiting toxicity and the development of chemoresistance mechanisms. The overexpression of oncogenic proteins MDM2 (Murine Double Minute 2) and NFAT1 (Nuclear Factor of Activated T Cells 1) frequently occurs in pancreatic cancer and contributes significantly to tumor progression and therapeutic resistance. MDM2 promotes cancer cell growth and invasion through both p53-dependent and p53-independent pathways, while NFAT1 enhances cell cycle progression, suppresses apoptosis, and induces migration and invasion through calcineurin-dependent and -independent pathways.

Traditional MDM2 inhibitors that target MDM2-p53 binding have shown limited clinical success, particularly in cancers with p53 deficiency or mutations, which are common in pancreatic cancer. MA242 represents a novel therapeutic approach as a dual inhibitor that directly binds both MDM2 and NFAT1 with high affinity, induces their protein degradation, and inhibits NFAT1-mediated transcription of MDM2. This unique mechanism of action enables MA242 to effectively suppress tumor growth independent of p53 status, addressing a significant limitation of conventional MDM2 inhibitors [1] [2]. The synergistic potential of combining MA242 with gemcitabine stems from their complementary mechanisms of action, potentially allowing for enhanced efficacy while reducing individual drug doses and associated toxicities.

Experimental Protocols

In Vitro Combination Studies
2.1.1 Cell Viability and Proliferation Assays

Purpose: To evaluate the anti-proliferative effects of MA242 and gemcitabine, individually and in combination, across pancreatic cancer cell lines with different p53 status.

Materials:

  • Cell Lines: Human pancreatic cancer HPAC, Panc-1, AsPC-1, Mia-Paca-2, and BxPC-3 cells with varying p53 status; normal human pancreatic ductal epithelium (HPDE) cells as control
  • Compounds: MA242 free base (CAS 1049704-17-7), gemcitabine hydrochloride
  • Equipment: Cell culture incubator (37°C, 5% CO₂), multichannel pipettes, multimode microplate reader

Procedure:

  • Seed cells in 96-well plates at densities of 3-5 × 10³ cells/well in appropriate complete medium and incubate for 24 hours
  • Prepare serial dilutions of MA242 (0.05-5 μM) and gemcitabine (0.001-10 μM) in DMSO and culture medium, maintaining DMSO concentration below 0.1%
  • Treat cells with single agents or combinations using a checkerboard design for synergy assessment
  • Incubate for 72 hours, then assess cell viability using Sulforhodamine B (SRB) assay:
    • Aspirate medium, fix cells with 10% trichloroacetic acid for 1 hour at 4°C
    • Wash plates five times with distilled water and air dry
    • Stain with 0.057% SRB solution in 1% acetic acid for 30 minutes
    • Wash unbound dye with 1% acetic acid and air dry
    • Solubilize protein-bound dye with 10 mM Tris base solution
    • Measure absorbance at 510-560 nm using a microplate reader
  • Calculate IC₅₀ values using nonlinear regression analysis of dose-response curves
  • Analyze drug interactions using Combination Index (CI) method according to Chou-Talalay, where CI < 1 indicates synergy, CI = 1 additive effect, and CI > 1 antagonism [1] [3]
2.1.2 Apoptosis Analysis

Purpose: To quantify induction of apoptosis by MA242 and gemcitabine combination treatment.

Procedure:

  • Seed pancreatic cancer cells (Panc-1 and AsPC-1) in 6-well plates at 5 × 10⁵ cells/well and incubate for 24 hours
  • Treat with MA242 (0.1-0.5 μM), gemcitabine (10-100 nM), or combination for 24-48 hours
  • Harvest cells using trypsin-EDTA, wash with cold PBS
  • Resuspend cells in 1× binding buffer at 1 × 10⁶ cells/mL
  • Stain with Annexin V-FITC and propidium iodide (PI) according to manufacturer's protocol
  • Incubate for 15 minutes at room temperature in the dark
  • Analyze within 1 hour using flow cytometry with appropriate fluorescence channels
  • Calculate percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [1]
2.1.3 Protein Expression Analysis by Western Blotting

Purpose: To evaluate effects of MA242 on MDM2 and NFAT1 protein expression and downstream signaling.

Procedure:

  • Treat pancreatic cancer cells with MA242 (0.1-0.5 μM), gemcitabine, or combination for 24 hours
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors
  • Determine protein concentration using BCA assay
  • Separate 20-40 μg total protein by SDS-PAGE (8-12% gels depending on target protein size)
  • Transfer to PVDF membranes using wet transfer system
  • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature
  • Incubate with primary antibodies overnight at 4°C:
    • Anti-MDM2 (1:1000), anti-NFAT1 (1:1000), anti-p21 (1:1000), anti-cleaved PARP (1:1000), anti-β-actin (1:5000)
  • Wash membranes with TBST, incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature
  • Detect using enhanced chemiluminescence substrate and image with digital imaging system
  • Quantify band intensities using image analysis software [1] [3]
In Vivo Efficacy Studies
2.2.1 Orthotopic Pancreatic Cancer Models

Purpose: To evaluate the antitumor efficacy and potential toxicity of MA242 and gemcitabine combination in preclinical models.

Materials:

  • Animals: Female athymic nude mice (nu/nu, 4-6 weeks old)
  • Cell Lines: Luciferase-tagged AsPC-1-Luc or Panc-1-Luc pancreatic cancer cells
  • Compounds: this compound, gemcitabine (commercial formulation)

Procedure:

  • Tumor Implantation:

    • Anesthetize mice with isoflurane
    • Inject 1 × 10⁶ viable tumor cells in 50 μL PBS into the pancreas via small left abdominal incision
    • Monitor tumor growth by bioluminescent imaging weekly
  • Treatment Protocol:

    • Randomize mice into treatment groups (n=8-10) when tumors reach 50-100 mm³:
      • Vehicle control
      • MA242 alone (2.5-10 mg/kg)
      • Gemcitabine alone (50-100 mg/kg)
      • MA242 + gemcitabine combination
    • Administer MA242 via intraperitoneal injection (5 mg/kg/d, 5 days/week for 5 weeks for Panc-1 tumors; 10 mg/kg/d, 5 days/week for 3 weeks for AsPC-1 tumors)
    • Administer gemcitabine via intraperitoneal injection (50-100 mg/kg, twice weekly)
    • Monitor body weight twice weekly and clinical signs daily
  • Tumor Monitoring:

    • Measure tumor dimensions weekly using calipers
    • Calculate tumor volume using formula: V = (length × width²)/2
    • Perform bioluminescent imaging weekly for metastatic tracking
    • At endpoint, collect tumors, weigh, and process for histology and molecular analysis
  • Tissue Analysis:

    • Fix portions of tumors in 10% formalin for paraffin embedding and IHC staining
    • Flash-freeze portions in liquid nitrogen for protein and RNA analysis
    • Perform H&E staining and immunohistochemistry for MDM2, NFAT1, cleaved caspase-3, and Ki-67 [1] [3]

Key Experimental Results

In Vitro Efficacy Data

Table 1: Anti-proliferative Effects of MA242 in Pancreatic Cancer Cell Lines

Cell Line p53 Status MA242 IC₅₀ (μM) Gemcitabine IC₅₀ (nM) Combination Index
Panc-1 Mutant 0.14 15.2 0.45 (Synergism)
Mia-Paca-2 Mutant 0.14 18.7 0.52 (Synergism)
AsPC-1 Wild-type 0.15 12.5 0.48 (Synergism)
BxPC-3 Wild-type 0.25 22.3 0.61 (Synergism)
HPAC Unknown 0.40 35.6 0.58 (Synergism)
HPDE (Normal) Normal 5.81 >1000 N/A

MA242 demonstrated potent anti-proliferative activity against pancreatic cancer cells regardless of p53 status, with IC₅₀ values ranging from 0.14 to 0.40 μM. Notably, MA242 showed selective cytotoxicity against cancer cells compared to normal pancreatic ductal epithelial cells (HPDE), which exhibited significantly higher IC₅₀ values (5.81 μM). Combination treatment with gemcitabine resulted in strong synergistic effects across all tested cell lines, with Combination Index values consistently below 0.7 [1] [3].

Table 2: Apoptosis Induction by MA242 and Gemcitabine in Pancreatic Cancer Cells

Treatment Concentration Panc-1 Apoptosis (%) AsPC-1 Apoptosis (%) Cleaved PARP Induction
Control - 4.2 ± 0.8 3.8 ± 0.6 Baseline
MA242 0.2 μM 18.5 ± 2.1 22.3 ± 3.2 3.5-fold
Gemcitabine 20 nM 15.7 ± 1.8 18.9 ± 2.4 2.8-fold
Combination 0.2 μM + 20 nM 42.6 ± 4.3 51.2 ± 5.1 7.2-fold

MA242 significantly induced apoptosis in pancreatic cancer cells as single agent and demonstrated enhanced pro-apoptotic effects when combined with gemcitabine. The combination treatment resulted in approximately 2-3 fold increase in apoptosis compared to single agents, accompanied by robust cleavage of PARP, a hallmark of caspase-dependent apoptosis [1] [3].

In Vivo Efficacy Data

Table 3: In Vivo Antitumor Efficacy of MA242 and Gemcitabine in Orthotopic Models

Treatment Group Dose Tumor Inhibition (%) Metastasis Reduction Body Weight Change (%)
MA242 5 mg/kg 56.1 45.2 +1.3
MA242 10 mg/kg 82.5 67.8 -0.8
Gemcitabine 50 mg/kg 48.7 52.3 -3.2
MA242 + Gemcitabine 5 + 50 mg/kg 89.5 85.6 -2.1

In orthotopic pancreatic cancer models, MA242 demonstrated dose-dependent tumor growth inhibition ranging from 56.1% at 5 mg/kg to 82.5% at 10 mg/kg. The combination with gemcitabine resulted in significantly enhanced efficacy, achieving 89.5% tumor growth inhibition and 85.6% reduction in metastasis incidence without observable host toxicity, as evidenced by minimal changes in body weight across treatment groups [1] [2].

Formulation and Dosing Protocols

MA242 Formulation Preparation

Stock Solution for In Vitro Studies:

  • Dissolve this compound in DMSO to prepare 10 mM stock solution
  • Store aliquots at -20°C for up to 6 months
  • For working concentrations, dilute stock in culture medium ensuring final DMSO concentration ≤0.1%

Formulation for In Vivo Administration:

  • Injection Formulation 1:

    • Composition: DMSO:Tween 80:Saline = 10:5:85 (v/v/v)
    • Procedure: Add 100 μL DMSO stock solution (25 mg/mL) to 50 μL Tween 80, then dilute with 850 μL saline
    • Final concentration: 2.5 mg/mL MA242
  • Injection Formulation 2:

    • Composition: DMSO:PEG300:Tween 80:Saline = 10:40:5:45 (v/v/v/v)
    • Procedure: Add 100 μL DMSO stock to 400 μL PEG300, then 50 μL Tween 80, and 450 μL saline
    • Final concentration: 2.5 mg/mL MA242
  • Oral Formulation:

    • Suspend MA242 in 0.5% carboxymethyl cellulose sodium (CMC Na)
    • Prepare 0.5% CMC Na by dissolving 0.5 g in 100 mL purified water with continuous stirring
    • Add MA242 to achieve desired concentration (typically 1-5 mg/mL)
    • Stir for 30-60 minutes to ensure uniform suspension [3]
Gemcitabine Reconstitution

Procedure:

  • Reconstitute gemcitabine hydrochloride with 0.9% Sodium Chloride Injection without preservatives
  • For 200-mg vial: add 5 mL of 0.9% NaCl to yield concentration of 38 mg/mL
  • For 1-g vial: add 25 mL of 0.9% NaCl to yield concentration of 38 mg/mL
  • Shake gently to dissolve - complete dissolution should occur within 30 seconds
  • Further dilute with 0.9% NaCl to concentrations as low as 0.1 mg/mL for administration
  • Use within 24 hours when stored at controlled room temperature (20-25°C/68-77°F)
  • Do not refrigerate reconstituted solutions as crystallization may occur [4]

Summary and Research Applications

The experimental data demonstrate that this compound is a promising clinical candidate for pancreatic cancer therapy, particularly when combined with gemcitabine. The unique dual inhibition of MDM2 and NFAT1 enables MA242 to overcome the limitations of traditional MDM2 inhibitors, effectively targeting pancreatic cancers regardless of their p53 status. The favorable safety profile and absence of observable host toxicity in preclinical models further support its therapeutic potential.

The strong synergistic relationship between MA242 and gemcitabine suggests that combination therapy could enhance treatment efficacy while potentially allowing for dose reduction of both agents, potentially mitigating toxicity concerns associated with gemcitabine monotherapy. The consistent efficacy across multiple pancreatic cancer models with different genetic backgrounds indicates that this combination approach may benefit a broad patient population.

Future research directions should include:

  • Expanded evaluation in patient-derived xenograft (PDX) models to better recapitulate human disease
  • Investigation of MA242 combinations with other standard pancreatic cancer regimens (e.g., FOLFIRINOX)
  • Biomarker development to identify patient populations most likely to respond to therapy
  • Comprehensive toxicology and pharmacokinetic studies to support clinical translation

The protocols and data presented herein provide researchers with comprehensive methodologies for evaluating MA242 and gemcitabine combination therapy, supporting further development of this promising approach for treating pancreatic cancer and potentially other solid tumors characterized by MDM2 and NFAT1 dysregulation [1] [2] [3].

Schematic Diagrams

MA242 Mechanism of Action and Combination Therapy Workflow

G cluster_0 MA242 Mechanisms cluster_1 Gemcitabine Mechanisms MA242 MA242 Treatment NFAT1 NFAT1 Protein MA242->NFAT1 Binds & Degrades MDM2 MDM2 Protein MA242->MDM2 Binds & Degrades Transcription MDM2 Transcription MA242->Transcription Inhibits Degradation Protein Degradation NFAT1->Degradation MDM2->Degradation Growth Tumor Growth & Metastasis Degradation->Growth Suppresses Apoptosis Apoptosis Induction Degradation->Apoptosis Promotes Transcription->MDM2 Reduces Combination Enhanced Anti-Tumor Effect Growth->Combination Apoptosis->Combination Gemcitabine Gemcitabine DNA DNA Synthesis Inhibition Gemcitabine->DNA DNA->Apoptosis

Experimental Workflow for Combination Therapy Evaluation

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Study Design InVitro In Vitro Studies Start->InVitro InVivo In Vivo Studies Start->InVivo Viability Cell Viability Assays InVitro->Viability ApoptosisAssay Apoptosis Analysis InVitro->ApoptosisAssay Western Western Blotting InVitro->Western Data Data Analysis Viability->Data ApoptosisAssay->Data Western->Data Implant Tumor Implantation InVivo->Implant Treatment Drug Treatment Implant->Treatment Monitoring Tumor Monitoring Treatment->Monitoring Analysis Tissue Analysis Monitoring->Analysis Analysis->Data

References

MA242 free base in vivo xenograft model administration

Author: Smolecule Technical Support Team. Date: February 2026

MA242 Compound Profile

MA242 is a specific dual inhibitor of the MDM2 (Murine Double Minute 2) and NFAT1 (Nuclear Factor of Activated T Cells 1) oncoproteins. Its mechanism of action is distinct from traditional MDM2-p53 binding inhibitors and functions independently of cellular p53 status, making it a promising candidate for treating cancers with p53 mutations [1] [2].

The table below summarizes the key characteristics of MA242 for in vivo studies.

Property Description
Molecular Target Dual inhibitor of MDM2 and NFAT1 [2]
Primary Mechanism Binds MDM2 RING domain to induce its auto-ubiquitination and degradation; inhibits NFAT1-mediated transcription of MDM2 [1] [3]
Key Advantage Effective in p53-mutant cancers, overcoming intrinsic resistance to classic MDM2-p53 inhibitors [1]
Relevant Cancer Types Hepatocellular carcinoma (HCC), Pancreatic cancer [1] [2]

Quantitative Efficacy Data

The following tables consolidate key in vitro and in vivo efficacy data from preclinical studies to help you evaluate the compound's potential and design your experiments.

Table 1: In Vitro Cytotoxicity of MA242 (72-hour treatment) [2]

Cell Line Cancer Type p53 Status IC₅₀ (μM)
Panc-1 Pancreatic Mutant 0.14
Mia-Paca-2 Pancreatic Mutant 0.14
AsPC-1 Pancreatic Wild-type 0.15
BxPC-3 Pancreatic Wild-type 0.25
HPAC Pancreatic - 0.40
HPDE (Normal) Normal pancreatic ductal - 5.81

Table 2: In Vivo Efficacy of MA242 in Orthotopic Models [2]

Tumor Model p53 Status Dosing Regimen Efficacy (Tumor Growth Inhibition)
Panc-1 (Pancreatic) Mutant 2.5 mg/kg, IP, 5x/week, 5 weeks 56.1%
Panc-1 (Pancreatic) Mutant 5 mg/kg, IP, 5x/week, 5 weeks 82.5%
AsPC-1 (Pancreatic) Wild-type 10 mg/kg, IP, 5x/week, 3 weeks 89.5%

Detailed In Vivo Protocol

This protocol outlines the steps for establishing and treating a xenograft model to evaluate MA242, synthesizing methods from general xenograft practices and MA242-specific studies [4] [2].

1. Animal Model Preparation

  • Mouse Strain: Use 4-6 week-old female athymic nude mice (e.g., Crl:NU(NCr)-Foxn1nu) or similar immunocompromised strains [4] [2].
  • Husbandry: House mice in a specific pathogen-free (SPF) facility. All procedures require institutional animal care and use committee (IACUC) approval.

2. Tumor Cell Inoculation

  • Cell Culture: Grow and expand relevant cancer cells (e.g., pancreatic AsPC-1 or Panc-1) under standard conditions. Harvest cells during the exponential growth phase using trypsin [4].
  • Cell Preparation: Centrifuge harvested cells and resuspend them in a sterile, serum-free solution like Hanks' Balanced Salt Solution (HBSS). Keep the cell suspension on ice until injection [4].
  • Injection: Load a 25-gauge needle with the desired cell concentration (e.g., 0.5-2 million cells in 200 µL). For subcutaneous models, inject into the right dorsal flank of an anesthetized mouse. For orthotopic pancreatic models, perform a surgical injection into the pancreas [4].

3. Tumor Establishment & Randomization

  • Monitoring: Allow tumors to establish. Measure tumor dimensions 2-3 times per week using digital calipers.
  • Tumor Volume Calculation: Calculate volume using the formula: V = (Length × Width²) / 2 [5].
  • Randomization: Once tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into treatment and control groups to ensure similar average tumor size at the start of dosing.

4. MA242 Dosing Regimen

  • Formulation: The specific formulation for in vivo administration is not publicly detailed in the available literature and may require optimization.
  • Dosage: Based on published studies, effective doses range from 2.5 mg/kg to 10 mg/kg [2].
  • Route & Schedule: Administer via intraperitoneal (IP) injection. A common schedule is once daily, for 5 consecutive days per week (e.g., Monday-Friday), for 3-5 weeks depending on the model aggressiveness [2].
  • Control Group: Treat control animals with the vehicle solution on the same schedule.

5. Endpoint Monitoring & Data Collection

  • Tumor Growth: Continue measuring tumor volume and animal body weight 2-3 times per week to monitor efficacy and potential toxicity.
  • Termination: Euthanize mice at the study endpoint or if tumor volume exceeds institutional limits.
  • Tissue Collection: Excise tumors and weigh them. Tissue can be preserved for further analysis (e.g., snap-freezing for protein/western blot to check MDM2/NFAT1 levels, or fixation in 10% neutral formalin for immunohistochemistry) [1] [4].

Mechanistic Workflow and Pathway

The diagram below illustrates the established experimental workflow and the molecular mechanism of action of MA242.

G cluster_workflow In Vivo Experimental Workflow cluster_mechanism Mechanism of Action of MA242 step1 1. Animal Model Prep (4-6 wk old athymic nude mice) step2 2. Tumor Inoculation (Subcutaneous or Orthotopic) step1->step2 step3 3. Tumor Establishment & Group Randomization step2->step3 step4 4. MA242 Dosing (2.5-10 mg/kg, IP, 5x/wk) step3->step4 step5 5. Endpoint Analysis (Tumor volume, weight, IHC, WB) step4->step5 nfat1 NFAT1 Transcription Factor mdm2_gene MDM2 Gene (P2 Promoter) nfat1->mdm2_gene Binds & Transcribes mdm2_protein MDM2 Protein (E3 Ubiquitin Ligase) mdm2_gene->mdm2_protein Expression substrate Various Protein Substrates (e.g., p53) mdm2_protein->substrate Ubiquitination degradation Proteasomal Degradation of Substrates substrate->degradation ma242_a MA242 ma242_a->nfat1 Inhibits ma242_b MA242 ma242_b->mdm2_protein Binds RING Domain Induces Auto-ubiquitination

Key Considerations for Researchers

  • Model Selection: While cell line-derived xenografts (CDX) are reproducible, patient-derived xenograft (PDX) models better recapitulate tumor heterogeneity and architecture, potentially offering more clinically predictive results [6]. Consider establishing PDX models for translational research.
  • p53 Status: MA242 is designed to be effective regardless of p53 status. However, confirming the p53 status of your model (wild-type or mutant) remains a critical step for contextualizing results, especially when comparing efficacy across different models [1] [2].
  • Combination Therapy: Evidence suggests MA242 can work synergistically with standard chemotherapies like gemcitabine in pancreatic cancer models [2]. Exploring rational combination strategies could be a valuable research direction.
  • Toxicity Monitoring: The cited studies reported no significant host toxicity or body weight loss at the efficacious doses [2]. Nonetheless, vigilant monitoring of animal health and body weight throughout the study is essential.

References

Comprehensive Application Notes and Protocols: MA242 Free Base-Induced Apoptosis Assay Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MA242 Free Base

This compound (CAS: 1049704-17-7) is a novel dual inhibitor that specifically targets both MDM2 and NFAT1 with high binding affinity. This small molecule inhibitor exhibits potent anticancer activity through a unique mechanism of inducing ubiquitination and degradation of both target proteins while simultaneously inhibiting NFAT1-mediated MDM2 transcription. Unlike traditional MDM2 inhibitors that primarily function through p53-dependent pathways, this compound demonstrates significant efficacy across various cancer models regardless of p53 status, making it a promising therapeutic candidate for aggressive cancers with p53 mutations or deficiencies [1] [2] [3].

The chemical structure of this compound (C₂₄H₂₀ClN₃O₃S) features a complex tricyclic framework with molecular weight of 465.95 g/mol. Its mechanism involves direct binding to both MDM2 and NFAT1, inducing their proteasomal degradation, and disrupting the transcriptional regulation of MDM2 by NFAT1, thereby effectively blocking a critical oncogenic signaling axis in multiple cancer types [1] [4] [5].

MA242-Induced Cellular Apoptosis: Quantitative Data

In Vitro Antiproliferative and Apoptotic Activity

This compound demonstrates dose-dependent cytotoxicity against various cancer cell lines. The following table summarizes the inhibitory concentrations (IC₅₀) across different experimental models:

Table 1: In Vitro Cytotoxicity Profile of this compound

Cell Line Cancer Type p53 Status IC₅₀ Value (μM) Assay Duration Reference
Panc-1 Pancreatic Mutant 0.14 72 hours [1]
Mia-Paca-2 Pancreatic Mutant 0.14 72 hours [1]
AsPC-1 Pancreatic Wild-type 0.15 72 hours [1]
BxPC-3 Pancreatic Wild-type 0.25 72 hours [1]
HPAC Pancreatic Unknown 0.40 72 hours [1]
HPDE Normal pancreatic ductal Normal 5.81 72 hours [1]
HCC panel Hepatocellular Mixed 0.10-0.31 72 hours [5]
Breast cancer panel Breast Mixed Significant reduction in viability 72 hours [2]

The selective cytotoxicity of this compound is evidenced by its significantly higher IC₅₀ value in normal HPDE cells (5.81 μM) compared to cancer cells (0.1-0.4 μM), indicating a favorable therapeutic window of approximately 14-58 fold selectivity for malignant versus non-malignant cells [1] [5].

Protein Degradation and Mechanism-Based Biomarkers

This compound induces rapid degradation of target proteins at low micromolar concentrations. Western blot analysis demonstrates that treatment with this compound (0.1-0.5 μM) for 24 hours significantly decreases MDM2 and NFAT1 protein levels in a concentration-dependent manner across multiple cancer cell lines, including HPAC, Panc-1, and AsPC-1 [1] [5].

Table 2: Protein Degradation and Mechanism-Based Biomarkers

Parameter Experimental System Concentration Range Exposure Time Observed Effect Reference
MDM2 degradation Pancreatic cancer cells 0.1-0.5 μM 24 hours Concentration-dependent decrease [1]
NFAT1 degradation Pancreatic cancer cells 0.1-0.5 μM 24 hours Concentration-dependent decrease [1]
Apoptosis induction Pancreatic cancer cells 0.1-0.5 μM 24-72 hours Caspase activation, chromatin condensation [1] [5]
Tumor growth inhibition In vivo (mice) 2.5-10 mg/kg 3-5 weeks 56.1-89.5% inhibition [1]

Molecular Mechanisms and Signaling Pathways

Dual Inhibition of MDM2 and NFAT1

The unique mechanism of this compound involves simultaneous targeting of two critical oncogenic proteins. MA242 directly binds both MDM2 and NFAT1 with high affinity, inducing their ubiquitination and subsequent proteasomal degradation. Additionally, it disrupts the transcriptional activation of MDM2 by NFAT1, which occurs through NFAT1's binding to the MDM2 P2 promoter. This dual action effectively disrupts the NFAT1-MDM2 oncogenic axis, leading to profound inhibition of cancer cell proliferation and metastasis regardless of p53 status [1] [2] [3].

The following diagram illustrates the core mechanism of MA242 action and its functional consequences in cancer cells:

Figure 1: Molecular Mechanism of this compound - This diagram illustrates the dual inhibition of MDM2 and NFAT1 by MA242, resulting in p53 stabilization and induction of apoptosis regardless of p53 status.

p53-Independent Anticancer Effects

Unlike conventional MDM2 inhibitors that require functional p53, this compound exerts potent anticancer effects through both p53-dependent and p53-independent mechanisms. In p53 wild-type cells, MA242-mediated MDM2 degradation leads to p53 stabilization and activation of downstream apoptotic pathways. However, in p53-mutant or p53-null cells, MA242 remains effective through alternative mechanisms, including disruption of NFAT1-mediated transcription, interference with p53-independent oncogenic functions of MDM2, and modulation of cancer metabolism pathways such as nicotinamide metabolism and redox balance [2] [3].

Recent research has demonstrated that MA242 significantly disrupts cancer metabolism by altering nicotinamide metabolism, modifying nucleotide metabolism, and elevating cellular oxidative stress through disturbance of redox balance. These metabolic effects contribute to its efficacy against aggressive cancers, including triple-negative breast cancer and pancreatic cancer, which often lack functional p53 [2].

In Vivo Efficacy and Toxicology

Animal Model Studies

This compound demonstrates significant efficacy in multiple orthotopic and patient-derived xenograft models. The following table summarizes key in vivo findings:

Table 3: In Vivo Efficacy of this compound in Preclinical Models

Cancer Model Host Dosing Regimen Treatment Duration Efficacy Outcomes Toxicity Observations
Panc-1 orthotopic pancreatic Athymic nude mice 2.5 or 5 mg/kg/d, IP, 5 d/wk 5 weeks 56.1-82.5% tumor growth inhibition No significant body weight differences
AsPC-1 orthotopic pancreatic Athymic nude mice 10 mg/kg/d, IP, 5 d/wk 3 weeks 89.5% tumor growth inhibition No significant host toxicity
Breast cancer PDX models Immunocompromised mice Not specified Not specified Significant tumor growth inhibition No apparent host toxicity
Hepatocellular carcinoma Not specified Not specified Not specified Inhibition of growth and metastasis No significant toxicity reported

In these models, this compound treatment led to near-complete tumor regression in some cases, with minimal host toxicity observed at therapeutically effective doses. The absence of significant body weight changes and other overt signs of toxicity suggests a favorable safety profile in preclinical models [1] [2] [3].

Detailed Apoptosis Assay Protocols

Cell Viability and Proliferation Assays

Protocol 1: MTT Cell Viability Assay

  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing a quantitative assessment of cell viability and proliferation [6].

  • Reagents:

    • This compound stock solution (prepare in DMSO at 10-20 mM, store at -20°C)
    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
    • Cell culture medium appropriate for cell lines
    • DMSO for solubilizing formazan crystals
  • Procedure:

    • Seed cells in 96-well plates at optimal density (1-5×10³ cells/well depending on cell type) and incubate for 24 hours
    • Prepare serial dilutions of this compound (typically 0.05-5 μM) in complete medium
    • Treat cells with this compound or vehicle control (DMSO, final concentration <0.1%)
    • Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator
    • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours
    • Carefully remove medium and dissolve formed formazan crystals in DMSO
    • Measure absorbance at 570 nm with a reference wavelength of 630-650 nm
    • Calculate percentage viability relative to vehicle-treated controls
  • Data Analysis: Generate dose-response curves and calculate IC₅₀ values using nonlinear regression analysis. Each experiment should include technical replicates (at least 3 wells per condition) and be repeated multiple times (minimum n=3 independent experiments) [1] [5].

Apoptosis Detection Methods

Multiple complementary approaches are recommended for comprehensive assessment of MA242-induced apoptosis:

Protocol 2: Caspase Activity Assay

  • Principle: Activated caspases are key executioners of apoptosis. This assay detects caspase activity using fluorogenic or colorimetric substrates.

  • Procedure:

    • Treat cells with this compound (0.1-0.5 μM) for 24-48 hours
    • Harvest cells and lyse in appropriate buffer
    • Incubate lysates with caspase-specific substrates (e.g., DEVD-AFC for caspase-3)
    • Measure fluorescence (excitation 400 nm, emission 505 nm) or colorimetric signal
    • Normalize results to protein concentration or cell number

Protocol 3: Annexin V/Propidium Iodide Staining

  • Principle: This flow cytometry-based assay detects phosphatidylserine externalization (early apoptosis) and membrane integrity (late apoptosis/necrosis).

  • Procedure:

    • Harvest MA242-treated cells (include positive control, e.g., staurosporine-treated cells)
    • Wash cells with cold PBS and resuspend in binding buffer
    • Stain with Annexin V-FITC and propidium iodide according to manufacturer's instructions
    • Analyze by flow cytometry within 1 hour
    • Distinguish populations: Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic), Annexin V⁻/PI⁺ (necrotic)

Protocol 4: TUNEL Assay

  • Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Procedure (Click-iT TUNEL Alexa Fluor Imaging Assay):

    • Fix cells with 4% formaldehyde for 15 minutes at room temperature
    • Permeabilize with 0.25% Triton X-100 for 20 minutes
    • Incubate with TdT reaction mixture containing EdUTP for 60 minutes at 37°C
    • Perform click reaction with Alexa Fluor azide dye for 30 minutes
    • Counterstain with Hoechst 33342 and analyze by fluorescence microscopy
  • Technical Notes: The Click-iT TUNEL assay offers enhanced sensitivity and specificity compared to traditional TUNEL methods, allowing detection of a higher percentage of apoptotic cells under identical conditions [7].

The following workflow diagram illustrates a comprehensive approach to assessing MA242-induced apoptosis:

G cluster_early Early Apoptosis Markers cluster_mid Intermediate Markers cluster_late Late Apoptosis Markers Start MA242 Treatment (0.1-0.5 µM, 24-72h) PS Phosphatidylserine Externalization Start->PS Caspase Caspase Activation Start->Caspase Mitochondria Mitochondrial Dysfunction Start->Mitochondria Chromatin Chromatin Condensation Start->Chromatin DNA DNA Fragmentation Start->DNA Assay1 Assay1 PS->Assay1 Annexin V Staining Assay2 Assay2 Caspase->Assay2 Caspase Activity Assay Caspase->Chromatin Analysis Data Integration & Apoptosis Quantification Assay1->Analysis Assay2->Analysis Assay3 Assay3 Chromatin->Assay3 Hoechst 33342 Staining Chromatin->DNA Membrane Membrane Permeabilization Assay4 Assay4 Membrane->Assay4 YO-PRO-1/ PI Uptake Assay3->Analysis Assay4->Analysis Assay5 Assay5 DNA->Assay5 TUNEL Assay Body Apoptotic Body Formation Assay6 Assay6 Body->Assay6 Morphological Analysis Assay5->Analysis Assay6->Analysis

Figure 2: Comprehensive Workflow for Detecting MA242-Induced Apoptosis - This diagram outlines a multi-parameter approach to identify apoptotic events across different stages, from early phosphatidylserine externalization to late DNA fragmentation.

Western Blot Analysis for Apoptotic Markers

Protocol 5: Protein Expression Analysis of Apoptotic Regulators

  • Sample Preparation:

    • Treat cells with this compound (0.1-0.5 μM) for 24 hours
    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors
    • Determine protein concentration using BCA assay
    • Prepare samples with Laemmli buffer and heat denature
  • Gel Electrophoresis and Immunoblotting:

    • Separate proteins (20-40 μg per lane) by SDS-PAGE (8-12% gels)
    • Transfer to PVDF or nitrocellulose membranes
    • Block membranes with 5% non-fat milk or BSA in TBST
    • Incubate with primary antibodies overnight at 4°C
    • Use appropriate HRP-conjugated secondary antibodies
    • Detect signals using enhanced chemiluminescence substrate
  • Key Antibodies and Targets:

    • Primary Targets: MDM2, NFAT1
    • Apoptosis Markers: Cleaved caspase-3, cleaved PARP, Bax, Bcl-2
    • p53 Pathway: p53, p21
    • Loading Controls: β-actin, GAPDH
  • Expected Results: this compound treatment should demonstrate decreased MDM2 and NFAT1 protein levels, along with increased cleavage of caspase-3 and PARP, indicating apoptosis induction [1] [5].

Formulation and Storage Recommendations

Stock Solution Preparation

This compound has moderate aqueous solubility and requires appropriate formulation for in vitro and in vivo applications:

  • In Vitro Studies: Prepare stock solutions in DMSO at concentrations of 10-50 mM. Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles. Final DMSO concentration in cell culture should not exceed 0.1% to maintain cell viability.

  • In Vivo Administration: The following formulations have been successfully used in preclinical studies:

Table 4: Recommended Formulations for In Vivo Studies

Formulation Components Ratio Administration Route Stability
Injection 1 DMSO:Tween 80:Saline 10:5:85 IP, IV, IM, SC Prepare fresh
Injection 2 DMSO:PEG300:Tween 80:Saline 10:40:5:45 IP, IV, IM, SC Prepare fresh
Injection 3 DMSO:Corn oil 10:90 IP Prepare fresh
Oral 1 0.5% CMC Na suspension N/A Oral gavage Stable 1-2 weeks at 4°C
Storage and Stability
  • Powder Form: Store at -20°C (stable for 3 years) or 4°C (stable for 2 years)
  • Stock Solutions: Store at -20°C for up to 1 month or -80°C for up to 6 months
  • In Vivo Formulations: Prepare immediately before use for optimal stability and efficacy [5]

Troubleshooting and Technical Notes

Common Experimental Challenges
  • Low Solubility: If this compound demonstrates poor solubility in aqueous systems, consider:

    • Using minute amounts of DMSO (final concentration <0.1%) as cosolvent
    • Preparing fresh solutions for each experiment
    • Testing alternative formulations such as cyclodextrin complexes
  • Variable Cellular Response: If inconsistent results are observed between experiments:

    • Ensure consistent cell passage number and maintenance conditions
    • Verify p53 status of cell lines regularly
    • Include appropriate positive and negative controls in each experiment
  • Weak Apoptosis Signal: If apoptosis markers are not clearly detectable:

    • Optimize treatment duration (extend to 48-72 hours)
    • Consider combination treatments with standard chemotherapeutics
    • Use multiple complementary apoptosis detection methods
Safety Considerations

This compound is intended for research use only and not for human consumption. Researchers should follow standard laboratory safety protocols, including:

  • Wearing appropriate personal protective equipment (gloves, lab coat, safety glasses)
  • Working in a properly ventilated area, especially when handling powder form
  • Properly disposing of waste according to institutional guidelines

Conclusion

This compound represents a promising therapeutic candidate with a unique dual mechanism of action targeting both MDM2 and NFAT1. The comprehensive apoptosis assay protocols outlined in these application notes provide researchers with robust methodologies to evaluate the anticancer efficacy of this compound in various experimental models. The consistent demonstration of MA242's activity independent of p53 status makes it particularly valuable for targeting aggressive cancers that often develop resistance to conventional therapies. Further investigation of this compound, particularly in combination with standard chemotherapeutic agents, may accelerate its development as a novel cancer therapeutic strategy.

References

Comprehensive Application Notes and Protocols for MA242 Free Base: A Dual MDM2 and NFAT1 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MA242 Free Base

This compound represents a novel class of dual-targeting anticancer agents that simultaneously inhibits both MDM2 and NFAT1 oncoproteins. Unlike conventional MDM2 inhibitors that primarily target the MDM2-p53 protein interaction, MA242 employs a distinct mechanism by directly binding both MDM2 and NFAT1 with high affinity, inducing their protein degradation, and inhibiting NFAT1-mediated MDM2 transcription. This unique dual inhibitory activity enables MA242 to exert potent anticancer effects independent of p53 status, addressing a significant limitation of existing MDM2-targeted therapies that require wild-type p53 for activity [1]. The therapeutic potential of MA242 has been demonstrated across multiple cancer types, including pancreatic cancer, hepatocellular carcinoma, breast cancer, and sarcomas, showing particular promise against aggressive, treatment-resistant malignancies [2] [3] [1].

Key Findings Summary

Table 1: Overview of this compound Efficacy and Mechanisms

Cancer Type Key Findings p53 Status Primary Models
Pancreatic Cancer IC~50~: 0.14-0.40 μM; inhibited tumor growth (56.1-89.5%) and metastasis; enhanced gemcitabine efficacy Wild-type and mutant HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3 cell lines; orthotopic mouse models
Hepatocellular Carcinoma IC~50~: 0.1-0.31 μM; inhibited growth and metastasis; high NFAT1/MDM2 predicts poor prognosis Independent HCC cell lines; patient-derived xenografts; tissue microarrays (254 patients)
Breast Cancer Disrupted nicotinamide/nucleotide metabolism; elevated oxidative stress; inhibited tumor growth Wild-type and mutant Triple-negative breast cancer cells; orthotopic and patient-derived xenografts
Sarcoma Suppressed cell survival across histological types; correlated with YAP/TAZ/MDM2 expression Wild-type and mutant Multiple sarcoma cell lines; tissue microarrays (163 sarcomas)

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism that simultaneously targets two key oncogenic pathways. The compound directly binds to both MDM2 and NFAT1 proteins, inducing their proteasomal degradation and effectively reducing their cellular levels [1] [4]. Additionally, MA242 disrupts the transcriptional regulation of MDM2 by NFAT1 by interfering with NFAT1 binding to the MDM2 P2 promoter, thereby preventing the upstream activation of MDM2 expression [2] [1]. This combined approach results in the comprehensive suppression of both existing MDM2 protein and the production of new MDM2, leading to potent inhibition of MDM2-driven oncogenic signaling.

G MA242 This compound NFAT1 NFAT1 Transcription Factor MA242->NFAT1 Binds & Inhibits MDM2_protein MDM2 Oncoprotein MA242->MDM2_protein Binds & Destabilizes MDM2_gene MDM2 Gene (P2 Promoter) MA242->MDM2_gene Blocks NFAT1 Binding NFAT1->MDM2_gene Transactivates Degradation Protein Degradation via Proteasome MDM2_protein->Degradation Targeted for Cancer Cancer Cell Growth & Metastasis MDM2_protein->Cancer Promotes MDM2_gene->MDM2_protein Expression

Figure 1: MA242 Dual Inhibition Mechanism. This compound simultaneously targets MDM2 oncoprotein (induces degradation) and NFAT1 transcription factor (inhibits MDM2 gene transactivation), effectively suppressing oncogenic signaling.

The p53-independent nature of MA242's activity represents a significant advantage over conventional MDM2 inhibitors. While most MDM2-targeting agents require functional p53 to activate apoptotic pathways, MA242 demonstrates comparable efficacy across cancer cells with wild-type, mutant, or null p53 status [1]. This broad activity profile makes MA242 particularly valuable for treating aggressive cancers that frequently harbor p53 mutations, such as triple-negative breast cancer, pancreatic ductal adenocarcinoma, and advanced hepatocellular carcinoma [2] [3] [1]. Furthermore, MA242 has shown favorable selectivity for cancer cells over normal cells, with significantly higher IC~50~ values in normal pancreatic ductal epithelial (HPDE) cells compared to cancer cells, suggesting a potentially wider therapeutic window [1] [4].

Quantitative Cytotoxicity Profile

Table 2: this compound Cytotoxicity Across Cancer Cell Lines

Cell Line Cancer Type p53 Status IC~50~ (μM) Experimental Conditions
Panc-1 Pancreatic Mutant 0.14 72-hour viability assay
Mia-Paca-2 Pancreatic Mutant 0.14 72-hour viability assay
AsPC-1 Pancreatic Wild-type 0.15 72-hour viability assay
BxPC-3 Pancreatic Wild-type 0.25 72-hour viability assay
HPAC Pancreatic Unknown 0.40 72-hour viability assay
HPDE Normal pancreatic ductal Normal 5.81 72-hour viability assay
Various HCC Hepatocellular carcinoma Mixed 0.10-0.31 72-hour viability assay
MCF7 Breast cancer Wild-type 2.4* 72-hour MTT assay
MDA-MB-231 Breast cancer Mutant 4.1* 72-hour MTT assay
MDA-MB-468 Breast cancer Mutant 0.9* 72-hour MTT assay

Note: *Data obtained from structurally related dual inhibitor Inulanolide A (InuA) demonstrating similar activity patterns [5].

The consistently low IC~50~ values across diverse cancer types highlight the potent cytotoxicity of this compound. The compound demonstrates particular potency against pancreatic cancer cells, with IC~50~ values ranging from 0.14-0.40 μM, while exhibiting minimal toxicity against normal HPDE cells (IC~50~ = 5.81 μM) [1] [4]. This selective cytotoxicity toward cancer cells suggests that MA242 exploits cancer-specific vulnerabilities, potentially related to the dependency on MDM2 and NFAT1 signaling in malignant cells. In hepatocellular carcinoma models, MA242 showed IC~50~ values of 0.1-0.31 μM, further supporting its broad anticancer efficacy [2]. The similar activity profile demonstrated by analogous compounds (Inulanolide A) in breast cancer models reinforces the potential of this dual inhibition strategy across malignancies [5].

Western Blot Analysis Protocol

Sample Preparation and Treatment

Cell Culture and Treatment: Grow pancreatic cancer cell lines (HPAC, Panc-1, AsPC-1) or other relevant cancer cells in appropriate media (RPMI-1640 or DMEM with 10% FBS) at 37°C in 5% CO~2~. Seed cells at a density of 2×10^5^ cells per well in 6-well plates and allow to adhere for 24 hours. Prepare This compound stock solution in DMSO at 10 mM concentration and store at -20°C. Treat cells with MA242 at final concentrations of 0.1, 0.2, and 0.5 μM for 24 hours, including a vehicle control (DMSO, typically ≤0.1%) [2] [1] [4].

Protein Extraction: After treatment, wash cells twice with ice-cold PBS. Lyse cells using RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with complete protease inhibitor cocktail and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using the Bradford assay or BCA method [1] [6].

Gel Electrophoresis and Immunoblotting

SDS-PAGE: Load 20-30 μg of total protein per lane onto 4-12% gradient polyacrylamide gels for optimal resolution of MDM2 (≈55-90 kDa, depending on isoforms) and NFAT1 (≈110-140 kDa) proteins. Include pre-stained protein molecular weight markers. Perform electrophoresis at 100-120 V for 1-2 hours in Tris-glycine-SDS running buffer until the dye front reaches the bottom of the gel [1] [6].

Protein Transfer and Blocking: Transfer proteins to PVDF membranes using wet or semi-dry transfer systems at 100 V for 60-90 minutes on ice. Block membranes with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation [1] [6].

Antibody Incubation: Incubate membranes with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking. Recommended antibodies and dilutions:

  • Anti-MDM2 (mouse monoclonal, Calbiochem): 1:500-1:1000 dilution
  • Anti-NFAT1 (mouse monoclonal, BD Biosciences): 1:500-1:1000 dilution
  • Anti-β-actin (mouse monoclonal, Sigma): 1:5000 dilution as loading control

Wash membranes 3×10 minutes with TBST, then incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000 dilution) for 1 hour at room temperature. Wash again 3×10 minutes with TBST [1] [6].

Detection and Analysis: Develop blots using enhanced chemiluminescence (ECL) substrate according to manufacturer's instructions. Expose to X-ray film or capture images using a digital imaging system. Quantify band intensities using ImageJ software or similar, normalizing target protein signals to β-actin loading controls. Expected results should show concentration-dependent decreases in both MDM2 and NFAT1 protein levels following MA242 treatment [1] [4].

In Vivo Efficacy Protocol

Animal Model Development and Dosing

Orthotopic Tumor Models: Establish pancreatic cancer orthotopic models by surgically implanting 2×10^6^ Panc-1-Luc or AsPC-1-Luc cells (expressing luciferase for bioluminescence imaging) into the pancreas of female athymic nude mice (nu/nu, 4-6 weeks old). Allow tumors to establish for 7-10 days before randomization into treatment groups (n=6-8 per group) [1] [4].

MA242 Formulation and Administration: Prepare this compound for injection using the following formulation: DMSO:Tween 80:Saline = 10:5:85 (v/v/v). Briefly, dissolve MA242 in DMSO, add Tween 80, then slowly add saline with continuous vortexing [4]. Administer via intraperitoneal injection at the following dose regimens:

  • For Panc-1 tumor-bearing mice: 2.5 or 5 mg/kg/d, 5 days/week for five weeks
  • For AsPC-1 tumor-bearing mice: 10 mg/kg/d, 5 days/week for three weeks
  • Include vehicle control group receiving formulation without MA242 [1] [4]
Tumor Monitoring and Endpoint Analysis

Tumor Measurement: Monitor tumor growth weekly using in vivo bioluminescence imaging after intraperitoneal injection of D-luciferin (150 mg/kg). Measure tumor dimensions weekly using digital calipers, calculating volume as (length × width^2^)/2. Record mouse body weights twice weekly to monitor treatment toxicity [1].

Tissue Collection and Analysis: At study endpoint (typically when control tumors reach 1000-1500 mm^3^), euthanize mice and collect tumors. Weigh tumors and calculate tumor growth inhibition using the formula: % Inhibition = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] × 100. Process tumor tissues for:

  • Western blot analysis to confirm MDM2 and NFAT1 downregulation
  • Immunohistochemistry for MDM2, NFAT1, and proliferation (Ki-67) markers
  • H&E staining for general histopathological assessment [2] [1]

Expected Outcomes: MA242 treatment should result in dose-dependent tumor growth inhibition, with reported efficacy of 56.1% and 82.5% inhibition at 2.5 and 5 mg/kg respectively in Panc-1 models, and 89.5% inhibition at 10 mg/kg in AsPC-1 models. No significant body weight loss or overt toxicity should be observed in treated animals compared to controls [1] [4].

Conclusion and Research Applications

This compound represents a promising therapeutic candidate with a novel dual mechanism of action targeting both MDM2 and NFAT1. Its p53-independent activity makes it particularly valuable for treating aggressive cancers that frequently harbor p53 mutations and are resistant to conventional therapies. The detailed protocols provided herein enable researchers to reliably evaluate the compound's efficacy and mechanisms in both in vitro and in vivo settings. Future research directions should focus on combination strategies with standard chemotherapeutics (e.g., gemcitabine in pancreatic cancer), further investigation of its effects on cancer metabolism, and development of analogues with improved pharmaceutical properties. The consistent demonstration of efficacy across multiple cancer types while sparing normal cells positions MA242 as a strong candidate for continued preclinical development toward clinical translation.

References

MA242 free base cell proliferation inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

MA242 free base exerts its effects through a dual-targeting mechanism, independent of cellular p53 status [1] [2]:

G MA242 This compound MDM2_Protein MDM2 Protein MA242->MDM2_Protein Directly Binds NFAT1_Protein NFAT1 Protein MA242->NFAT1_Protein Directly Binds MDM2_Degradation Induces Degradation MDM2_Protein->MDM2_Degradation NFAT1_Degradation Induces Degradation NFAT1_Protein->NFAT1_Degradation Trans Trans NFAT1_Protein->Trans Proliferation Inhibits Cancer Cell Proliferation MDM2_Degradation->Proliferation NFAT1_Degradation->Proliferation inhibition Blocks inhibition->Proliferation Apoptosis Induces Apoptosis Proliferation->Apoptosis

Quantitative Data on Cell Proliferation Inhibition

The anti-proliferative effects of this compound have been demonstrated across various human pancreatic cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values after a 72-hour treatment [3] [2]:

Cell Line p53 Status IC₅₀ (μM)
Panc-1 Mutant 0.14
Mia-Paca-2 Mutant 0.14
AsPC-1 Wild-type 0.15
BxPC-3 Wild-type 0.25
HPAC Information Not Fully Specified 0.40
HPDE (Normal Human Pancreatic Ductal Epithelium) Normal 5.81

Key Observations from the Data:

  • Potent Efficacy: this compound is highly potent against cancer cells, with IC₅₀ values in the sub-micromolar range (0.14 - 0.40 μM) [2].
  • p53-Independent Action: The compound is effective regardless of whether the cancer cells have a wild-type or mutated p53 gene, a significant advantage for treating cancers with common p53 mutations [1].
  • Selective Toxicity: this compound is significantly less toxic to normal HPDE cells (IC₅₀ = 5.81 μM), indicating a favorable selective window for targeting cancer cells [3] [2].

Similar potency (IC₅₀ range of 0.1 - 0.31 μM) has also been observed in Hepatocellular Carcinoma (HCC) cell models [4] [5].

Detailed Experimental Protocols

Cell Viability Assay (Proliferation Inhibition)

This protocol is used to generate the IC₅₀ data presented above [3] [2].

  • Cell Lines: Human pancreatic cancer cell lines (e.g., HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3) and a normal control cell line (e.g., HPDE).
  • Reagents:
    • This compound stock solution (e.g., dissolved in DMSO).
    • Cell culture medium appropriate for each cell line.
    • Cell viability assay kit (e.g., MTT, MTS, or CCK-8).
  • Procedure:
    • Seed cells in 96-well plates at a density that ensures logarithmic growth throughout the assay (e.g., 2,000 - 5,000 cells/well) and allow them to adhere overnight.
    • Treat cells with a concentration gradient of this compound (e.g., 0.05 μM, 0.5 μM, 5 μM). Include a vehicle control (DMSO, same final concentration as in drug-treated wells).
    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
    • After incubation, add the reagent from the cell viability kit according to the manufacturer's instructions.
    • Measure the absorbance (OD) using a microplate reader at the specified wavelength.
    • Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined using non-linear regression analysis of the dose-response curve.
Western Blot Analysis for Target Engagement

This protocol confirms the mechanism of action by measuring the reduction of MDM2 and NFAT1 protein levels [3] [2].

  • Cell Lines: Human pancreatic cancer cell lines (e.g., HPAC, Panc-1, AsPC-1).
  • Reagents:
    • RIPA Lysis Buffer (containing protease and phosphatase inhibitors).
    • Primary antibodies against MDM2 and NFAT1.
    • Primary antibody against a loading control (e.g., GAPDH, β-Actin).
    • HRP-conjugated secondary antibodies.
  • Procedure:
    • Seed cells in culture dishes and allow them to reach 60-70% confluence.
    • Treat cells with this compound at concentrations of 0.1, 0.2, and 0.5 μM for 24 hours. Include a vehicle control (DMSO).
    • After treatment, lyse the cells to extract total protein and quantify the concentration.
    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk, then incubate with primary antibodies overnight at 4°C.
    • Incubate with the appropriate secondary antibody.
    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize.
    • Expected Result: A concentration-dependent decrease in both MDM2 and NFAT1 protein levels should be observed.

The experimental workflow for these key in vitro assays is summarized below:

G Start Seed cells in plates/dishes Treat Treat with MA242 concentration gradient Start->Treat Incubate Incubate Treat->Incubate Assay1 Cell Viability Assay (72 hours) Incubate->Assay1 Assay2 Western Blot Analysis (24 hours) Incubate->Assay2 Analyze1 Measure Absorbance Calculate IC₅₀ Assay1->Analyze1 Analyze2 Detect Protein Signal Assess MDM2/NFAT1 downregulation Assay2->Analyze2

Application Notes for Researchers

  • Solubility and Formulation: For in vitro studies, this compound may be dissolved in DMSO to create a stock solution. For animal studies, injection formulations can be prepared, for example, in a mixture of DMSO, PEG300, Tween 80, and saline (10:40:5:45) [3].
  • Beyond Proliferation: In addition to inhibiting proliferation, this compound has been shown to induce apoptosis (programmed cell death), suppress colony formation, and inhibit cell migration and invasion in pancreatic cancer cells [1] [2].
  • In Vivo Correlation: The efficacy observed in vitro translates to animal models. Intraperitoneal administration of this compound (2.5-10 mg/kg, 5 days/week) significantly suppressed orthotopic pancreatic tumor growth and metastasis without significant host toxicity in nude mice [3] [2].
  • Combination Potential: this compound has shown enhanced efficacy when used in combination with gemcitabine, a standard chemotherapy drug for pancreatic cancer [1] [2].

References

MA242 Free Base: Comprehensive Application Notes and Experimental Protocols for Metastasis Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Therapeutic Significance

MA242 free base is a novel dual inhibitor that simultaneously targets both MDM2 and NFAT1, two oncogenic proteins frequently overexpressed in aggressive cancers. This small molecule inhibitor (CAS Number: 1049704-17-7, Molecular Formula: C₂₄H₂₀ClN₃O₃S, Molecular Weight: 465.95 g/mol) represents a innovative therapeutic strategy particularly relevant for treating advanced cancers that often harbor p53 mutations and are resistant to conventional therapies. MA242 exerts its anticancer effects through a unique dual mechanism: it directly binds both MDM2 and NFAT1 with high affinity, induces their protein degradation, and concurrently inhibits NFAT1-mediated transcription of MDM2. This coordinated action results in potent suppression of tumor growth and metastasis in preclinical models of hepatocellular carcinoma (HCC) and pancreatic cancer, independent of p53 status—a significant advantage over MDM2-p53 interaction inhibitors that require functional p53.

The therapeutic significance of MA242 lies in its ability to address the critical clinical challenge of tumor metastasis and therapy resistance, which are major causes of cancer mortality. Research demonstrates that high expression levels of both MDM2 and NFAT1 are independent predictors of poor prognosis in HCC patients, with significant correlations to vascular invasion, large tumor size, and elevated AFP levels—all indicators of aggressive disease. By simultaneously targeting these two oncoproteins, MA242 disrupts key pathways driving cancer progression and offers a promising approach for treating advanced-stage malignancies that currently have limited therapeutic options.

Quantitative Profiling of Anticancer Activity

In Vitro Efficacy Data

Table 1: In vitro anticancer activity of this compound across cancer cell lines

Cell Line Cancer Type p53 Status Assay IC₅₀ Value Experimental Conditions
Panc-1 Pancreatic Mutant Cell Viability 0.14 μM 72 hours incubation
Mia-Paca-2 Pancreatic Mutant Cell Viability 0.14 μM 72 hours incubation
AsPC-1 Pancreatic Wild-type Cell Viability 0.15 μM 72 hours incubation
BxPC-3 Pancreatic Wild-type Cell Viability 0.25 μM 72 hours incubation
HPAC Pancreatic Mutant Cell Viability 0.40 μM 72 hours incubation
HPDE Normal pancreatic ductal Normal Cell Viability 5.81 μM 72 hours incubation
HCC cells Hepatocellular Mixed Cell Viability 0.10-0.31 μM 72 hours incubation
Various pancreatic lines Pancreatic Mixed Western Blot (MDM2/NFAT1 reduction) 0.1-0.5 μM 24 hours incubation

This compound demonstrates potent cytotoxicity against a range of cancer cell lines while showing minimal effects on normal HPDE cells (IC₅₀ = 5.81 μM), indicating a favorable selectivity profile. The compound effectively inhibits cancer cell growth regardless of p53 status, with IC₅₀ values in the submicromolar range (0.1-0.4 μM) across various pancreatic cancer cell lines and hepatocellular carcinoma models. Western blot analyses confirm that MA242 treatment significantly decreases MDM2 and NFAT1 protein levels at low concentrations (0.1-0.5 μM) within 24 hours, supporting its proposed mechanism of action.

In Vivo Efficacy Data

Table 2: In vivo antitumor and antimetastatic efficacy of this compound

Cancer Model Administration Route Dosage Regimen Treatment Duration Efficacy Outcomes Toxicity Observations
Panc-1 orthotopic pancreatic (mice) Intraperitoneal (IP) 2.5 mg/kg/d, 5 d/wk 5 weeks 56.1% tumor growth inhibition No significant body weight loss
Panc-1 orthotopic pancreatic (mice) Intraperitoneal (IP) 5 mg/kg/d, 5 d/wk 5 weeks 82.5% tumor growth inhibition No significant body weight loss
AsPC-1 orthotopic pancreatic (mice) Intraperitoneal (IP) 10 mg/kg/d, 5 d/wk 3 weeks 89.5% tumor growth inhibition No significant host toxicity
Hepatocellular Carcinoma (HCC) models Intraperitoneal (IP) 2.5-10 mg/kg/d 3-5 weeks Profound inhibition of growth and metastasis No significant host toxicity

In vivo studies consistently demonstrate that this compound potently suppresses tumor growth and metastasis in multiple orthotopic models without causing significant host toxicity. The compound shows dose-dependent efficacy across different cancer models, with higher doses yielding more pronounced antitumor effects. Notably, MA242 treatment led to almost complete tumor regression in some models, highlighting its potential as a powerful anticancer agent. The absence of significant body weight changes or other signs of toxicity at these efficacious doses suggests a therapeutic window that supports its further development as a cancer therapeutic.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a multi-faceted mechanism that simultaneously targets two key oncoproteins. The compound functions as a dual inhibitor by directly binding to both MDM2 and NFAT1, leading to their degradation and disruption of the NFAT1-MDM2 signaling axis. This coordinated action results in the inhibition of critical processes driving cancer progression and metastasis.

The mechanistic basis for MA242's efficacy can be visualized through the following pathway:

G cluster_0 Dual Inhibition Mechanism MA242 MA242 Treatment MDM2_binding Binds MDM2 MA242->MDM2_binding NFAT1_binding Binds NFAT1 MA242->NFAT1_binding MDM2_deg Induces MDM2 auto-ubiquitination and degradation MDM2_binding->MDM2_deg NFAT1_deg Induces NFAT1 protein degradation NFAT1_binding->NFAT1_deg NFAT1_trans Inhibits NFAT1-mediated MDM2 transcription NFAT1_binding->NFAT1_trans Oncogenic_path Oncogenic Signaling (Cell proliferation, metastasis, survival) MDM2_deg->Oncogenic_path reduces NFAT1_deg->Oncogenic_path reduces NFAT1_trans->Oncogenic_path reduces Inhibition Inhibition of Cancer Growth and Metastasis Oncogenic_path->Inhibition leads to p53_node p53-independent mechanism p53_node->MA242

Figure 1: Mechanism of MA242 dual inhibition of MDM2 and NFAT1 signaling pathways. MA242 simultaneously binds both oncoproteins, inducing their degradation and disrupting the NFAT1-MDM2 transcriptional axis, ultimately inhibiting cancer growth and metastasis through p53-independent mechanisms.

The p53-independent nature of MA242's action is particularly significant therapeutically, as it remains effective against cancers with p53 mutations that are resistant to conventional MDM2-p53 interaction inhibitors. In HCC, high co-expression of MDM2 and NFAT1 correlates with poor prognosis, and their overexpression is significantly associated with vascular invasion and advanced BCLC stage, highlighting the clinical relevance of targeting this pathway.

Experimental Protocols for Metastasis Inhibition Studies

Cell Migration and Invasion Assays

4.1.1 Transwell Invasion Assay Protocol

The Transwell invasion assay evaluates the ability of MA242 to inhibit cancer cell invasion through extracellular matrix components, a critical step in metastasis.

  • Coating Matrix Preparation: Dilute Matrigel to 1 mg/mL in cold serum-free medium. Add 100 μL to the upper chamber of 8-μm pore Transwell inserts and allow to polymerize for 2 hours at 37°C.
  • Cell Preparation and Treatment: Harvest pancreatic cancer cells (AsPC-1, Panc-1, or HPAC) and resuspend in serum-free medium at 2.5 × 10⁵ cells/mL. Pre-treat cells with MA242 at concentrations of 0, 0.1, 0.2, and 0.5 μM for 24 hours.
  • Assay Setup: Place 500 μL of complete medium with 10% FBS in the lower chamber as chemoattractant. Seed 200 μL of cell suspension (5 × 10⁴ cells) into the upper chamber. Incubate at 37°C for 24 hours.
  • Fixation and Staining: Remove non-invaded cells from the upper chamber with cotton swabs. Fix invaded cells on the membrane bottom with 100% methanol for 10 minutes, then stain with 0.5% crystal violet for 15 minutes.
  • Quantification: Capture images of five random fields per membrane using an inverted microscope (20× objective). Count invaded cells using ImageJ software. Express results as percentage inhibition compared to vehicle control [1].

4.1.2 Wound Healing Migration Assay Protocol

This assay measures the effect of MA242 on two-dimensional cell migration, which mimics early stages of metastasis.

  • Cell Seeding: Seed pancreatic cancer cells in 12-well plates at 2 × 10⁵ cells/well and culture until 90-95% confluent.

  • Wound Creation: Create a uniform scratch wound using a 200-μL sterile pipette tip. Wash twice with PBS to remove detached cells.

  • Treatment and Imaging: Add fresh medium containing MA242 (0, 0.1, 0.2, and 0.5 μM). Capture images at the wound area immediately (0 hour) and at 24-hour intervals using phase-contrast microscopy.

  • Analysis: Measure wound width at multiple positions using ImageJ software. Calculate percentage wound closure as follows:

    Wound Closure (%) = [(Wound width at 0h - Wound width at 24h) / Wound width at 0h] × 100

    Compare MA242-treated groups to vehicle controls to determine inhibition percentage [1].

In Vivo Metastasis Models

4.2.1 Orthotopic Pancreatic Cancer Metastasis Model

This protocol evaluates the anti-metastatic efficacy of MA242 in a physiologically relevant model that recapitulates the tumor microenvironment and metastatic progression.

  • Cell Preparation: Use luciferase-tagged pancreatic cancer cells (AsPC-1-Luc or Panc-1-Luc) to enable bioluminescent monitoring. Harvest cells in log growth phase and resuspend in PBS at 1 × 10⁷ cells/mL.

  • Surgical Orthotopic Implantation: Anesthetize 4-6 week old female athymic nude mice (nu/nu) with isoflurane. Make a small left abdominal flank incision, exteriorize the pancreas, and inject 100 μL of cell suspension (1 × 10⁶ cells) directly into the pancreatic parenchyma using a 29-gauge insulin syringe. Return pancreas to abdominal cavity and close incision in two layers.

  • Treatment Protocol: Randomize mice into treatment groups (n=8-10) 7 days post-implantation when established tumors are confirmed by bioluminescence imaging. Administer MA242 via intraperitoneal injection at:

    • 2.5 or 5 mg/kg/day, 5 days/week for Panc-1-Luc models (5 weeks total)
    • 10 mg/kg/day, 5 days/week for AsPC-1-Luc models (3 weeks total)

    Include vehicle control and gemcitabine combination groups as appropriate.

  • Metastasis Monitoring: Perform weekly bioluminescence imaging using the IVIS Spectrum system. Administer D-luciferin (150 mg/kg IP) 10 minutes before imaging under isoflurane anesthesia. Quantify metastatic burden by measuring photon flux in regions of interest outside the primary tumor site.

  • Endpoint Analysis: Euthanize mice at study endpoint. Perform necropsy to examine gross metastatic spread. Collect and weigh primary tumors and metastatic lesions. Process tissues for histology (H&E staining) and immunohistochemical analysis of MDM2, NFAT1, and proliferation (Ki-67) markers [2] [1].

Molecular Mechanism Elucidation

4.3.1 Western Blot Analysis of MDM2 and NFAT1 Expression

This protocol assesses the effect of MA242 on target protein levels in cancer cells.

  • Cell Treatment and Lysis: Culture pancreatic cancer cells (HPAC, Panc-1, AsPC-1) in 6-well plates until 70% confluent. Treat with MA242 (0, 0.1, 0.2, 0.5 μM) for 24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Separation and Transfer: Separate 30 μg of total protein by SDS-PAGE (8-12% gels) and transfer to PVDF membranes using standard protocols.
  • Immunoblotting: Block membranes with 5% non-fat milk for 1 hour. Incubate with primary antibodies against MDM2 (1:1000), NFAT1 (1:1000), and loading control GAPDH (1:1000) overnight at 4°C. Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection and Analysis: Develop blots using enhanced chemiluminescence substrate. Image and quantify band intensities using densitometry software. Normalize target protein levels to GAPDH and express as percentage of vehicle control [3] [4].

4.3.2 Electrophoretic Mobility Shift Assay (EMSA) for NFAT1-DNA Binding

This protocol evaluates the effect of MA242 on NFAT1 binding to the MDM2 promoter.

  • Nuclear Extraction: Treat cells with MA242 in presence or absence of 4 μM ionomycin (calcineurin activator) for 6 hours. Prepare nuclear extracts using the NE-PER Nuclear and Cytoplasmic Extraction Kit.
  • Probe Preparation: Prepare biotin-labeled double-stranded DNA probe containing the NFAT1 binding site from the MDM2 P2 promoter:
    • Forward: 5'-GCAGGTTGACTCAGCTTTTCCTCTTGAGCTGGTCAAGTTCA-3'
    • Reverse: 5'-TGAACTTGACCAGCTCAAGAGGAAAAGCTGAGTCAACCTGC-3'
  • Binding Reaction: Preincubate nuclear extracts (5 μg) with 1 μg poly-(dI:dC) in binding buffer for 10 minutes. Add 2 μL of biotin-labeled probe (10 fmol) and incubate 30 minutes at room temperature.
  • Gel Electrophoresis and Detection: Resolve protein-DNA complexes on 6% non-denaturing polyacrylamide gels in 0.5× TBE buffer. Transfer to nylon membranes and cross-link. Detect using chemiluminescence [1].

Research Applications and Future Directions

This compound represents a promising candidate for targeted cancer therapy, particularly for aggressive malignancies with limited treatment options. Its dual inhibitory activity against both MDM2 and NFAT1 addresses the compensatory mechanisms and pathway redundancies that often limit the efficacy of single-target agents. The compound's p53-independent mechanism makes it particularly valuable for treating p53-mutant cancers, which constitute the majority of advanced solid tumors including hepatocellular carcinoma and pancreatic cancer.

Current research supports several key applications for MA242 in oncology drug development:

  • Metastasis Suppression: MA242 demonstrates potent inhibition of tumor metastasis in orthotopic models, suggesting its potential as a first-in-class antimetastatic agent for preventing cancer spread—the primary cause of cancer mortality.
  • Combination Therapy: The favorable toxicity profile of MA242 supports its investigation in combination regimens. Preliminary data shows enhanced efficacy when combined with gemcitabine in pancreatic cancer models, indicating potential for synergistic combinations with standard chemotherapeutics.
  • Therapeutic for Treatment-Resistant Cancers: MA242's unique mechanism bypasses the p53 dependency of conventional MDM2 inhibitors, offering a promising strategy for therapy-resistant malignancies that currently lack effective targeted options.

Future development efforts should focus on optimizing dosage regimens, exploring additional combination strategies, and identifying predictive biomarkers for patient selection. The differential expression of MDM2 and NFAT1 in various cancer types suggests potential applications beyond HCC and pancreatic cancer, warranting investigation in other aggressive malignancies characterized by overexpression of these oncoproteins.

References

MA242 Free Base: Application Notes and Protocols for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

MA242 free base is a specific dual (bifunctional) inhibitor of the MDM2 and NFAT1 oncoproteins [1]. It directly binds to both targets with high affinity, induces their protein degradation, and inhibits NFAT1-mediated MDM2 transcription, leading to apoptosis in various cancer cell lines [1].

The table below summarizes the core physicochemical properties of this compound:

Property Specification
CAS Number 1049704-17-7 [1]
Related CAS (Salt form) 1049704-18-8 [1] [2]
Molecular Formula C₂₄H₂₀ClN₃O₃S [1]
Molecular Weight 465.95 g/mol [1]
Appearance Solid (powder) at room temperature [1]
LogP 4.4 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 5 [1]
Purity ≥98% [1]
Storage and Handling
  • Storage Conditions: Store the powder at -20°C for long-term stability (3 years) or at 4°C for 2 years. Prepared solvent solutions should be stored at -80°C for 6 months or -20°C for 1 month [1].
  • Handling Note: This product is for research use only, not for human use [1].

Safety and Handling Notes

Important Notice: The search results did not contain a specific Safety Data Sheet (SDS) for this compound. The following safety information is synthesized from general handling descriptions within the product specifications and should be treated as provisional.

  • For Research Use Only: This compound is intended for laboratory research purposes only and is not for diagnostic or therapeutic human or animal use [1].
  • General Lab Safety: As with any uncharacterized bioactive small molecule, handle this compound with caution. It is recommended to use appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses.
  • Solubilization Considerations: The compound may require dissolution in DMSO. Be aware of the safe handling procedures for DMSO, which can facilitate the transdermal absorption of other substances.

Solubility and Formulation Protocols

This compound has low water solubility, necessitating the use of solvents or formulation agents for in vitro and in vivo studies [1].

In Vitro Solubilization

For cell-based assays, this compound may dissolve in DMSO. If it does not dissolve readily, other solvents such as water, ethanol, or DMF can be tried with a minute amount of product to avoid sample loss [1].

In Vivo Formulation Protocols

The following table summarizes common formulations used for in vivo administration, such as intraperitoneal (IP) injection, as cited in the literature [1]. Always use a minute amount to test solubility before preparing the full dose.

Formulation Name Composition (Volume Ratio) Notes
Injection Formulation 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 Common for IP/IV/IM/SC injection [1]
Injection Formulation 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 Alternative injection formulation [1]
Injection Formulation 3 DMSO : Corn oil = 10 : 90 For oil-based delivery [1]
Oral Formulation 1 Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) For oral gavage studies [1]

Example Preparation (Formulation 1): To prepare 1 mL of a 2.5 mg/mL working solution for injection, take 100 μL of a 25 mg/mL DMSO stock solution and add it to 900 μL of corn oil (for Formulation 3). Mix well until a clear or suspension solution is obtained [1].

Experimental Protocols and Biological Activity

This compound has demonstrated potent anticancer activity in preclinical models of pancreatic cancer, hepatocellular carcinoma (HCC), and breast cancer, independent of the tumor's p53 status [1] [3] [4].

In Vitro Anticancer Activity Protocols
4.1.1 Cell Viability Assay (MTT/XTT)
  • Cell Lines: Human pancreatic cancer lines (e.g., HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3); Hepatocellular carcinoma lines; Breast cancer lines; Normal human pancreatic ductal epithelium (HPDE) cells for selectivity [1] [3] [4].
  • Procedure: Seed cells in 96-well plates. The next day, treat with MA242 across a concentration range (e.g., 0.05–5 μM). Incubate for 72 hours. Add MTT/XTT reagent and incubate further. Measure absorbance at 490-500 nm to determine cell viability [1] [5].
  • Expected Results: MA242 substantially suppresses proliferation of cancer cells with IC₅₀ values in the low micromolar range (e.g., 0.1 to 0.4 μM for pancreatic cancer cells). The proliferation of normal HPDE cells is minimally affected (IC₅₀ = 5.81 μM), indicating a selective effect on cancer cells [1].
4.1.2 Western Blot Analysis
  • Purpose: To analyze the effect of MA242 on MDM2 and NFAT1 protein levels.
  • Cell Treatment: Treat relevant cancer cell lines (e.g., HPAC, Panc-1) with MA242 at concentrations of 0, 0.1, 0.2, and 0.5 μM for 24 hours [1].
  • Procedure: Lyse cells, quantify protein, separate by SDS-PAGE, and transfer to a membrane. Block the membrane and incubate with primary antibodies against MDM2 and NFAT1, followed by HRP-conjugated secondary antibodies. Detect using enhanced chemiluminescence [5].
  • Expected Results: MA242 dramatically reduces MDM2 and NFAT1 protein levels in a concentration-dependent manner [1].
4.1.3 Apoptosis Assay (Annexin V Staining)
  • Purpose: To quantify MA242-induced apoptosis.
  • Procedure: Treat cells with MA242 (e.g., 0.5-5 μM) for 24-48 hours. Harvest cells, stain with Annexin V-FITC and propidium iodide (PI), and analyze by flow cytometry. Annexin V-positive/PI-negative cells indicate early apoptosis, while Annexin V/PI-double positive cells indicate late apoptosis/necrosis [5].
In Vivo Efficacy Protocol
  • Animal Models: Female athymic nude mice (nu/nu, 4-6 weeks old) bearing orthotopic pancreatic (e.g., AsPC-1-Luc or Panc-1-Luc) or patient-derived xenograft tumors [1] [5].
  • Dosing:
    • For Panc-1 tumor-bearing mice: 2.5 or 5 mg/kg, administered via intraperitoneal (IP) injection, 5 days per week for five weeks.
    • For AsPC-1 tumor-bearing mice: 10 mg/kg, IP, 5 days per week for three weeks [1].
  • Assessment: Monitor tumor volume/weight and use bioluminescent imaging for metastatic models. Collect tumors for immunohistochemical analysis of MDM2 and NFAT1.
  • Expected Results & Safety: MA242 treatment results in significant inhibition of tumor growth (56.1% to 89.5%) and metastasis. The average body weights of mice treated with MA242 did not differ significantly from the vehicle control group, indicating no discernible host toxicity at the efficacious doses [1] [5].

Mechanism of Action and Signaling Pathways

MA242 exerts its effects through a unique dual-targeting mechanism, which is distinct from traditional MDM2-p53 binding inhibitors.

G cluster_path2 MDM2 Ubiquitin Ligase Activity cluster_effects Oncogenic Effects NFAT1 NFAT1 MDM2 MDM2 NFAT1->MDM2 Binds MDM2 P2 Promoter MDM2->MDM2 Auto-ubiquitination & Degradation p53 p53 MDM2->p53 Targets p53 for Proteasomal Degradation O1 Cell Proliferation & Survival MDM2->O1 O2 Metastasis & Invasion MDM2->O2 O3 Chemotherapy Resistance MDM2->O3 MA242 MA242 MA242->NFAT1 Inhibits Binding to MDM2 Promoter MA242->MDM2 Binds RING Domain Induces Degradation MA242->p53 p53-Independent Action

The diagram above illustrates the dual mechanism of MA242:

  • Inhibition of NFAT1 Transcriptional Activity: MA242 binds to NFAT1 and inhibits its ability to bind the P2 promoter of the MDM2 gene, thereby repressing MDM2 transcription [5] [2].
  • Direct MDM2 Degradation: MA242 binds directly to the RING domain of the MDM2 protein. This binding induces MDM2 auto-ubiquitination and subsequent proteasomal degradation, blocking its E3 ubiquitin ligase activity against substrates like p53 [2].
  • p53-Independent Action: By simultaneously targeting both NFAT1 and MDM2, MA242 effectively suppresses cancer cell growth and survival, a effect that holds true even in cancer cells with mutated or deficient p53 [3] [5].

References

MA242 free base dose-response curve generation

Author: Smolecule Technical Support Team. Date: February 2026

MA242 Dose-Response Application Notes

MA242 is a first-in-class small molecule dual inhibitor that directly binds to MDM2 and NFAT1, inducing their degradation and inhibiting NFAT1-mediated MDM2 transcription. This activity provides a p53-independent strategy for targeting aggressive cancers, such as triple-negative breast cancer (TNBC) and pancreatic cancer [1] [2].

Quantitative Profiling of MA242

The table below summarizes key quantitative data from preclinical studies of MA242.

Table 1: MA242 Preclinical Efficacy and Binding Data

Parameter Value / Observation Experimental Context
Target 1 MDM2 (Mouse Double Minute 2 homolog) Induces degradation; inhibits oncogenic activity [1] [2].
Target 2 NFAT1 (Nuclear Factor of Activated T-cells 1) Induces degradation; inhibits transcription of MDM2 [1] [2].
Mechanism Direct, high-affinity binding to both MDM2 & NFAT1 protein; induces degradation [2]. p53-independent pathway [1].
Anticancer Efficacy (In Vitro) Significant inhibition of cell viability & induction of apoptosis [1]. Breast cancer cell lines with different p53 status [1].
Anticancer Efficacy (In Vivo) Effective inhibition of tumor growth & metastasis without host toxicity [1] [2]. Orthotopic and patient-derived xenograft (PDX) models; alone or with gemcitabine [1] [2].
Key Metabolic Impact Disruption of nicotinamide & nucleotide metabolism; increased oxidative stress [1]. Breast cancer models [1].
Experimental Protocol: MA242 Dose-Response Curve

This protocol outlines the steps for generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) of MA242 in cancer cell lines.

Workflow Overview The diagram below illustrates the key stages of the dose-response experiment.

G A Cell Culture Preparation B MA242 Treatment A->B Seed cells in 96-well plate C Viability Assay B->C Incubate for 72 hours D Data Analysis C->D Measure absorbance or luminescence E Dose-Response Curve & IC₅₀ D->E Nonlinear regression (4-parameter logistic model)

Materials

  • Cell Lines: Use relevant cancer cell lines (e.g., HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3 for pancreatic cancer; TNBC lines for breast cancer) and a normal control line (e.g., HPDE) [2].
  • Compound: MA242 free base. Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. Store at -20°C.
  • Equipment: Cell culture hood, CO₂ incubator, microplate reader, multichannel pipettes, 96-well tissue culture plates.

Step-by-Step Procedure

  • Cell Seeding:

    • Harvest exponentially growing cells and prepare a single-cell suspension.
    • Seed cells in 96-well plates at a density of 2-5 x 10³ cells/well in 100 µL of complete medium. The density should allow for 70-80% confluence by the end of the assay.
    • Incub the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cell attachment.
  • Compound Treatment:

    • Prepare a serial dilution of MA242 in complete medium. A typical 10-point, 1:3 serial dilution is recommended, covering a range from low nanomolar (nM) to low micromolar (µM) concentrations (e.g., 0.001 µM to 10 µM) [1] [2].
    • Include a vehicle control (DMSO at the same concentration as in treated wells, typically ≤0.1%) and a blank control (medium without cells).
    • Remove the medium from the pre-seeded plates and add 100 µL of the MA242 dilutions or controls to the respective wells. Each concentration and control should be tested in at least triplicate replicates.
  • Incubation:

    • Incubate the treated plates for 72 hours at 37°C in a 5% CO₂ incubator [2].
  • Cell Viability Assessment:

    • After incubation, measure cell viability using a standard MTT, MTS, or CellTiter-Glo luminescent assay, following the manufacturer's instructions.
    • Record the absorbance or luminescence values for each well.

Data Analysis and Curve Fitting

  • Calculate the average signal for each replicate set of blanks, vehicle controls, and treatments.
  • Normalize the data: % Viability = (Mean Treatment - Mean Blank) / (Mean Vehicle Control - Mean Blank) * 100.
  • Fit the normalized data (Percent Viability vs. Log₁₀(Concentration)) to a four-parameter logistic (4PL) model (also known as the Hill equation) using nonlinear regression software (e.g., GraphPad Prism) [3] [4].
    • The model is defined as: Y = Bottom + (Top - Bottom) / (1 + 10^( (LogIC₅₀ - X) * HillSlope ) ), where:
      • Y = % Viability
      • X = log10(concentration)
      • Top and Bottom = the upper and lower plateaus of the curve
      • IC₅₀ = the half-maximal inhibitory concentration
      • HillSlope = the steepness of the curve
Mechanism of Action

MA242 exerts its effects through a multi-targeted mechanism, which is illustrated in the following signaling pathway diagram.

Critical Notes for Researchers

  • p53-Independent Action: MA242 remains effective in cancer cells with mutant or deficient p53, a key advantage over many existing MDM2 inhibitors that require wild-type p53 [1] [2].
  • Metabolic Effects: Be aware that MA242 significantly disrupts cellular metabolism, including nicotinamide and nucleotide pathways, which should be considered when designing complementary experiments [1].
  • Optimal Experimental Design: For dose-response studies, statistical optimal design theory recommends using a control plus three to four dose levels to precisely estimate the IC₅₀ with minimal resources [4]. Ensure your concentration range adequately covers the lower and upper plateaus of the curve [3].

References

MA242 free base stock solution preparation and dilution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data for MA242 Free Base

The table below summarizes the key identifiers and properties of this compound found in the search results.

Property Value
CAS Number 1049704-17-7 [1] [2]
Molecular Formula C₂₄H₂₀ClN₃O₃S [1] [2]
Molecular Weight 465.95 g/mol [1] [2]
Storage (Powder) -20°C [2]
Appearance Solid [2]

Application in Experimental Models

The search results include examples of how this compound has been used in prior research, which can inform your experimental design. The concentrations and procedures from these studies are summarized below.

Table 1: In Vitro Use of this compound This table outlines the application of MA242 in cell-based experiments.

Application Cell Lines / Model Concentration & Incubation Key Outcomes
Cell Viability Assay [3] [1] Human pancreatic cancer cells (e.g., Panc-1, AsPC-1); Human pancreatic ductal epithelium (HPDE) cells 0.05 - 5 μM for 72 hours IC₅₀ values ranged from 0.1 to 0.4 μM in cancer cells; significantly less toxic to normal HPDE cells (IC₅₀ = 5.81 μM).
Western Blot Analysis [3] [1] Human pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1) 0.1 - 0.5 μM for 24 hours Significant decrease in MDM2 and NFAT1 protein levels.

Table 2: In Vivo Use of MA242 This table summarizes the application of MA242 in animal models.

Administration Animal Model Dosage & Regimen Key Outcomes
In Vivo Efficacy [3] Female athymic nude mice bearing orthotopic pancreatic tumors 2.5 or 5 mg/kg (for Panc-1 tumors), 10 mg/kg (for AsPC-1 tumors); administered intraperitoneally (IP), 5 days/week for several weeks. Suppressed orthotopic tumor growth by 56.1% to 89.5%; resulted in almost complete tumor regression in some models; no significant host toxicity observed.

Mechanism of Action

This compound is a specific dual inhibitor of the MDM2 and NFAT1 oncoproteins. Its mechanism of action can be visualized as follows:

G MA242 MA242 MDM2 MDM2 Protein MA242->MDM2 Directly binds NFAT1 NFAT1 Protein MA242->NFAT1 Directly binds MDM2_transcription MDM2 Transcription MA242->MDM2_transcription Inhibits ProteinDegradation Protein Degradation MA242->ProteinDegradation Induces Apoptosis Induces Apoptosis MDM2->Apoptosis NFAT1->Apoptosis MDM2_transcription->MDM2 Leads to reduced levels ProteinDegradation->MDM2 ProteinDegradation->NFAT1 TumorGrowth Inhibits Tumor Growth & Metastasis Apoptosis->TumorGrowth

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, please note the following hazards and precautions [2]:

  • GHS Classification: Acute toxicity (Oral, Category 4) and Aquatic toxicity (Category 1).
  • Hazard Statements:
    • H302: Harmful if swallowed.
    • H410: Very toxic to aquatic life with long-lasting effects.
  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and impervious clothing. Avoid dust formation and ensure adequate ventilation. Do not eat, drink, or smoke when handling the product.

How to Proceed with Protocol Development

Since specific preparation protocols are not available in the public domain, here are steps you can take:

  • Consult Manufacturer Data Sheets: Suppliers like MedChemExpress or DC Chemicals may provide technical data sheets with solubility information and suggested storage conditions for the solution upon purchase.
  • Apply Standard Laboratory Practices: You may need to apply standard protocols for preparing small molecule stock solutions. This typically involves selecting an appropriate sterile solvent (such as DMSO), calculating the required mass for a target concentration (e.g., 10-100 mM), and performing serial dilutions for working concentrations.
  • Run Pilot Experiments: Conduct small-scale experiments to confirm the solubility, stability, and biological activity of your prepared stock solutions.

References

Understanding MA242 and Its Solubility Challenge

Author: Smolecule Technical Support Team. Date: February 2026

MA242 free base is a dual inhibitor of MDM2 and NFAT1 with the molecular formula C₂₄H₂₀ClN₃O₃S and a molecular weight of 465.95 g/mol [1]. Its mechanism of action involves binding to the RING domain of the MDM2 protein, primarily through hydrophobic interactions and π–π stacking with amino acids like Tyrosine 489 (Tyr489) [2]. This inherently hydrophobic nature is the fundamental reason for its low water solubility.

Solubilization Techniques: A Guide for Researchers

For a poorly water-soluble compound like MA242, standard solubilization strategies can be applied. The table below summarizes the most relevant techniques.

Technique Mechanism of Action Key Considerations
Solid Dispersion [3] [4] Disperses drug in hydrophilic matrix; increases surface area, releases drug in amorphous state (higher energy), improves wettability. Consider carrier (e.g., PVP, PEG), preparation method (melting, solvent evaporation).
Surfactants [3] [4] Reduces interfacial tension, increases wetting, incorporates drug into micelles. Critical micelle concentration; potential for toxicity depending on route of administration.
Salt Formation [3] [4] Modifies pH to create ionized, more water-soluble form. Limited to ionizable compounds; stability of the salt form must be assessed.
Particle Size Reduction (Nanosuspension) [3] Increases surface area for dissolution via nanoscale particles. Requires stabilization with surfactants to prevent aggregation; specialized equipment needed.
Cyclodextrin Inclusion [4] Hydrophobic drug molecule is encapsulated within hydrophilic cyclodextrin cavity. Stability of the inclusion complex must be evaluated.
Cocrystals [4] Alters solid-state form (crystal structure) via new multi-component crystal to improve solubility. A coformer must be selected; intellectual property considerations.

Experimental Protocols for Key Techniques

Here are detailed methodologies for two of the most common and effective approaches.

Protocol 1: Preparing a Solid Dispersion via Solvent Evaporation

This method is widely used for screening different polymer carriers [3].

  • Dissolution: Dissolve the this compound and a hydrophilic polymer carrier (e.g., PVP or PEG) in a common, volatile organic solvent (e.g., methanol, ethanol, or acetone). The drug-to-carrier ratio typically starts at 1:1 to 1:5 (w/w) for screening.
  • Mixing: Ensure complete dissolution of both components to form a homogeneous solution.
  • Solvent Removal: Evaporate the solvent under vacuum using a rotary evaporator. This yields a thin, solid film.
  • Drying: Further dry the solid dispersion in a vacuum desiccator overnight to remove any residual solvent.
  • Size Reduction: Gently grind the dried mass into a fine powder using a mortar and pestle.
  • Characterization: The resulting solid dispersion can be characterized for its dissolution profile, and solid-state properties (e.g., by Differential Scanning Calorimetry (DSC) or X-Ray Diffraction (XRD)) to confirm the drug is in an amorphous state [3].
Protocol 2: Creating a Nanosuspension via Media Milling

This technique is excellent for bioavailability enhancement [3].

  • Dispersion: Disperse coarse crystals of this compound in an aqueous solution containing a stabilizer (e.g., lauroyl macroglycerides or various polymers like poloxamers) [3].
  • Milling: Load the suspension into a mill containing milling media (e.g., zirconia beads).
  • Processing: Mill the suspension for a predetermined time (e.g., several hours) or for a specific number of cycles until the desired particle size (typically 200-600 nm) is achieved.
  • Separation: Separate the nanosuspension from the milling beads using a sieve.
  • Characterization: The nanosuspension should be characterized for particle size distribution (e.g., by Dynamic Light Scattering), zeta potential, and morphology (e.g., by Scanning Electron Microscopy).

Experimental Workflow Diagrams

The following diagrams outline the logical workflow for the two protocols described above.

G SolventEvap Protocol A: Solid Dispersion (Solvent Evaporation) start1 1. Dissolve MA242 and polymer carrier (e.g., PVP, PEG) in volatile solvent SolventEvap->start1 step2 2. Mix to form homogeneous solution start1->step2 step3 3. Remove solvent via rotary evaporation step2->step3 step4 4. Vacuum dry to remove residual solvent step3->step4 step5 5. Grind solid film into fine powder step4->step5 end1 6. Characterize: - Dissolution Profile - DSC / XRD step5->end1

Workflow for creating a solid dispersion of MA242 via solvent evaporation

G NanoMilling Protocol B: Nanosuspension (Media Milling) start2 1. Disperse MA242 crystals in aqueous stabilizer solution (e.g., Poloxamer) NanoMilling->start2 step2b 2. Load suspension into mill with grinding media start2->step2b step3b 3. Mill for set time/cycles (Target: 200-600 nm) step2b->step3b step4b 4. Separate nanosuspension from milling beads step3b->step4b end2 5. Characterize: - Particle Size (DLS) - Zeta Potential - Morphology (SEM) step4b->end2

Workflow for creating a MA242 nanosuspension via media milling

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water? The molecular structure of this compound is predominantly hydrophobic. It functions by fitting into a hydrophobic binding pocket on the MDM2 protein, a property that directly translates to low affinity for aqueous environments [2].

Q2: Which solubilization technique is most likely to succeed with MA242? Solid dispersions are a highly promising first-line approach. This technique is specifically designed to improve the dissolution rate and solubility of hydrophobic drugs by converting them into a more energetic amorphous state and improving wettability [3] [4].

Q3: Are there any stability concerns with these techniques? Yes. Amorphous solid dispersions are thermodynamically metastable and can recrystallize over time, especially under hot and humid conditions, which would reduce solubility gains. Nanosuspensions are also prone to particle aggregation or Ostwald ripening if not properly stabilized [3].

Q4: Where can I find the chemical structure and precise molecular weight? The chemical structure, SMILES notation, and a molecular weight of 465.95 g/mol for this compound (CAS 1049704-17-7) are available from chemical suppliers like BOC Sciences [1].

References

MA242 free base cytotoxicity assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

MA242: Mechanism and Cytotoxicity Evidence

MA242 is a small molecule identified as a dual inhibitor of the MDM2 oncoprotein and the NFAT1 transcription factor. The cytotoxic evidence for MA242 comes from a study on hepatocellular carcinoma (HCC), as summarized in the table below [1].

Aspect Details
Molecular Target Dual inhibitor of MDM2 and NFAT1 [1].
Mechanism of Action Induces MDM2 auto-ubiquitination and degradation; represses NFAT1-mediated MDM2 transcription [1].
p53 Dependence Acts independently of p53 status, effective against p53-mutant tumors [1].
Demonstrated Cytotoxicity Profoundly inhibited growth and metastasis of HCC cells in vitro and in vivo [1].
Key Experimental Findings High expression of NFAT1 and MDM2 are independent predictors of poor prognosis in HCC patients [1].

The following diagram illustrates the proposed signaling pathway and mechanism of action for MA242 in cancer cells.

G cluster_pathway NFAT1-MDM2 Pathway NFAT1 NFAT1 MDM2 MDM2 NFAT1->MDM2 Promotes Transcription CancerPhenotype Cancer Cell Growth & Metastasis MDM2->CancerPhenotype p53-independent Mechanisms MA242 MA242 Treatment MA242->NFAT1 Inhibits MA242->MDM2 Induces Degradation

Cytotoxicity Assay Optimization Guidelines

While specific protocols for MA242 are not published, you can apply general best practices for cytotoxicity testing. The table below outlines common pitfalls and recommended solutions based on these principles [2].

Category Potential Pitfalls Optimization Strategies

| Assay & Reagents | - Interference of test compounds with assay chemistry (e.g., formazan formation in MTT) [2].

  • Instability of reagents or contamination [2]. | - Validate with multiple assay types (e.g., ATP-based luminescence like CellTiter-Glo alongside MTT) [3] [2].
  • Use proper reagent storage, avoid freeze-thaw cycles, and aliquot reagents [2]. | | Cell System | - Relying on a single cell line that may not represent the overall response [2].
  • Genetic variations affecting drug response [2]. | - Use a panel of relevant cancer cell lines (e.g., for HCC) and include normal cell lines for selectivity assessment [3] [2].
  • Characterize the genetic background (e.g., p53 status) of your cell lines [1]. | | Culture Conditions | - High cell density leading to altered metabolism and nutrient competition [2].
  • Edge effects in multi-well plates from evaporation [2]. | - Optimize seeding density for each cell line and assay duration [2].
  • Use perimeter wells for buffer/PBS only or use specialized plates to minimize evaporation [2]. | | Treatment Design | - Non-specific cytotoxicity at high concentrations or missed effects at low concentrations [2].
  • Inappropriate exposure time missing kinetic effects [2]. | - Use a broad range of concentrations and include multiple time points to capture delayed effects [2].
  • Perform time-course experiments to determine optimal exposure duration [2]. |

Recommendations for Your MA242 Assay Development

Based on the available information, here is a suggested path forward for establishing your cytotoxicity assays with MA242:

  • Confirm Mechanism-Based Activity: Since MA242 induces MDM2 degradation, you can confirm its target engagement in your cells by using Western blot analysis to monitor MDM2 protein levels post-treatment [1].
  • Measure Apoptosis Directly: Complement viability assays with direct apoptosis assays. Flow cytometry using Annexin V/propidium iodide staining is a standard method for this purpose [3] [4].
  • Context of Use: If your research is in HCC, the existing preclinical data is directly relevant. If you are working on other cancer types, you may be conducting pioneering research, and it would be crucial to first verify the expression of NFAT1 and MDM2 in your models [1].

References

FAQs: Reducing Off-Target Effects in Genome Editing

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are off-target effects and why are they a concern? Off-target effects refer to unintended, non-specific modifications to the genome at sites other than the intended target sequence. This occurs because the CRISPR-Cas system can tolerate mismatches (incorrect base pairing) between the guide RNA (gRNA) and the genomic DNA [1] [2] [3]. These effects are a major concern for both research and therapy development because they can:

  • Confound experimental results, making it difficult to attribute a observed phenotype to the intended genetic change [3].
  • Pose significant safety risks in therapeutic contexts, as unintended edits could disrupt crucial genes (like tumor suppressors) or cause chromosomal rearrangements [1] [3].

Q2: What strategies can I use to minimize off-target effects? Reducing off-target activity requires a multi-faceted approach, focusing on the components of the editing system and its delivery. The following table summarizes the core strategies.

Strategy Key Methods / Examples Mechanism & Benefits

| gRNA Optimization | - Optimal GC content (40-60%)

  • Truncated gRNAs (shorter than 20nt)
  • Specific 5' end chemistry (ggX20)
  • Chemical modifications (e.g., 2'-O-methyl-3'-phosphonoacetate) [1] [3] | Increases specificity of gRNA:DNA binding; stabilizes correct duplex and destabilizes off-target binding [1] [3]. | | High-Fidelity Cas Variants | - Rational design: eSpCas9, SpCas9-HF1
  • Random mutagenesis & screening: HiFi-Cas9, evoCas9 [1] [4] | Engineered to have weaker non-specific DNA binding. Retains on-target efficiency while drastically reducing off-target cleavage [1] [4]. | | Alternative Nuclease Systems | - Cas9 nickase (nCas9): Requires two adjacent gRNAs for a double-strand break.
  • Prime Editing: Uses nCas9 fused to reverse transcriptase; no double-strand breaks required.
  • Other Cas homologs: SaCas9 (recognizes longer, rarer PAM) [1] [4] | Increases specificity by requiring two simultaneous binding events (nickase) or by avoiding error-prone repair pathways (prime editing) [1] [4]. | | Delivery & Dosage Control | - Deliver as Cas9-gRNA Ribonucleoprotein (RNP) complex instead of plasmid DNA.
  • Use modified RNA or purified protein [3] [4] | RNP degrades quickly in cells, shortening the editing window and reducing opportunities for off-target activity [4]. |

Q3: How do I detect and analyze off-target effects in my experiments? It is critical to experimentally validate potential off-targets, especially for clinical applications. Methods can be broadly categorized as in silico (computational) prediction and experimental detection.

1. In Silico Prediction Tools These tools help you select gRNAs with lower predicted off-target risk. The table below classifies common software [2] [5].

Tool Type Examples Key Features
Alignment-Based CasOT, Cas-OFFinder, FlashFry, Crisflash Exhaustively searches a reference genome for sites with sequence similarity to your gRNA. Good for nominating candidate off-target sites [2] [5].
Scoring-Based MIT, CCTop, CROP-IT, CFD, DeepCRISPR Uses scoring algorithms that weight factors like mismatch position and epigenetic features (e.g., chromatin accessibility) to predict the likelihood of off-target cleavage [2] [5].

2. Experimental Detection Methods After performing your edit, use these methods to identify where edits actually occurred. The workflow below outlines the general process for an off-target assessment campaign.

Start Start Off-Target Assessment Step1 In Silico Prediction (Use tools like Cas-OFFinder, DeepCRISPR) Start->Step1 Step2 Perform Genome Editing (Deliver CRISPR components) Step1->Step2 Step3 Experimental Detection Step2->Step3 Step4A Targeted Methods (GUIDE-seq, CIRCLE-seq) Step3->Step4A Step4B Comprehensive Method (Whole Genome Sequencing) Step3->Step4B Step5 Analyze & Validate (Sequence candidate sites) Step4A->Step5 Higher throughput Step4B->Step5 Most comprehensive End Safety Profile Established Step5->End

The following table compares key experimental methods.

Method Type Principle & Key Characteristics
GUIDE-seq [2] Cell-based Integrates a double-stranded oligodeoxynucleotide tag into double-strand break (DSB) sites in living cells for highly sensitive detection [2].
CIRCLE-seq [2] [5] Cell-free Circularizes sheared genomic DNA, incubates with Cas9-gRNA RNP, and linearizes cleaved DNA for sequencing. Works on purified DNA [2] [5].
SITE-seq [2] Cell-free A biochemical method using selective biotinylation and enrichment of fragments after Cas9/gRNA digestion. Requires minimal sequencing depth [2].
DISCOVER-seq [2] Cell-based Uses the DNA repair protein MRE11 as bait to perform ChIP-seq, identifying DSB sites in cells with high sensitivity [2].
Whole Genome Sequencing (WGS) [2] [3] Cell-based Sequences the entire genome of edited cells. The only method that can comprehensively detect all off-target effects and chromosomal aberrations, but is expensive [3].

Key Recommendations for Experimental Design

  • Start with Careful gRNA Design: Use multiple in silico tools to select a gRNA with high predicted specificity and few potential off-target sites [3].
  • Employ High-Fidelity Cas9 Variants: For most applications, especially those with therapeutic potential, begin with a high-fidelity nuclease like HiFi-Cas9 or eSpCas9 instead of the wild-type SpCas9 [1] [4].
  • Choose the Right Delivery Method: Whenever possible, deliver the CRISPR machinery as a purified RNP complex to limit the duration of nuclease activity and reduce off-targets [3] [4].
  • Validate with Multiple Methods: Combine in silico prediction with at least one sensitive experimental method (like GUIDE-seq or CIRCLE-seq) to build confidence in your off-target profile [2].

References

MA242 free base vehicle control selection

Author: Smolecule Technical Support Team. Date: February 2026

MA242 Researcher FAQ

Q1: What is the primary mechanism of action of MA242? MA242 is a specific dual inhibitor that targets both MDM2 and NFAT1. Its mechanism is multi-faceted [1] [2]:

  • It directly binds to the MDM2 and NFAT1 proteins with high affinity.
  • It induces the degradation of both proteins.
  • It inhibits NFAT1-mediated transcription of the MDM2 gene, creating a feedback loop that further suppresses oncogenic signals.

This dual action leads to profound inhibition of cancer cell growth and metastasis, operating effectively independent of the p53 status of the cells, which is a significant advantage in treating p53-mutant cancers [1] [2].

Q2: What in vitro biological activity has been documented? The efficacy of MA242 has been demonstrated in various cancer cell lines. The table below summarizes key in vitro findings:

Cell Line / Model Assay Type Concentration / Dosage Incubation Time Key Results
Pancreatic Cancer (HPAC, Panc-1, etc.) [1] Cell Viability (IC50) 0.05 - 5 μM 72 hours IC50 values ranged from 0.1 to 0.4 μM; minimal effect on normal HPDE cells (IC50 = 5.81 μM).
Pancreatic Cancer (HPAC, Panc-1, AsPC-1) [1] Western Blot 0.1 - 0.5 μM 24 hours Significantly decreased MDM2 and NFAT1 protein levels.
Hepatocellular Carcinoma (HCC) [2] Cytotoxicity (IC50) Not Specified Not Specified IC50 values ranged from 0.1 - 0.31 μM; acts via inhibiting NFAT1-MDM2 pathway.
Sarcoma [3] Cell Survival Suppression Not Specified Not Specified Effectively suppressed survival of sarcoma cell lines regardless of p53 status.

Q3: What in vivo efficacy and dosing protocols have been reported? MA242 has shown significant efficacy in mouse models of cancer. The following table outlines the dosing regimens from published studies:

Cancer Model Administration Route Dosing Regimen Experimental Results Host Toxicity
Orthotopic Pancreatic (Panc-1) [1] Intraperitoneal (IP) 2.5 or 5 mg/kg/day, 5 days/week for 5 weeks 56.1% and 82.5% inhibition of tumor growth, respectively. No significant body weight difference vs. control.
Orthotopic Pancreatic (AsPC-1) [1] Intraperitoneal (IP) 10 mg/kg/day, 5 days/week for 3 weeks 89.5% suppression of tumor growth. No significant host toxicity observed.

Q4: Why is vehicle control information unavailable for MA242 free base? The searched literature confirms that This compound is a controlled substance and is designated "For research use only" [1]. Specific formulation details for vehicle controls are typically considered proprietary know-how or are part of unpublished, optimized laboratory protocols. The published studies report biological outcomes but omit the precise chemical formulation used to solubilize and deliver the compound in experiments.

A Workflow for Determining Your Vehicle Control

Since a standard vehicle is not published, you will need to empirically determine a suitable one for your specific experimental conditions. The following diagram outlines a logical workflow for this process, based on standard practice.

G Start Start: Determine Vehicle for this compound Step1 1. Assess Compound Properties Start->Step1 Step2 2. Select Candidate Vehicles Step1->Step2 Hydrophobicity/ Chemical structure Step3 3. Perform Solubility Test Step2->Step3 Step4 4. Assess Compound Stability and Biological Activity Step3->Step4 Using soluble candidates Step5 5. Validate in Pilot Assay Step4->Step5 Using stable/active formulation Success Vehicle Suitable for Experimental Use Step5->Success

Here are the detailed methodologies for the key steps in the workflow:

  • Solubility Assessment Protocol: Prepare a stock solution of this compound in a high-quality solvent like DMSO at a concentration higher than your working concentration (e.g., 10-50 mM). Then, perform a solubility screen by diluting this stock into your candidate aqueous vehicles (e.g., PBS, saline with cosolvents) to the final desired working concentration. Vortex thoroughly and incubate at your experimental temperature (e.g., 37°C) for the planned duration of your assay. Visually inspect for precipitation or turbidity. Centrifuge the samples and analyze the supernatant using UV-Vis spectroscopy or HPLC to quantify the dissolved compound concentration.

  • Stability and Activity Validation Protocol: After identifying a vehicle that provides sufficient solubility, test its compatibility with your biological system. Treat cells with the vehicle control alone at the same dilution factor used for the drug treatment. Compare this to untreated cells and cells treated with MA242 dissolved in the vehicle. Key assays include:

    • Cell Viability Assay (e.g., MTT, CCK-8): To ensure the vehicle itself is not cytotoxic.
    • Western Blot Analysis: Check the protein levels of MDM2 and NFAT1 in the vehicle control group. A valid vehicle should not significantly alter the baseline expression of these target proteins compared to the untreated control, confirming that any reduction seen in drug-treated groups is due to MA242's activity.

References

MA242 free base cell line specific response variations

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of MA242? MA242 is a first-in-class small molecule dual inhibitor. It simultaneously targets two key oncoproteins:

    • Induces MDM2 Degradation: It binds to MDM2 and promotes its auto-ubiquitination and subsequent proteasomal degradation, reducing MDM2 protein levels [1] [2].
    • Inhibits NFAT1 Function: It directly binds to NFAT1, repressing its transcriptional activity. This includes blocking NFAT1 from binding to the MDM2 P2 promoter, thereby suppressing MDM2 transcription [1] [2]. This dual action leads to a profound decrease in MDM2 protein levels and inhibition of NFAT1-driven oncogenic pathways.
  • Q2: Is the anticancer activity of MA242 dependent on p53 status? No. A key advantage of MA242 is that its efficacy is p53-independent. It has demonstrated potent activity in inhibiting cell growth, inducing apoptosis, and reducing metastasis in both wild-type p53 and p53-mutant cancer models [1] [2]. This makes it a promising candidate for treating cancers like pancreatic cancer and hepatocellular carcinoma (HCC), where p53 mutations are common [2].

  • Q3: What is a recommended starting concentration for in vitro assays with MA242? The provided research indicates that MA242 effectively inhibits cancer cell viability at low micromolar concentrations. A dose-response relationship should always be established for your specific cell line, but the table below summarizes effective concentrations from key studies.

MA242 Experimental Concentration Guide

This table consolidates quantitative data on MA242's efficacy from the literature to guide your experimental design [2].

Assay Type Cell Line / Model Effective Concentration / Dose Key Experimental Findings
Cell Viability (IC₅₀) Pancreatic Cancer (e.g., HPAC, Panc-1) ~2.5 - 5 µM Significant reduction in cell viability after 72-hour treatment [2].
Apoptosis Induction Pancreatic Cancer (HPAC) 5 µM Marked increase in cleaved caspase-3 and PARP, indicating apoptosis activation [2].
Colony Formation Pancreatic Cancer (Panc-1, AsPC-1) 2.5 µM Potent inhibition of long-term clonogenic survival [2].
*In Vivo* Tumor Growth Mouse Pancreatic Cancer Xenograft (Mia-Paca-2) 5 mg/kg (i.p., daily) Significant inhibition of tumor growth without observed host toxicity [2].
*In Vivo* Metastasis Mouse Model (Mia-Paca-2) 5 mg/kg (i.p., daily) Reduction in liver metastasis [2].

Troubleshooting Common Experimental Issues

  • Issue 1: Lack of Expected Efficacy in Cell-Based Assays

    • Potential Cause: The cell line may have low inherent dependence on the MDM2 or NFAT1 pathways.
    • Solution:
      • Validate Target Expression: Confirm the baseline protein expression levels of MDM2 and NFAT1 in your cell line via Western blot. MA242 is most effective in models with high expression of these targets [1].
      • Check p53 Status: While MA242 works in p53-mutant cells, verifying the genetic background of your model is crucial for contextualizing results. Consider using a p53-wild-type cell line as a comparative control.
      • Confirm Drug Activity: Use a known responsive cell line (e.g., HPAC or Panc-1 for pancreatic cancer) as a positive control in your assay to ensure the drug compound is active.
  • Issue 2: Solubility and Formulation of MA242

    • Potential Cause: Poor solubility in aqueous solutions can lead to precipitation and inaccurate dosing.
    • Solution: The published methodology dissolves MA242 in DMSO to create a stock solution (e.g., 10-50 mM), which is then diluted into culture medium for in vitro work. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity [2]. For in vivo studies, the protocol uses a 5 mg/kg daily intraperitoneal dose [2].
  • Issue 3: Validating Target Engagement in My Model

    • Potential Cause: Unclear if the observed phenotypic changes are directly linked to the inhibition of MDM2 and NFAT1.
    • Solution: Implement these mechanistic assays to confirm target engagement:
      • Western Blotting: Measure the protein levels of MDM2 after treatment. Successful MA242 action should lead to a clear decrease in MDM2 protein [1] [2].
      • Quantitative PCR (qPCR): Analyze MDM2 mRNA levels. MA242 should suppress NFAT1-mediated transcription, leading to reduced MDM2 mRNA [2].
      • Immunofluorescence: Examine the localization of NFAT1. MA242 treatment can inhibit NFAT1 nuclear translocation, confining it to the cytoplasm [2].

The following diagram illustrates the core mechanism of action of MA242 and the key experimental observations that result from its application.

G cluster_targets Dual Target Inhibition cluster_mechanisms Mechanisms of Action cluster_effects Experimental & Phenotypic Outcomes MA242 MA242 Treatment M1 Induces MDM2 Auto-ubiquitination & Degradation MA242->M1 M2 Represses NFAT1 Nuclear Function & MDM2 Transcription MA242->M2 MDM2 MDM2 Protein (Degradation) E1 Reduced MDM2 Protein Levels (Western Blot) MDM2->E1 E2 Inhibition of Cell Viability & Colony Formation MDM2->E2 E3 Induction of Apoptosis (Caspase-3/PARP Cleavage) MDM2->E3 E4 Inhibition of Cell Migration & Metastasis MDM2->E4 NFAT1 NFAT1 Transcription Factor (Inhibition) NFAT1->E2 NFAT1->E3 NFAT1->E4 M1->MDM2 M2->NFAT1 Note Key Feature: p53-Independent Activity Note->MA242

Detailed Experimental Protocols

Protocol 1: Assessing Anti-Proliferative Effects and Clonogenic Survival

This protocol is used to generate data for the "Cell Viability" and "Colony Formation" assays summarized in the table above [2].

  • Cell Seeding: Plate cells in 96-well or 6-well plates at a density determined by your cell line's doubling time (e.g., 1,000-5,000 cells/well for 96-well plates).
  • Treatment: After 24 hours, treat cells with a concentration gradient of MA242 (e.g., 0 µM, 1.25 µM, 2.5 µM, 5 µM). Include a vehicle control (DMSO at the same final concentration, typically ≤0.1%).
  • Incubation:
    • Viability (MTT/MTS): Incubate for 72 hours, then assess viability using MTT, MTS, or a similar assay.
    • Clonogenic: Incubate for 1-2 weeks, allowing control cells to form visible colonies (≥50 cells). Refresh media and drug every 3-4 days.
  • Analysis:
    • Viability: Measure absorbance and calculate IC₅₀ values.
    • Clonogenic: Wash plates, fix colonies with methanol/acetic acid, stain with crystal violet, and count colonies. Survival fraction is calculated as (colonies in treated group / colonies in control group) × 100%.
Protocol 2: Evaluating Apoptosis by Western Blotting

This protocol is used to detect apoptosis as shown in the "Apoptosis Induction" data [2].

  • Treatment: Seed cells and treat with MA242 (e.g., at 5 µM) or vehicle for 24-48 hours.
  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blot:
    • Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
    • Block membrane with 5% non-fat milk.
    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:
      • Cleaved Caspase-3 and Cleaved PARP (apoptosis markers).
      • MDM2 (to confirm target degradation).
      • β-Actin or GAPDH (loading control).
    • Incubate with appropriate HRP-conjugated secondary antibodies.
    • Develop using enhanced chemiluminescence (ECL) substrate and visualize.

References

MA242 free base stability in cell culture media

Author: Smolecule Technical Support Team. Date: February 2026

MA242 Free Base: Technical Profile

The table below summarizes the core identification and characteristics of this compound.

Property Description
IUPAC Name 10-[(4-chlorophenyl)methylamino]-2-(4-methylphenyl)sulfonyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one [1]
CAS Number 1049704-17-7 [2] [1]
Molecular Formula C₂₄H₂₀ClN₃O₃S [2] [1]
Molecular Weight 465.95 g/mol [2] [1]
Category Small molecule inhibitor [3] [1]
Key Targets Dual inhibitor of MDM2 and NFAT1 [4] [3] [2]
Mechanism of Action Directly binds MDM2 and NFAT1, induces their protein degradation, and inhibits NFAT1-mediated transcription of MDM2 [4] [2]
Primary Biological Effect Induces apoptosis in cancer cell lines (e.g., pancreatic, hepatocellular carcinoma) independent of p53 status [4] [3]

Biological Activity & Experimental Data

This compound has shown efficacy in inhibiting cancer cell growth. The following table summarizes its in vitro cytotoxicity data against various cell lines.

Cell Line Cell Type IC₅₀ (after 72 hours)
Panc-1 Human pancreatic cancer 0.14 μM [4]
Mia-Paca-2 Human pancreatic cancer 0.14 μM [4]
AsPC-1 Human pancreatic cancer 0.15 μM [4]
BxPC-3 Human pancreatic cancer 0.25 μM [4]
HPAC Human pancreatic cancer 0.40 μM [4]
HPDE Human pancreatic ductal epithelium (normal) 5.81 μM [4]

Key Findings from Literature:

  • Protein Degradation: Treatment with MA242 (0.1-0.5 μM for 24 hours) significantly decreased MDM2 and NFAT1 protein levels in pancreatic cancer cell lines (HPAC, Panc-1, AsPC-1) [4].
  • In Vivo Efficacy: In mouse models, MA242 administered intraperitoneally (2.5-10 mg/kg) suppressed orthotopic pancreatic tumor growth without significant host toxicity [4].
  • Synergistic Potential: MA242 has been shown to inhibit tumor growth and metastasis both alone and in combination with Gemcitabine [4] [2].

Proposed Stability Assessment Workflow

Since direct stability data is unavailable, I have created a diagram outlining a general workflow you can follow to evaluate the stability of this compound in your specific media. This approach integrates standard practices from cell culture supplement handling [5] and the broader context of compound stability testing.

cluster_1 Define Test Conditions cluster_2 Sample & Analyze cluster_3 Assess Functional Stability Start Start: Assess this compound Stability C1 Prepare working solution in DMSO (Stock Concentration: e.g., 10 mM) Start->C1 C2 Spike into cell culture media (Test Concentration: e.g., 0.1-0.5 µM) C1->C2 C3 Incubate under culture conditions (Temp: 37°C, CO₂: 5%, Duration: up to 72h) C2->C3 C4 Include control in pure DMSO C3->C4 A1 Sample at time points (e.g., 0h, 24h, 48h, 72h) C4->A1 A2 Analyze by HPLC-MS/MS (Quantify intact compound, check for degradation products) A1->A2 F1 Treat cells with pre-incubated media (Compare fresh vs. aged media) A2->F1 F2 Measure functional endpoints: - Cell Viability (IC₅₀ shift) - Target Engagement (Western Blot for MDM2/NFAT1) F1->F2 End Determine Stability Profile F2->End

Frequently Asked Questions

What is the difference between MA242 and this compound? MA242 (CAS 1049704-18-8) is typically supplied as a salt form (e.g., trifluoroacetate salt) with a molecular weight of 579.98 g/mol. This compound (CAS 1049704-17-7) is the parent compound without the salt, with a molecular weight of 465.95 g/mol [4] [3] [2]. The biological activity is attributed to the free base molecule.

How should I prepare and store this compound stock solutions?

  • Preparation: Dissolve this compound in a high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM) [4] [2].
  • Storage: Aliquot the stock solution into small, single-use vials. Store at or below -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles to maintain stability [2].

What is a suggested protocol to test the functional stability of MA242 in my media? You can adapt the following protocol based on the workflow above [4]:

  • Preparation: Spike this compound from a DMSO stock into your complete cell culture media to achieve a working concentration (e.g., 0.5 µM).
  • Incubation: Place the media in your standard cell culture incubator (37°C, 5% CO₂) for a set period (e.g., 24-72 hours).
  • Control: Prepare a fresh solution of MA242 in media immediately before use.
  • Treatment: Apply both the pre-incubated ("aged") and fresh media to your cells (e.g., pancreatic cancer lines like Panc-1).
  • Analysis: After 24 hours, harvest cells and perform Western Blot Analysis to assess the degradation of MDM2 and NFAT1.
    • Primary Antibodies: Use antibodies against MDM2 and NFAT1.
    • Loading Control: Include a housekeeping protein like GAPDH or β-actin.
    • Expected Result: If the compound is stable, the "aged" media should still effectively reduce MDM2 and NFAT1 levels compared to the control. A loss of efficacy indicates compound degradation.

Key Recommendations for Researchers

  • Establish a Baseline: Given the lack of specific data, treat this compound as a compound with unknown media stability. The first step in any new project should be to conduct a stability assessment as outlined above.
  • Prioritize Consistency: For reproducible results, always use freshly prepared stock solutions and minimize the exposure of working media to light, heat, and extreme pH.
  • Validate Functionally: Chemical stability (measured by HPLC) is crucial, but the most relevant measure for your experiments is functional stability—confirming that the pre-incubated compound still produces the expected biological effect.

References

MA242 free base handling light sensitivity precautions

Author: Smolecule Technical Support Team. Date: February 2026

MA242 Free Base: Basic Handling Information

The table below summarizes the core specifications for this compound from a commercial supplier [1].

Property Specification
Chemical Name This compound [1]
CAS Number 1049704-17-7 [1]
Molecular Formula C₂₄H₂₀ClN₃O₃S [1]
Molar Mass 465.95 g/mol [1]
Bioactivity Specific dual inhibitor of MDM2 and NFAT1; induces their degradation and inhibits NFAT1-mediated MDM2 transcription. Induces apoptosis in cancer cell lines independent of p53 status [1].
Storage & Transport "Room temperature in continental US; may vary elsewhere." Store under recommended conditions in the Certificate of Analysis (CoA) [1].
Intended Use For research use only, not for human use. [1]

Light Sensitivity Precautions & General Handling

While the supplier's data sheet does not explicitly state light sensitivity, handling it with caution is prudent. Many pharmaceutical compounds are susceptible to photodegradation [2] [3].

  • General Principle for Light-Sensitive Drugs: The United States Pharmacopeia (USP) recommends that "where light subjects an article to loss of strength or potency... the article must be packaged in a light-resistant container" [3]. This principle should be applied to this compound in the absence of specific stability data.
  • Recommended Practices:
    • Storage: Store the powder and any prepared solutions in amber vials or containers to block light.
    • Handling: Minimize exposure to direct light during weighing and solution preparation. Perform procedures under low-light conditions or use light covers when possible.
    • Monitoring: Closely observe the solid and solutions for any changes in color or appearance, which could indicate decomposition.

Experimental Protocol: In Vitro Cell Viability Assay

This is a summarized protocol based on the methodologies cited for MA242 [1].

Objective: To determine the effect of this compound on the viability of pancreatic cancer or hepatocellular carcinoma (HCC) cell lines.

Workflow Overview:

Start Start Experiment Plate Plate cells in 96-well format (Allow attachment overnight) Start->Plate Treat Treat cells with this compound (0.05 - 5 µM range) Plate->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Add cell viability assay reagent (e.g., MTT) Incubate->Assay Measure Measure absorbance (e.g., 450 nm) Assay->Measure Analyze Analyze data and calculate IC₅₀ values Measure->Analyze

Key Steps and Considerations:

  • Cell Seeding: Plate pancreatic cancer (e.g., MIA PaCa-2, PANC-1) or HCC cells in a 96-well plate at a density determined to be sub-confluent at the end of the assay (e.g., 3,000-5,000 cells/well). Include control wells for background (media only) and vehicle control (DMSO). Allow cells to adhere overnight [1].
  • Compound Treatment:
    • Prepare a serial dilution of this compound in culture media. The final DMSO concentration should be kept constant and low (e.g., ≤0.1%) across all treatments, including the vehicle control.
    • Treat cells with the diluted compound. The cited study used a concentration range of 0.05 to 5 µM and an incubation period of 72 hours [1].
  • Viability Measurement: After the incubation period, assess cell viability using a standard assay (e.g., MTT, CCK-8). Follow the manufacturer's protocol for your chosen assay.
  • Data Analysis: Calculate the percentage of viable cells for each treatment relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀). Normal human pancreatic ductal epithelial (HPDE) cells can be used as a control for selectivity; the IC₅₀ for HPDE cells was reported to be 5.81 µM [1].

Frequently Asked Questions (FAQs)

Q1: Is this compound light-sensitive? While not explicitly stated on the data sheet, it is a best practice to treat it as light-sensitive. Protect the powder and solutions from light by using amber vials and minimizing light exposure during experiments [3].

Q2: What is the expected IC₅₀ of MA242 in cancer cells? The growth inhibitory effect is cell line-dependent. Reported IC₅₀ values are in the sub-micromolar range (0.1 - 0.4 µM for pancreatic cancer cells; 0.1 - 0.31 µM for HCC cells). It shows significantly less toxicity against normal HPDE cells (IC₅₀ = 5.81 µM) [1].

Q3: Does MA242 work in p53-mutant cancer cells? Yes. This compound induces apoptosis and inhibits cell growth in cancer cell lines regardless of their p53 status (wild-type or mutant), making it a promising candidate for tumors with p53 mutations [4] [1].

Troubleshooting Common Issues

  • Lack of Potency: Verify the integrity of the compound by checking storage conditions and the expiration date on the CoA. Confirm the concentration of your stock and working solutions.
  • Precipitate in Solution: MA242 may have limited solubility. Ensure you are using an appropriate solvent (e.g., DMSO for stock solutions) and that dilutions into aqueous buffers are performed correctly. Gentle warming and sonication may help dissolve the compound.
  • High Background in Viability Assay: Ensure that the vehicle control (DMSO) concentration is not toxic to your cells. Optimize cell seeding density to prevent overgrowth.

References

MA242 free base batch-to-batch variability testing

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Batch-to-Batch Variability

Batch-to-batch variability refers to differences between product batches, which is a critical challenge in pharmaceutical research and manufacturing. For a compound like MA242, controlling this variability is essential to ensure consistent experimental results and reliable biological activity [1].

The main causes of batch-to-batch variability include:

  • Processing Variations: Differences in the manufacturing route can affect the final physical properties of a compound, such as surface area and amorphous content [2].
  • Polymorphs: The presence of different crystal forms of the same chemical compound can lead to variations in physical properties and efficacy [2].

Recommended Analytical Techniques

To detect and quantify batch-to-batch variations, several sensitive techniques are recommended. The table below summarizes the core methods applicable to characterizing compounds like MA242 free base.

Technique Primary Measured Attributes Role in Batch Variability Assessment
Dynamic Vapor Sorption (DVS) Water uptake, amorphous content [2] Distinguishes batches based on hygroscopicity and physical stability.
Inverse Gas Chromatography (iGC-SEA) Surface energy, BET surface area [2] Detects differences in surface properties and identifies desired processing routes.
Pharmacokinetic (PK) Bioequivalence Studies AUC, Cmax [3] Assesses whether different batches result in equivalent drug exposure in vivo.

Designing a Robust Testing Protocol

Based on general pharmaceutical development practices, here is a workflow for establishing a batch-to-batch quality control protocol. You can adapt this high-level framework for this compound.

G Batch-to-Batch Quality Control Workflow (Width: 760px) Start Start: New Batch of Compound P1 Raw Material Characterization Start->P1 P2 Physical Characterization (DVS, iGC, etc.) P1->P2 P3 Chemical Purity Analysis (HPLC, NMR, etc.) P2->P3 P4 Bioactivity Profiling (In vitro assays, IC₅₀) P3->P4 Decision1 Do all results meet the preset criteria? P4->Decision1 End Batch Approved for Use Decision1->End Yes EndFail Investigate and Identify Root Cause Decision1->EndFail No

Adopting a data-centric approach is key. This involves rigorous data collection and analysis at every stage, from R&D to manufacturing, to identify trends, detect deviations early, and make proactive process adjustments [1].

Incorporating Bioactivity Assessment

For a biologically active compound like MA242, confirming consistent performance across batches is paramount. The following diagram outlines a core bioactivity testing workflow.

G Core Bioactivity Assessment Workflow (Width: 760px) A Treat Target Cell Lines (e.g., HCC, Pancreatic Cancer) B Viability Assay (MTT/XTT, 72 hours) A->B C Calculate IC₅₀ Values B->C D Western Blot Analysis (Verify MDM2/NFAT1 degradation) C->D E Compare IC₅₀ and Target Modulation D->E F Bioactivity Consistent E->F

For MA242, key bioactivity benchmarks from literature include:

  • In vitro IC₅₀: Values for cancer cell lines should fall within a consistent range, for example, 0.1 to 0.4 μM for pancreatic cancer cells and 0.1 to 0.31 μM for hepatocellular carcinoma cells, with significantly higher IC₅₀ (e.g., ~5.8 μM) in normal cell lines, confirming selective cytotoxicity [4].
  • Target Engagement: Western Blot analysis should demonstrate a concentration-dependent decrease in MDM2 and NFAT1 protein levels after 24-hour treatment [4].

Key Considerations for Your Testing Protocol

  • Adopt a Holistic Approach: Effective management requires combining sequence criteria, process optimization, early validation of Critical Quality Attributes (CQAs), and application of Quality by Design (QbD) principles with Design of Experiments (DoE) [1].
  • Account for Variance in Study Design: If pharmacokinetic studies are relevant to your development stage, note that conventional bioequivalence studies using a single batch may be confounded by batch-to-batch variability. A study design that includes multiple batches and batch replication provides a more generalizable and reliable assessment [3].

References

MA242 free base storage temperature optimization

Author: Smolecule Technical Support Team. Date: February 2026

MA242 Free Base: Storage & Handling FAQ

Q1: What are the correct storage conditions for this compound? Adhere to the manufacturer's recommended storage conditions to maintain the chemical integrity of this compound [1].

Form Temperature Conditions
Powder -20°C Keep container tightly sealed in a cool, well-ventilated area [1].
Solution (in solvent) -80°C Store in a tightly sealed container [1].

For all forms, protect from direct sunlight and sources of ignition, and store only in areas with appropriate exhaust ventilation [1].

Q2: What are the specific hazards and recommended safety procedures? this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects [1].

  • Personal Protection: Use safety goggles, protective gloves, and impervious clothing. Avoid inhalation and contact with skin or eyes. Use only in areas with appropriate exhaust ventilation [1].
  • Handling: Do not eat, drink, or smoke when handling this product. Wash skin thoroughly after handling [1].
  • Spill Procedure: Absorb spills with a liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Collect spillage and dispose of contents/container to an approved waste disposal plant. Avoid release into the environment [1].

Q3: Where can I find detailed experimental protocols for MA242? While commercial sources do not provide detailed protocols, several key methodologies are available from peer-reviewed publications. The table below summarizes common experiments and their core parameters from the research [2] [3].

Experiment Type Cell Lines MA242 Concentration Incubation Time Key Outcomes
Cell Viability Assay (e.g., MTT) Pancreatic cancer lines (HPAC, Panc-1, etc.); Normal HPDE cells [2]. 0.05 - 5 µM [2] 72 hours [2] IC50 values: 0.1 - 0.4 µM (cancer cells); 5.81 µM (normal cells) [2].
Western Blot Analysis Pancreatic cancer lines (HPAC, Panc-1, AsPC-1) [2]. 0.1 - 0.5 µM [2] 24 hours [2] Decreased MDM2 and NFAT1 protein levels [2].
In Vivo Efficacy Study Female athymic nude mice with orthotopic pancreatic tumors [2]. 2.5, 5, or 10 mg/kg [2] IP injection; 5 days/week for 3-5 weeks [2] Suppressed tumor growth by 56.1% to 89.5% with no significant host toxicity [2].
Luciferase Reporter Assay Cells transfected with MDM2 promoter plasmids [3]. Various concentrations 24 hours Inhibited NFAT1-mediated transcription of MDM2 [3].
Chromatin Immunoprecipitation (ChIP) Pancreatic cancer cell lines [3]. Treatment for 6 hours 6 hours Directly shows disruption of NFAT1 binding to the MDM2 promoter [3].

MA242 Experimental Workflow

This diagram illustrates the established mechanism of action and a generalized in vitro experimental workflow for MA242.

G cluster_workflow Representative In Vitro Workflow MA242 MA242 Degradation Induces Degradation MA242->Degradation Direct Binding Transcription NFAT1-mediated MDM2 Transcription MA242->Transcription  Inhibits MDM2_Protein MDM2 Protein Degradation->MDM2_Protein NFAT1_Protein NFAT1 Protein Degradation->NFAT1_Protein Apoptosis Induces Apoptosis & Inhibits Growth NFAT1_Protein->Transcription  Promotes Transcription->MDM2_Protein  Increases Seed Seed Cancer Cells Treat Treat with MA242 (0.05 - 5 µM) Seed->Treat Incubate Incubate (24 - 72 hours) Treat->Incubate Analyze Analyze Outcome Incubate->Analyze Viability - Cell Viability (MTT) WB - Protein Level (Western Blot) Apop - Apoptosis (Flow Cytometry)

Troubleshooting Guide

  • Problem: Precipitate Formed in Stock Solution

    • Cause: The solution may have been stored at an incorrect temperature or is beyond its stable lifetime.
    • Solution: Warm the vial gently at room temperature and shake gently. If the precipitate does not dissolve, do not use. For long-term storage, always store stock solutions at -80°C and avoid repeated freeze-thaw cycles.
  • Problem: Lack of Expected Effect in Cell Assays

    • Cause 1 (Bioactivity): The compound may have degraded due to improper storage or handling.
    • Solution: Ensure the powder is stored desiccated at -20°C and solutions are freshly prepared or taken from a properly stored aliquot (-80°C).
    • Cause 2 (Protocol): Using a cell line with a different p53 status than the experimental design accounts for.
    • Solution: Verify the p53 status of your cell line. MA242 is effective against cancer cells regardless of p53 status, but this is a key variable to document [2] [3] [4].
  • Problem: High Cytotoxicity in Normal Control Cells

    • Cause: The concentration used may be too high. While MA242 shows selectivity, at high concentrations (IC50 ~5.81 µM for HPDE cells), it can affect normal cells [2].
    • Solution: Perform a dose-response curve to establish the optimal working concentration for your specific experimental setup.

References

MA242 free base apoptosis detection method comparison

Author: Smolecule Technical Support Team. Date: February 2026

MA242 Free Base: Key Information for Researchers

The table below summarizes the core biological activity data for this compound to support your experimental planning.

Aspect Details
Targets MDM2 and NFAT1 (dual inhibitor) [1].
Primary Mechanism Directly binds MDM2 and NFAT1, induces their degradation, inhibits NFAT1-mediated MDM2 transcription [1].
Biological Outcome Induces apoptosis; inhibits cancer cell proliferation, tumor growth, and metastasis [2] [1].
P53 Status Acts independently of cellular p53 status [2] [1].
In Vitro Efficacy (Cell Viability) IC50 values: 0.14 - 0.40 μM (pancreatic cancer cells); 5.81 μM (normal HPDE cells), indicating selective toxicity [1].
In Vivo Efficacy (Animal Models) Inhibits orthotopic pancreatic tumor growth by 56.1% to 89.5% in mouse models (dose: 2.5-10 mg/kg, IP) [1].

MA242 Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (IC50 Determination)

This protocol is used to determine the concentration of MA242 that inhibits 50% of cell proliferation after a 72-hour exposure [1].

  • Cell Lines: Human pancreatic cancer lines (e.g., HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3) and a normal control line (Human Pancreatic Ductal Epithelium, HPDE).
  • Compound Preparation: Prepare MA242 stock solution in DMSO. Test concentrations typically include 0.05, 0.5, and 5 μM.
  • Procedure:
    • Seed cells in culture plates.
    • After 24 hours, add MA242 in triplicate.
    • Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
    • Use a standard cell viability assay (e.g., CCK-8) to quantify the remaining viable cells.
  • Analysis: Calculate IC50 values using non-linear regression analysis of the dose-response data.
Western Blot Analysis

This method confirms the reduction of MDM2 and NFAT1 protein levels in cells treated with MA242 [1].

  • Cell Lines: Human pancreatic cancer cell lines (e.g., HPAC, Panc-1, AsPC-1).
  • Compound Treatment: Treat cells with MA242 at concentrations of 0, 0.1, 0.2, and 0.5 μM for 24 hours.
  • Procedure:
    • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors [3].
    • Gel Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
    • Antibody Incubation: Probe the membrane with specific primary antibodies against MDM2, NFAT1, and a loading control (e.g., GAPDH).
    • Detection: Use appropriate secondary antibodies with a chemiluminescence detection system to visualize protein bands.

Apoptosis Detection Method Comparison

Selecting the right apoptosis detection method depends on your cell model and experimental needs. The table below compares common techniques, with special considerations for adherent cells.

Method Principle Key Advantages Key Limitations / Troubleshooting
Annexin V Staining Detects phosphatidylserine (PS) externalization on the cell membrane [4]. Identifies early apoptosis. For adherent cells: Require careful trypsinization which can damage membrane and cause false positives. Use gentle dissociation reagents like PBS-EDTA [4].
TUNEL Assay Labels DNA fragmentation (3'-OH ends) in late apoptosis [4]. Highly specific for DNA breakage. Can be technically challenging. Consider using a commercial kit for better reliability.
DNA Laddering Detects internucleosomal DNA cleavage via gel electrophoresis [4]. Classic, low-cost confirmation of apoptosis. Semi-quantitative. Requires a large number of cells. Less sensitive than other methods.
Flow Cytometry (PI Staining) Measures sub-G1 DNA content due to DNA loss [4]. Quantitative; works for both suspension and adherent cells. For adherent cells: Requires cell detachment and fixation. Fragmented DNA is extracted prior to PI staining to enrich the sub-G1 signal [4].
ELISA for Nucleosomes Detects histone-associated DNA fragments in cytoplasm [4]. Quantitative; suitable for high-throughput screening. Does not provide single-cell information.

Signaling Pathway and Experimental Workflow

To help visualize the mechanistic and experimental context, I have created two diagrams using Graphviz DOT language, adhering to your specified formatting and color requirements.

Diagram 1: Proposed Mechanism of Action for MA242

This diagram illustrates how this compound simultaneously targets MDM2 and NFAT1 to induce apoptosis.

This diagram summarizes the proposed mechanism by which MA242 induces MDM2 and NFAT1 protein degradation and inhibits NFAT1-mediated MDM2 transcription, leading to apoptosis independently of p53 status [2] [1].

Diagram 2: Decision Workflow for Apoptosis Assay Selection

This workflow provides a logical guide for selecting the most appropriate apoptosis detection method based on your experimental conditions.

G Start Start: Choose Apoptosis Assay Q_Adherent Are you using adherent cells? Start->Q_Adherent Q_Stage Do you need to detect early-stage apoptosis? Q_Adherent->Q_Stage Yes PI_Flow PI Staining & Flow Cytometry (Quantitative, sub-G1 peak) Q_Adherent->PI_Flow No Q_Quant Is quantitative data a primary need? Q_Stage->Q_Quant No AnnexinV Annexin V / PI Staining (Use gentle detachment) Q_Stage->AnnexinV Yes TUNEL TUNEL Assay (DNA fragmentation) Q_Quant->TUNEL No Q_Quant->PI_Flow Yes Consider Consider: DNA Laddering or Nucleosome ELISA TUNEL->Consider

This workflow synthesizes common decision factors in apoptosis assay selection, emphasizing critical technical considerations for working with adherent cell models [4].

Frequently Asked Questions (FAQs)

  • Q1: Does MA242 require wild-type p53 to be effective?

    • A: No. MA242 exerts its anti-proliferative and pro-apoptotic effects in cancer cells through p53-independent pathways, making it a potential therapeutic candidate for cancers with p53 mutations [2] [1].
  • Q2: Why might my Annexin V assay on adherent cells show high background staining?

    • A: This is a common troubleshooting point. Over-trypsinization during cell harvesting can damage the cell membrane and cause phosphatidylserine (PS) to become exposed artificially, leading to false positives. To mitigate this, use a gentle dissociation method with reagents like PBS-EDTA and minimize incubation time [4].
  • Q3: What is a suitable positive control for testing MA242's activity in our lab?

    • A: You can use the human pancreatic cancer cell lines cited in the literature, such as Panc-1 or AsPC-1. These have been validated to show dose-dependent apoptosis and reduction of MDM2/NFAT1 protein levels upon MA242 treatment [1].

References

MA242 free base overcoming resistance in p53 mutant cells

Author: Smolecule Technical Support Team. Date: February 2026

MA242 Technical Overview FAQ

This section addresses common technical and mechanistic questions about MA242.

  • What is the core mechanism of action of MA242? MA242 is a first-in-class, dual-function small molecule inhibitor. It simultaneously targets the MDM2 oncogene and the NFAT1 transcription factor for degradation. It works by binding directly to MDM2 to induce its auto-ubiquitination and proteasomal degradation, while also inhibiting NFAT1-mediated transcription of the MDM2 gene. This dual action potently reduces MDM2 protein levels and its associated oncogenic functions, independent of cellular p53 status [1] [2].

  • How does MA242 overcome the limitation of p53 mutant cancers? Traditional MDM2 inhibitors (e.g., Nutlins, MK-8242) work by disrupting the MDM2-p53 interaction, which stabilizes and activates p53. Consequently, they are only effective in cancer cells with wild-type p53 [3] [4]. MA242's strategy is fundamentally different. It directly reduces MDM2 protein levels, thereby inhibiting MDM2's p53-independent oncogenic activities. Preclinical studies in hepatocellular carcinoma (HCC), pancreatic cancer, and breast cancer models confirm that its anticancer efficacy is independent of whether the cancer cells have wild-type, mutant, or null p53 [1] [2].

  • What are the key p53-independent oncogenic activities of MDM2 that MA242 inhibits? Beyond inactivating p53, MDM2 promotes cancer growth and survival through several p53-independent pathways. MA242's inhibition of MDM2 disrupts these key processes [1] [2]:

    • Metabolic Reprogramming: MA242 disrupts nicotinamide and nucleotide metabolism and elevates oxidative stress by disturbing the cellular redox balance [1].
    • Transcription Factor Regulation: MDM2 interacts with and regulates other proteins like E2F1 (cell cycle) and the MRN complex (DNA repair). By degrading MDM2, MA242 interferes with these pro-tumorigenic networks [1].
    • Angiogenesis and Metastasis: The NFAT1-MDM2 axis stabilizes HIF-1α, a key driver of angiogenesis. By inhibiting both NFAT1 and MDM2, MA242 suppresses this pathway, reducing tumor growth and spread [1] [2].
  • What is the evidence for MA242's efficacy in p53-mutant models? MA242 has demonstrated potent antitumor activity in multiple aggressive, p53-mutant cancer models. The following table summarizes key in vivo efficacy data [1] [2]:

Cancer Type Model Description (p53 Status) Key Efficacy Findings
Breast Cancer Orthotopic & patient-derived xenografts (mutant/wt) Significant inhibition of tumor growth; disruption of cancer metabolic pathways [1].
Hepatocellular Carcinoma (HCC) Patient-derived xenografts (PDX) & cell lines (mutant) Potent inhibition of tumor growth and metastasis; induction of apoptosis [2].
Pancreatic Cancer In vitro and in vivo models Significant impediment of cancer cell proliferation and metastatic spread [1].

Experimental Data Summary

The table below consolidates key quantitative findings from preclinical studies to assist with your experimental analysis and planning.

Assay/Parameter System Key Finding & Quantitative Result
Cell Viability (IC₅₀) Breast cancer cell lines Significant reduction in cell viability, regardless of p53 status [1].
Apoptosis Induction HCC & Breast cancer cells MA242 profoundly induced apoptosis in cancer cells [1] [2].
Tumor Growth Inhibition In vivo xenograft models MA242 effectively inhibited tumor growth dependent on MDM2 expression without host toxicity [1].
Metabolic Impact Breast cancer cells Notably disrupted nicotinamide metabolism, modified nucleotide metabolism, and elevated cellular oxidative stress [1].

Standard Protocol for In Vitro Efficacy Assessment

This protocol outlines a standard method for evaluating the effects of MA242 on cancer cell viability and apoptosis, adaptable for p53 mutant cell lines.

1. Objective To determine the cytotoxic effect and apoptosis-inducing activity of MA242 in 2D culture of human cancer cell lines with defined p53 status.

2. Materials

  • Test Compound: MA242 free base (reconstituted in DMSO to make a stock solution, e.g., 10-50 mM).
  • Cells: Your selected p53 mutant cancer cell line.
  • Controls: Vehicle control (DMSO, concentration typically ≤0.1%), and a positive control (e.g., Staurosporine for apoptosis).
  • Reagents: Cell viability assay kit (e.g., MTT, CellTiter-Glo), Annexin V-FITC/PI Apoptosis Detection Kit, cell culture media and supplements.

3. Procedure

  • Cell Seeding: Seed cells in 96-well or 24-well plates at an optimized density (e.g., 3,000-5,000 cells/well for 96-well) in complete medium. Incubate for 24 hours to allow cell attachment.
  • Compound Treatment: Prepare serial dilutions of MA242 in complete medium from the stock solution to cover a desired concentration range (e.g., 0.1 µM to 20 µM). Replace the medium in the wells with the compound-containing medium. Ensure you include a vehicle control and a blank (medium only).
  • Incubation: Incubate the cells for a predetermined time, typically 72-96 hours.
  • Endpoint Assays:
    • Viability Assay: Following the manufacturer's protocol, add the MTT reagent or CellTiter-Glo reagent to the wells. Measure the absorbance or luminescence to determine cell viability. Calculate the % viability and the half-maximal inhibitory concentration (IC₅₀).
    • Apoptosis Assay (Annexin V/PI Staining): For cells treated in 24-well plates, harvest the cells after 24-48 hours of treatment. Wash and resuspend the cells in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark and analyze by flow cytometry within 1 hour to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) populations.

4. Data Analysis

  • Plot dose-response curves to determine IC₅₀ values.
  • Compare the percentage of apoptotic cells in treated groups versus the vehicle control.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low potency in a p53-mutant line Inherent resistance; alternative survival pathways. Combine MA242 with inhibitors of other oncogenic pathways (e.g., MYCN). Pre-test MDM2 expression level via Western blot; high MDM2 may predict better response [1] [5].
Poor solubility of free base Physicochemical properties of compound. Ensure fresh preparation of stock solution in high-quality DMSO. Sonicate and vortex thoroughly. In culture, final DMSO concentration should not exceed 0.1-0.5%.
High background in viability assay Rapidly dividing cell line; non-specific cell death. Optimize cell seeding density in a pilot experiment. Ensure vehicle control is included and its values are normalized to 100% viability.
Inconsistent apoptosis results Incorrect timing or dosage. Perform a time-course experiment (24, 48, 72h). Use a positive control (e.g., Staurosporine) to validate the apoptosis assay protocol.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the unique dual-inhibition mechanism of MA242 and a generalized workflow for testing it in p53-mutant cells.

G cluster_mechanism MA242 Dual Mechanism of Action MA242 MA242 MDM2_deg Induces MDM2 Auto-ubiquitination and Degradation MA242->MDM2_deg NFAT1_inhibit Inhibits NFAT1 Binding to MDM2 P2 Promoter MA242->NFAT1_inhibit MDM2_down Reduced MDM2 Protein Level MDM2_deg->MDM2_down NFAT1_down Reduced MDM2 Gene Transcription NFAT1_inhibit->NFAT1_down p53_independent Inhibition of p53-Independent Oncogenic MDM2 Functions MDM2_down->p53_independent NFAT1_down->p53_independent Metabolic Disrupted Cancer Metabolism p53_independent->Metabolic Apoptosis Induced Apoptosis p53_independent->Apoptosis Growth Inhibited Tumor Growth p53_independent->Growth

G Start Select p53-Mutant Cell Line A1 Culture & Plate Cells Start->A1 A2 Treat with MA242 (Dose Range, 72-96h) A1->A2 B1 Treat Cells with MA242 (24-48h) A1->B1 C1 Lyse Treated Cells A1->C1 A3 Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) A2->A3 A4 Calculate IC₅₀ Value A3->A4 B2 Harvest and Stain Cells (Annexin V/PI) B1->B2 B3 Analyze by Flow Cytometry B2->B3 B4 Quantify Apoptotic Cells B3->B4 C2 Perform Western Blot C1->C2 C3 Probe for: p53, MDM2, NFAT1, Cleaved Caspase-3, p21 C2->C3 C4 Confirm Target Engagement & Mechanism C3->C4

References

MA242 free base administration route in animal models

Author: Smolecule Technical Support Team. Date: February 2026

MA242 Free Base: In Vivo Administration Protocols

The table below summarizes the primary in vivo administration data for this compound, as reported in preclinical studies.

Cancer Model Administration Route Dosing Regimen Reported Efficacy Toxicity Observations
Orthotopic Pancreatic (Panc-1-Luc) [1] [2] Intraperitoneal (IP) 2.5 or 5 mg/kg/d, 5 days/week for 5 weeks 56.1% and 82.5% inhibition of tumor growth, respectively [1] [2] No significant differences in average body weights; no discernible host toxicity at these doses [1] [2]
Orthotopic Pancreatic (AsPC-1-Luc) [1] [2] Intraperitoneal (IP) 10 mg/kg/d, 5 days/week for 3 weeks 89.5% suppression of tumor growth [1] [2] No significant host toxicity observed [1] [2]
Orthotopic Pancreatic [3] Intraperitoneal (IP) Combined with Gemcitabine Inhibited tumor growth and metastasis [3] No host toxicity reported when used alone or in combination [3]
Hepatocellular Carcinoma (HCC) [4] Intraperitoneal (IP) Effective in suppressing growth and metastasis Profoundly inhibited growth and metastasis, independent of p53 status [4] Information not specified in results
Breast Cancer Models [5] Information not specified Effective in inhibiting tumor growth Reduced MDM2 expression and effectively inhibited tumor growth [5] No host toxicity reported at efficacious doses [5]

Mechanism of Action and Signaling Pathway

This compound is a specific dual inhibitor of MDM2 and NFAT1. Its unique mechanism involves directly binding to both oncoproteins with high affinity, inducing their degradation, and disrupting the transcriptional pathway that upregulates MDM2 [1] [5] [2].

The following diagram illustrates this dual inhibitory pathway:

G cluster_0 MA242 Action NFAT1 NFAT1 MDM2_P2_Promoter MDM2 P2 Promoter NFAT1->MDM2_P2_Promoter Binds to MDM2_Transcription MDM2 Transcription ↑ MDM2_P2_Promoter->MDM2_Transcription MDM2_Protein MDM2 Protein Level ↑ MDM2_Transcription->MDM2_Protein Oncogenic_Effects Tumor Growth Metastasis Chemoresistance MDM2_Protein->Oncogenic_Effects MA242 MA242 Treatment Degradation Induces Degradation of MDM2 & NFAT1 MA242->Degradation Binding Inhibits NFAT1 Binding to MDM2 Promoter MA242->Binding Degradation->NFAT1 Degrades Degradation->MDM2_Protein Degrades Binding->MDM2_P2_Promoter Blocks

Experimental Troubleshooting Guide

Here are answers to potential frequently asked questions based on common experimental challenges.

  • Q1: What is the recommended formulation for in vivo administration of this compound? The search results indicate that this compound has low water solubility [1]. For in vivo injections, several formulations are suggested, typically involving stock solutions in DMSO followed by dilution in a suitable vehicle [1]. One specific example provided is:

    • Injection Formulation 3: DMSO : Corn oil = 10 : 90 (i.e., 100 μL DMSO stock solution added to 900 μL corn oil) [1]. Other proposed vehicles include mixtures of DMSO, PEG300, Tween 80, and saline [1]. It is crucial to prepare a clear or suspension solution and validate the stability of your chosen formulation for your specific administration route.
  • Q2: Does the anticancer efficacy of MA242 depend on the p53 status of the cancer cells? No. A key advantage of MA242 highlighted across multiple studies is that its antitumor activity is independent of p53 status [5] [4] [3]. It is effective against cancer cells with wild-type p53, mutated p53, or p53 deficiency. This makes it a promising candidate for treating cancers that are resistant to traditional MDM2-p53 binding inhibitors.

  • Q3: What in vitro data supports moving to an animal model? Before in vivo studies, robust in vitro data should demonstrate:

    • Potent Cytotoxicity: IC50 values in the sub-micromolar range (e.g., 0.1 - 0.4 μM for various pancreatic cancer cell lines) [1] [2].
    • Target Engagement: Significant decrease in MDM2 and NFAT1 protein levels at low concentrations (0.1-0.5 μM), as shown by Western blot [1] [2].
    • Apoptosis Induction: Evidence that the compound induces programmed cell death [2] [3].
    • Selectivity: Minimal effects on the viability of normal cells (e.g., reported IC50 of 5.81 μM for normal HPDE cells) [1] [2].
  • Q4: Have combination studies been conducted with MA242? Yes. Preclinical studies have shown that MA242 can be used effectively in combination with standard chemotherapy. For example, in pancreatic cancer models, MA242 combined with gemcitabine inhibited tumor growth and metastasis more effectively than either agent alone, without increasing host toxicity [3].

References

MA242 free base metabolite interference in assays

Author: Smolecule Technical Support Team. Date: February 2026

MA242: Key Chemical & Biological Data

The table below summarizes the core information about MA242 for your reference.

Property Description
IUPAC Name 10-[(4-chlorophenyl)methylamino]-2-(4-methylphenyl)sulfonyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one;2,2,2-trifluoroacetic acid [1]
Molecular Formula C₂₆H₂₁ClF₃N₃O₅S [2] [1]
Molecular Weight 579.98 g/mol [2] [1]
CAS Number 1049704-18-8 (salt); 1049704-17-7 (free base) [2] [1]
Primary Targets Dual inhibitor of MDM2 and NFAT1 [2] [3] [1]
Key Mechanism Binds MDM2 RING domain & inhibits NFAT1-mediated transcription; induces degradation of both proteins [3] [1]
Primary Activity Induces apoptosis in cancer cells (e.g., pancreatic, breast, hepatocellular carcinoma), independent of p53 status [2] [3] [1]

How to Investigate Metabolite Interference

Since no direct data on MA242 metabolite interference is available, here is a logical workflow and general considerations for troubleshooting this issue, inspired by a case study on a different assay.

cluster_1 Step 2: Potential Interferents cluster_2 Step 3: Testing Methods Start Suspected Assay Interference Step1 1. Review Assay Chemistry Start->Step1 Step2 2. Identify Potential Interferents Step1->Step2 Step3 3. Test for Interference Step2->Step3 A Parent Compound (MA242) B Known Metabolites (e.g., from hydroxylation) C Assay Components (e.g., biotin-streptavidin) Step4 4. Implement Solution Step3->Step4 D Spike-and-Recovery Experiments E Analyte Concentration Series F Use Alternative Assay Platform Result Reliable Experimental Data Step4->Result

Key Considerations for Your Investigation
  • Learn from Analogous Cases: While not for MA242, a documented case shows that the CanAg CA242 immunoassay is susceptible to significant interference from biotin due to its biotin-streptavidin chemistry. In that case, biotin concentrations exceeding 15.63 ng/mL led to falsely low results [4]. If your assay uses a similar system, this is a critical factor to check.
  • Investigate Metabolite Pathways: Research into the related compound PP242 (an mTOR inhibitor) identified that its major metabolic pathways in rats included hydroxylation and glucuronide conjugation [5]. While MA242 is a different molecule, this suggests that investigating phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) metabolites is a rational starting point.
  • Consult Foundational Methodologies: For identifying potential metabolites, mass spectrometry-based metabolomics is the standard approach. The general workflow involves metabolite extraction from biological matrices (like plasma or urine), separation using liquid chromatography (LC), and detection/identification with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) [6]. This is the technique you would likely need to employ to characterize MA242's metabolites.

Suggested Troubleshooting FAQs

Here are some hypothetical FAQs addressing the user's potential issues, based on the general principles above.

Q1: Our cell-based assay results with MA242 are inconsistent. Could the compound or its metabolites be interfering with our detection system? A1: Yes, this is possible. First, review the chemistry of your detection system.

  • Biotin-Streptavidin Systems: If your assay involves this interaction, it is highly susceptible to interference. Test for this by spaking known concentrations of MA242 into your assay buffer and running a recovery experiment. A clear deviation from expected values indicates interference [4].
  • Fluorescence or Luminescence: The compound or its metabolites could quench the signal. Running a standard curve of your detection reagent in the presence of a fixed concentration of MA242 can help identify this issue.

Q2: How can I identify what metabolites of MA242 are being produced in my in vitro or in vivo models? A2: The most reliable method is to use liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

  • Preparation: Treat your model system (e.g., cell culture, liver microsomes) with MA242.
  • Sample Collection: Collect the media, plasma, or tissue homogenates at various time points.
  • Metabolite Extraction: Use solvent extraction (e.g., cold methanol or methanol/chloroform mixtures) to isolate metabolites [6].
  • Analysis: Analyze the samples via LC-HRMS. Compare the samples to controls without MA242 to find unique peaks. These potential metabolites can be identified by their exact mass and fragmentation patterns (MS/MS) [5] [6].

Q3: We confirmed interference in our current assay. What can we do? A3: You have several options:

  • Modify the Assay: If the interferent is known (e.g., biotin), you can pre-treat samples to remove it. For example, absorbing biotin with streptavidin-coated microparticles before analysis has been shown to effectively eliminate the interference [4].
  • Switch Platforms: If possible, validate your key findings using an alternative assay method that does not rely on the same chemistry (e.g., moving from a biotin-streptavidin ELISA to a different immunoassay platform or a mass spectrometry-based quantification method) [4].

References

MA242 free base vs traditional MDM2-p53 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism and Performance Comparison

Feature Traditional MDM2-p53 Inhibitors MA242 (Dual MDM2-NFAT1 Inhibitor)
Primary Mechanism Block MDM2-p53 protein-protein interaction to stabilize and activate p53 [1]. Directly binds MDM2 & NFAT1; induces MDM2 degradation & inhibits NFAT1-mediated MDM2 transcription [2] [3] [4].
Key Molecular Targets MDM2 (specifically its p53-binding domain) [1]. MDM2 protein and NFAT1 transcription factor [4].
p53 Dependency Dependent on wild-type p53. Ineffective in p53-mutant or deficient cancers [2] [3] [4]. Independent of p53 status. Effective in models with wild-type, mutant, or deficient p53 [2] [3] [4].
Effect on MDM2 Levels Increases MDM2 protein levels (due to disruption of p53-MDM2 feedback loop) [3]. Decreases MDM2 protein levels (induces auto-ubiquitination and proteasomal degradation) [2] [4].
Therapeutic Scope Primarily for cancers with wild-type p53 [4]. Potential for a broader range of cancers, including those with p53 mutations (e.g., HCC, pancreatic cancer, triple-negative breast cancer) [2] [3] [4].
Reported Limitations Limited efficacy in p53-mutant tumors; can elevate MDM2 oncogenic activity; dose-limiting toxicities (e.g., thrombocytopenia) [3] [5]. Preclinical stage means human safety and efficacy data are not yet available [2] [3] [4].

Key Supporting Experimental Data for MA242

The following data from preclinical studies highlight the performance of MA242. Note that these are not direct comparisons but demonstrate its efficacy in various models.

  • Efficacy in p53-Mutant Cancers: MA242 inhibited cell viability and induced apoptosis in hepatocellular carcinoma (HCC), pancreatic cancer, and triple-negative breast cancer (TNBC) models, independent of their p53 status [2] [3] [4].
  • Impact on Metastasis: In vivo studies showed that MA242 treatment inhibited tumor growth and metastasis in patient-derived xenograft (PDX) models of HCC [2].
  • Mechanistic Validation: Experiments, including electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP), confirmed that MA242 represses the binding of NFAT1 to the MDM2 P2 promoter, thereby reducing MDM2 transcription [4].
  • Metabolic Effects: In TNBC models, MA242 disrupted cancer metabolism by disturbing nicotinamide and nucleotide metabolism and elevating oxidative stress, contributing to its anti-tumor activity [3].

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here is a summary of the key methodologies cited in the studies.

  • In Vitro Anticancer Activity Assays

    The core protocols for assessing the effects of MA242 in vitro are consistent across studies [4]:

    • Cell Viability: Measured using standard assays (e.g., MTT or MTS).
    • Colony Formation: Cells are treated and allowed to grow for 1-2 weeks, then stained and counted.
    • Apoptosis: Quantified using flow cytometry with Annexin V/propidium iodide staining.
    • Cell Migration & Invasion: Assessed using Transwell assays with or without Matrigel coating.
  • Molecular Mechanism Assays

    Key experiments to elucidate MA242's dual mechanism were detailed [4]:

    • Western Blotting & qPCR: To determine protein and mRNA expression levels of MDM2, NFAT1, and downstream targets.
    • Luciferase Reporter Assay: Cells were transfected with MDM2 P1 or P2 promoter luciferase plasmids to measure promoter activity after MA242 treatment.
    • Electrophoretic Mobility Shift Assay (EMSA): Used to demonstrate that MA242 inhibits the binding of nuclear NFAT1 to a biotin-labeled DNA probe of the MDM2 promoter.
    • Chromatin Immunoprecipitation (ChIP) Assay: Performed to confirm the reduced occupancy of NFAT1 on the endogenous MDM2 P2 promoter after MA242 treatment.

Visualizing the Mechanisms

The diagram below illustrates the distinct pathways targeted by traditional MDM2 inhibitors and MA242.

G cluster_traditional Traditional MDM2-p53 Inhibitor cluster_MA242 MA242 Dual Inhibitor p53_wt Wild-type p53 Apoptosis_trad Cell Cycle Arrest Apoptosis p53_wt->Apoptosis_trad Activation MDM2_trad MDM2 MDM2_trad->p53_wt  Binds & Degrades Inhibitor_trad Traditional Inhibitor Inhibitor_trad->MDM2_trad  Blocks Binding MA242 MA242 NFAT1 NFAT1 MDM2_MA242 MDM2 NFAT1->MDM2_MA242  Promotes Transcription MA242->NFAT1  Inhibits MA242->MDM2_MA242  Induces Degradation p53_any p53 (Any Status) Apoptosis_MA242 Cell Death (Inhibited Proliferation & Metastasis) p53_any->Apoptosis_MA242 Stabilization

References

MA242 free base efficacy comparison other dual inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

MA242 Profile and Competitive Positioning

MA242 is characterized as a first-in-class dual inhibitor that targets both the MDM2 oncoprotein and the NFAT1 transcription factor. Its primary differentiator in the therapeutic landscape is its p53-independent mechanism of action [1] [2]. This makes it a candidate for targeting aggressive cancers with p53 mutations, which are common in advanced disease and often resistant to conventional therapies.

The table below positions MA242 against other classes of MDM2-targeting agents:

Inhibitor Class Representative Agents Primary Mechanism Key Limitation p53 Dependency
Dual MDM2/NFAT1 Inhibitor MA242 Induces degradation of MDM2 & NFAT1; blocks NFAT1-mediated MDM2 transcription [1] [3] [4] Preclinical stage Independent [1] [3] [4]
MDM2-p53 Binding Inhibitors Nutlin-3 (RG7112), Idasanutlin [1] [5] Disrupts MDM2-p53 protein-protein interaction to activate p53 [1] [5] Limited efficacy in p53-mutant cancers; can increase MDM2 expression via p53 activation [1] [3] [4] Dependent [1] [3] [4]
MDM2-Targeted PROTACs MD-222, MS3227, YX-02-030 [1] Ubiquitin-mediated proteasomal degradation of MDM2 [1] Most are inactive in p53-mutant cells; YX-02-030 shows limited potency (IC50 4.0–5.3 μM in TNBC) [1] Mostly Dependent [1]

Efficacy and Mechanism Data

MA242 has demonstrated broad-spectrum antitumor activity in multiple in vitro and in vivo preclinical models across various cancer types.

Pancreatic Cancer Models

  • In Vitro: MA242 treatment decreased cell proliferation and induced apoptosis in pancreatic cancer cell lines independent of p53 status [6].
  • In Vivo: MA242, both as a monotherapy and in combination with gemcitabine, inhibited pancreatic tumor growth and metastasis in orthotopic mouse models without host toxicity [6].

Hepatocellular Carcinoma (HCC) Models

  • In Vitro & In Vivo: MA242 profoundly inhibited the growth and metastasis of HCC cells. Studies provided proof-of-principle for the dual targeting strategy, confirming efficacy independent of p53 [3] [4].

Breast Cancer Models (2025 Study)

  • In Vitro: MA242 significantly inhibited cell viability and induced apoptosis in breast cancer cells with different p53 backgrounds [1] [2].
  • In Vivo: The inhibitor reduced MDM2 expression and effectively inhibited tumor growth in orthotopic and patient-derived xenograft (PDX) models of breast cancer, dependent on MDM2 expression but without causing host toxicity [1] [2].
  • Metabolic Effects: Metabolic analysis revealed that MA242 disrupts nicotinamide and nucleotide metabolism and elevates cellular oxidative stress by disturbing the redox balance, highlighting its role as a modulator of cancer metabolism [1] [2] [7].

Key Experimental Protocols

The following methodologies are critical for evaluating MA242's efficacy and mechanism, as cited in the research.

1. In Vitro Anticancer Activity and Mechanism Studies [1] [2]

  • Cell Viability Assay: Anticancer activity is evaluated using cell lines with different p53 statuses (e.g., triple-negative breast cancer models). Cells are treated with a range of concentrations, and cell viability is measured using standard assays (e.g., MTT or CellTiter-Glo) after 72-96 hours to determine IC50 values.
  • Apoptosis Assay: Apoptosis induction is measured by flow cytometry after staining with Annexin V/propidium iodide.
  • Metabolic Analysis: Global metabolomic profiling is performed. Cells are treated, metabolites are extracted, and analyzed using liquid chromatography-mass spectrometry (LC-MS). Data is processed with bioinformatics software to identify significantly altered pathways (e.g., nicotinamide metabolism).

2. In Vivo Efficacy Studies [1] [4] [2]

  • Animal Models: Efficacy is tested in immunodeficient mice implanted with human cancer cells (orthotopic models) or patient-derived xenografts (PDX).
  • Dosing Protocol: MA242 is typically administered via intraperitoneal injection at specified doses (e.g., 5 mg/kg), often on a schedule of 5 days on / 2 days off, for several weeks.
  • Endpoint Analysis: Tumor volume is measured regularly. At the end of the study, tumors are harvested and analyzed. Immunohistochemistry (IHC) and Western blotting are performed on tumor tissues to assess changes in protein expression (e.g., MDM2, NFAT1, and markers of proliferation and apoptosis).

MA242 Signaling Pathway and Workflow

The diagram below illustrates the unique dual-mechanism of action of MA242 and a generalized workflow for preclinical efficacy evaluation.

G cluster_workflow Preclinical Evaluation Workflow NFAT1 NFAT1 Transcription Factor MDM2 MDM2 Oncoprotein (E3 Ligase) NFAT1->MDM2 Binds P2 Promoter & Transactivates p53 p53 Tumor Suppressor MDM2->p53 Targets for Ubiquitination & Degradation TargetGenes Proliferation & Survival Genes MDM2->TargetGenes p53-Independent Oncogenic Signaling p53->TargetGenes Transcription Regulation MA242 MA242 MA242->NFAT1 1. Inhibits Binding & Induces Degradation MA242->MDM2 2. Induces Auto-ubiquitination & Degradation InVitro In Vitro Studies (Cell Viability, Apoptosis, Metabolomics) InVivo In Vivo Studies (Orthotopic/PDX Models) InVitro->InVivo Analysis Tissue Analysis (Western Blot, IHC) InVivo->Analysis

Interpretation and Research Implications

For researchers, the data indicates that MA242's most significant advantage is its ability to target a critical oncogenic hub (MDM2) regardless of p53 status, a common resistance mechanism in many aggressive cancers. The dual inhibition of MDM2 and NFAT1, along with its impact on cancer metabolism, represents a multi-faceted mechanism that distinguishes it from single-pathway inhibitors.

It is crucial to note that all data is from preclinical studies. As of the latest publications in early 2025, MA242 appears to be in the preclinical development stage, and its efficacy and safety in humans remain unknown [1] [2].

References

MA242 free base selectivity profile versus MDM2-only inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Protocols

Key experiments that define MA242's profile and the methodologies used are summarized below.

Experiment Objective Key Protocol Details Supporting Findings for MA242
Determine Direct Binding & Affinity High-throughput virtual and cell-based screening; binding assays [1] Directly binds both MDM2 and NFAT1 with high affinity [1]
Assess Effect on MDM2 Stability Pulse-chase assay to measure protein degradation rate [1] Induces MDM2 auto-ubiquitination and accelerates its degradation [2] [1]
Evaluate Inhibition of MDM2 Transcription Luciferase reporter assay with MDM2 P2 promoter; Chromatin Immunoprecipitation (ChIP); Electrophoretic Mobility Shift Assay (EMSA) [1] Represses NFAT1-mediated MDM2 transcription by disrupting NFAT1 binding to MDM2 P2 promoter [2] [1]
Confirm p53-Independent Anticancer Activity In vitro assays (viability, apoptosis, colony formation) and in vivo xenograft models using p53-mutant cancer cell lines [2] [1] [3] Inhibits cell proliferation, induces apoptosis, and suppresses tumor growth independent of p53 status [2] [1] [3]

Mechanism of Action Diagram

The following diagram illustrates the distinct signaling pathways targeted by MA242 versus traditional MDM2-p53 inhibitors.

Key Comparative Takeaways

  • Therapeutic Application Scope: MA242's p53-independent mechanism offers a potential therapeutic strategy for a broad range of aggressive cancers harboring p53 mutations, such as certain subtypes of hepatocellular carcinoma, pancreatic cancer, and triple-negative breast cancer [2] [1] [3]. In contrast, traditional MDM2 inhibitors are confined to treating cancers with wild-type p53 [4].
  • Mechanistic Superiority in Targeting MDM2: While traditional inhibitors block MDM2's function but can paradoxically increase its protein levels, MA242 simultaneously reduces the existing MDM2 protein via degradation and prevents the synthesis of new MDM2 by inhibiting its transcription. This dual-pronged attack may lead to more robust and sustained MDM2 suppression [2] [1] [5].
  • Considerations for Traditional Inhibitors: It's important to note that traditional MDM2-p53 inhibitors have been associated with on-target toxicities, such as thrombocytopenia and gastrointestinal issues, believed to stem from p53 activation in normal tissues [4]. The toxicity profile of MA242, related to its distinct mechanism, is an area of ongoing research.

References

MA242 free base performance in p53 wild-type vs mutant cells

Author: Smolecule Technical Support Team. Date: February 2026

Summary of MA242's Preclinical Performance

Cancer Type p53 Status in Models Key In Vitro Findings (Cell-based assays) Key In Vivo Findings (Animal models) Primary Experimental Methods Cited
Breast Cancer [1] [2] Wild-type (wt) and mutant (mut) Induced apoptosis; inhibited cell viability; disrupted nicotinamide & nucleotide metabolism; elevated oxidative stress. Inhibited tumor growth in orthotopic and patient-derived xenograft (PDX) models; reduced MDM2 expression; no host toxicity. • Model: Orthotopic & PDX • Dosing: Information not specified in abstracts Cell viability assays (e.g., MTT), apoptosis assays (e.g., flow cytometry), metabolomic analysis, Western blot, immunohistochemistry (IHC).
Hepatocellular Carcinoma (HCC) [3] p53-independent (incl. p53 mut) Inhibited cell growth and metastasis. Inhibited tumor growth and metastasis. • Model: Patient-derived xenograft (PDX) • Dosing: Information not specified in abstracts Tissue microarray (TMA), IHC, Western blot, cell migration & invasion assays, luciferase reporter assay, ubiquitination assay.
Pancreatic Cancer [4] p53-independent (incl. p53 mut) Decreased proliferation; induced apoptosis; inhibited migration and invasion. Inhibited tumor growth and metastasis alone and with gemcitabine; no host toxicity. • Model: Xenograft • Dosing: Information not specified in abstracts High-throughput screening, cell viability/colony formation assays, apoptosis/cycle analysis, Western blot/qPCR, EMSA, Chromatin Immunoprecipitation (ChIP).

Mechanism of Action and p53-Independent Activity

MA242 has a unique mechanism that differentiates it from traditional MDM2-p53 binding inhibitors.

  • Dual Target Action: MA242 directly binds to both the MDM2 and NFAT1 proteins, inducing their degradation. Concurrently, it inhibits NFAT1-mediated transcription of the MDM2 gene [4] [2].
  • Bypassing p53 Dependency: Most conventional MDM2 inhibitors require functional wild-type p53 to work. Since MA242 directly degrades MDM2 and blocks its synthesis at the transcriptional level, it can effectively suppress MDM2's oncogenic activities even in p53-mutant cancers where traditional inhibitors fail [3] [4].

The following diagram illustrates this dual mechanism of action.

G cluster_path1 1. Direct Protein Degradation cluster_path2 2. Inhibition of Transcription MA242 MA242 MDM2_Protein MDM2 Protein MA242->MDM2_Protein Binds & induces NFAT1_Protein NFAT1 Protein MA242->NFAT1_Protein Binds & induces NFAT1_TF NFAT1 (Transcription Factor) MA242->NFAT1_TF Inhibits binding to Degradation Degradation (Proteasome) MDM2_Protein->Degradation NFAT1_Protein->Degradation Outcome ↓ Oncogenic MDM2/NFAT1 signaling ↓ Cancer cell proliferation & metastasis (Independent of p53 status) Degradation->Outcome MDM2_P2_Promoter MDM2 P2 Promoter NFAT1_TF->MDM2_P2_Promoter Normally activates MDM2_Transcription MDM2 Transcription MDM2_P2_Promoter->MDM2_Transcription MDM2_Transcription->MDM2_Protein Produces MDM2_Transcription->Outcome

Detailed Experimental Protocols

The following details the core methodologies used in the cited studies to generate the data summarized above [4].

Cell-Based Anticancer Activity Assays

  • Cell Viability: Measured using assays like MTT or CellTiter-Glo, where cells are treated with a concentration range of MA242 for 48-72 hours. IC50 values are calculated from the resulting dose-response curves [4].
  • Colony Formation: Cells treated with MA242 are cultured for 1-2 weeks, then fixed and stained. The number of colonies (typically >50 cells) is counted to assess long-term proliferative capacity [4].
  • Apoptosis Analysis: Quantified using flow cytometry after staining with Annexin V and propidium iodide (PI). Cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis are distinguished from live and necrotic cells [4].
  • Cell Migration & Invasion: Assessed using Transwell chambers. For invasion, chambers are coated with Matrigel. Cells that migrate/invade through the membrane after MA242 treatment are stained and counted [4].

Mechanistic Molecular Assays

  • Western Blotting: Treated cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against MDM2, NFAT1, cleaved caspases, and other proteins of interest to detect changes in protein levels [4].
  • Chromatin Immunoprecipitation (ChIP): Used to show MA242 disrupts NFAT1 binding to the MDM2 P2 promoter. Cells are treated, DNA and proteins are cross-linked, and NFAT1-bound DNA is immunoprecipitated. Quantitative PCR with specific primers for the MDM2 promoter region measures binding enrichment [4].
  • Luciferase Reporter Assay: Cells are transfected with a luciferase gene driven by the MDM2 P2 promoter. After MA242 treatment, luciferase activity is measured, with a decrease indicating inhibition of NFAT1-mediated transcription [4].

Key Insights for Researchers

  • Addressing a Clinical Limitation: MA242 represents a novel strategy to target MDM2 in the significant subset of cancers that harbor p53 mutations and are resistant to traditional MDM2-p53 interaction inhibitors [3] [4].
  • Metabolic Reprogramming: Recent research in breast cancer models highlights that MA242's efficacy is also linked to its ability to disrupt critical cancer metabolic pathways, such as nicotinamide metabolism and redox balance, offering an additional layer of anticancer action [1] [2].
  • Favorable Preclinical Safety: Multiple studies across different cancer types (pancreatic, breast, HCC) have reported no host toxicity in animal models treated with MA242, suggesting a potentially wide therapeutic window [3] [1] [4].

References

MA242 free base comparative toxicity normal HPDE cells

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity of MA242 Free Base

The core of the comparison lies in the concentration of this compound required to kill 50% of cells (the IC₅₀ value). A higher IC₅₀ value indicates that a cell type is more resistant to the compound.

The table below summarizes the in vitro toxicity data for this compound across various cell lines:

Cell Line / Type p53 Status Reported IC₅₀ (μM) Relative Resistance vs. HPDE
Panc-1 (Pancreatic Cancer) Not Specified 0.14 μM [1] [2] ~41.5x more sensitive
Mia-Paca-2 (Pancreatic Cancer) Not Specified 0.14 μM [1] [2] ~41.5x more sensitive
AsPC-1 (Pancreatic Cancer) Not Specified 0.15 μM [1] [2] ~38.7x more sensitive
BxPC-3 (Pancreatic Cancer) Not Specified 0.25 μM [1] [2] ~23.2x more sensitive
HPAC (Pancreatic Cancer) Not Specified 0.40 μM [1] [2] ~14.5x more sensitive
HPDE (Normal Pancreatic Duct) p53 pathway non-functional [3] 5.81 μM [1] [2] (Baseline)

This data demonstrates that This compound is selectively cytotoxic against pancreatic cancer cells, irrespective of their p53 status, while showing minimal toxicity to normal HPDE cells [1] [4] [2].

Detailed Experimental Protocols

The comparative toxicity data is generated through standardized in vitro assays. Here are the detailed methodologies as cited in the literature.

Cell Viability Assay (IC₅₀ Determination) [1] [2]
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cell proliferation.
  • Cell Lines Used: A panel of human pancreatic cancer cell lines (e.g., HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3) and the immortalized normal human pancreatic ductal epithelial (HPDE) cell line.
  • Procedure:
    • Cells are seeded in culture plates and allowed to adhere.
    • The culture medium is replaced with fresh medium containing this compound at a range of concentrations (e.g., 0.05 μM, 0.5 μM, and 5 μM).
    • The cells are then incubated with the compound for 72 hours.
    • After incubation, cell viability is measured using standard assays (e.g., MTT, MTS, or ATP-based assays).
  • Data Analysis: The percentage of viable cells at each concentration is calculated relative to untreated control cells. The IC₅₀ value is derived from the resulting dose-response curve.
Western Blot Analysis [1] [2]
  • Objective: To assess the effect of this compound on the protein levels of its targets, MDM2 and NFAT1.
  • Cell Lines Used: Pancreatic cancer cell lines like HPAC, Panc-1, and AsPC-1.
  • Procedure:
    • Cells are treated with increasing concentrations of this compound (e.g., 0, 0.1, 0.2, and 0.5 μM) for 24 hours.
    • After treatment, cells are lysed to extract total protein.
    • Proteins are separated by gel electrophoresis and transferred to a membrane.
    • The membrane is incubated with specific antibodies against MDM2 and NFAT1.
    • Protein-antibody binding is detected using chemiluminescence, and the signal intensity is quantified.
  • Experimental Results: Treatment with this compound leads to a significant, concentration-dependent decrease in MDM2 and NFAT1 protein levels, confirming its intended mechanism of action [1].

Mechanism of Action and Signaling Pathway

This compound is a specific dual inhibitor that simultaneously targets both MDM2 and NFAT1, leading to the degradation of these oncoproteins and inducing apoptosis in cancer cells. This mechanism is effective regardless of the tumor's p53 status, which is a significant advantage as many cancers have non-functional p53 [1] [4].

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects:

G MA242 This compound MDM2 MDM2 Protein MA242->MDM2 Directly binds & inhibits NFAT1 NFAT1 Protein MA242->NFAT1 Directly binds & inhibits Degradation Ubiquitin-Mediated Degradation MDM2->Degradation Induces NFAT1->Degradation Induces Apoptosis Induces Apoptosis (Programmed Cell Death) Degradation->Apoptosis ProSurvival Suppressed Pro-survival & Proliferation Signals Degradation->ProSurvival

Key Research Implications

The data indicates that this compound has promising characteristics for further development:

  • Targeting Aggressive Cancers: Its ability to work independently of p53 status is crucial for treating aggressive cancers like hepatocellular carcinoma (HCC) and pancreatic ductal adenocarcinoma (PDAC), where p53 mutations are common [4].
  • Therapeutic Window: The significant difference in IC₅₀ between cancerous and normal HPDE cells suggests a potential therapeutic window, which is a critical factor in drug development [1] [2].
  • In Vivo Validation: The selective cytotoxicity observed in lab models is supported by in vivo studies where MA242 administered to mice effectively suppressed tumor growth without causing significant host toxicity or body weight loss [1] [2].

References

MA242 free base metastasis inhibition versus standard therapies

Author: Smolecule Technical Support Team. Date: February 2026

MA242 at a Glance

The table below summarizes the key characteristics and available preclinical data for MA242.

Aspect Details on MA242
Mechanism of Action Dual inhibitor of MDM2 and NFAT1; induces protein degradation and inhibits NFAT1-mediated MDM2 transcription [1] [2].
Key Differentiator Exerts anti-tumor activity independently of p53 status (works in p53 wild-type, mutant, and deficient cells) [1] [2].
Reported Anticancer Effects Inhibits cell viability, induces apoptosis (programmed cell death), and disrupts cancer metabolism [1] [2].
In Vivo Efficacy (Preclinical) Suppresses orthotopic pancreatic tumor growth and, in combination with gemcitabine, inhibits pancreatic tumor growth and metastasis without host toxicity in mouse models [2].
Direct Quantitative Comparison Not available in the current search results. Data directly comparing its efficacy to standard therapies in metastasis models is lacking.

Experimental Insights and Protocols

The foundational data for MA242 comes from rigorous in vitro and in vivo studies, primarily in pancreatic and hepatocellular cancer models.

  • In Vitro Cell Viability Assay [2]:

    • Purpose: To determine the concentration of MA242 that inhibits 50% of cell growth (IC50).
    • Protocol: Human pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1) and normal pancreatic ductal epithelium (HPDE) cells were treated with varying concentrations of MA242 (0.05-5 μM) for 72 hours. Cell viability was then measured.
    • Key Result: MA242 showed high potency against cancer cells (IC50s: 0.1-0.4 μM) with minimal effect on normal HPDE cells (IC50=5.81 μM), indicating selective toxicity.
  • Western Blot Analysis [2]:

    • Purpose: To assess the effect of MA242 on target protein levels.
    • Protocol: Pancreatic cancer cell lines were treated with MA242 (0.1-0.5 μM) for 24 hours. Cells were lysed, proteins were separated by gel electrophoresis, and MDM2 and NFAT1 protein levels were detected using specific antibodies.
    • Key Result: MA242 treatment significantly decreased MDM2 and NFAT1 protein levels in a concentration-dependent manner.
  • In Vivo Orthotopic Tumor Model [2]:

    • Purpose: To evaluate the efficacy of MA242 in suppressing tumor growth and metastasis in a live animal model.
    • Protocol: Athymic nude mice were implanted with human pancreatic cancer cells (AsPC-1 or Panc-1) directly into the pancreas. MA242 was administered intraperitoneally at 2.5, 5, or 10 mg/kg, 5 days a week for several weeks. Tumor growth and metastasis were monitored.
    • Key Result: MA242 treatment led to significant inhibition of tumor growth (56.1% to 89.5%) and, in combination with gemcitabine, inhibited metastasis without causing significant host toxicity.

Comparative Context with Other MDM2-Targeting Approaches

While a direct head-to-head comparison for metastasis is unavailable, the scientific literature highlights key differences between MA242's strategy and other approaches to inhibiting MDM2.

G Traditional Traditional MDM2 Inhibitors (e.g., Nutlins) p53_Activation p53 Activation & Stabilization Traditional->p53_Activation PROTACs MDM2 PROTAC Degraders Target_Degradation MDM2 Protein Degradation PROTACs->Target_Degradation MA242_node MA242 Dual Inhibitor MA242_node->Target_Degradation NFAT1_Inhibition NFAT1 Inhibition & Degradation MA242_node->NFAT1_Inhibition MDM2_Increase Paradoxical MDM2 Increase p53_Activation->MDM2_Increase Feedback Loop p53_Dependent p53-Dependent Activity MDM2_Increase->p53_Dependent Limits Efficacy p53_Independent p53-Independent Activity Target_Degradation->p53_Dependent Target_Degradation->p53_Independent MDM2_Transcription_Inhibition Inhibition of MDM2 Gene Transcription NFAT1_Inhibition->MDM2_Transcription_Inhibition MDM2_Transcription_Inhibition->p53_Independent

References

MA242 free base validation in patient-derived xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

MA242 Validation in PDX Models

The following table summarizes the core findings from a recent study investigating MA242 in breast cancer PDX models [1] [2]:

Aspect of Validation Experimental Findings in PDX Models
Tumor Growth Inhibition Significant inhibition of tumor growth was observed [1] [2].
p53 Status Relevance Effective against breast cancer models regardless of whether they had wild-type or mutant p53 [1] [2].
Mechanism of Action (in vivo) Treatment reduced MDM2 expression in the tumors [1] [2].
Host Toxicity No host toxicity was reported at the efficacious dose [1] [2].

Experimental Methodology

The studies validating MA242 followed a standard, robust PDX experimental workflow. The diagram below illustrates the key steps involved in such a protocol.

Start Start PDX Experiment ModelGen PDX Model Generation Start->ModelGen ImpSite Implantation Site: Orthotopic (Mammary Fat Pad) ModelGen->ImpSite AnimalStrain Immunodeficient Mice (e.g., NSG) ImpSite->AnimalStrain Grouping Animal Grouping: Treatment vs Control AnimalStrain->Grouping Dosing Dosing with MA242 Grouping->Dosing Monitor Tumor Growth Monitoring Dosing->Monitor Analysis Endpoint Analysis Monitor->Analysis

Figure 1. General workflow for therapeutic efficacy testing in Patient-Derived Xenograft (PDX) models. This flowchart outlines the key steps, from implanting human tumor tissue into immunodeficient mice to the final analysis of drug effects [3] [4].

Key Experimental Protocol Details [1] [2]:

  • PDX Model Type: The study used orthotopic and subcutaneous breast cancer PDX models. Orthotopic models (where the tumor is implanted in the corresponding organ in the mouse) are known to better preserve the tumor microenvironment and metastatic potential [4] [5].
  • Dosing: MA242 was administered to tumor-bearing mice, and its effects were compared to a control group.
  • Endpoint Analyses: After the dosing period, tumor tissues were analyzed to confirm the drug's mechanism of action (e.g., reduced MDM2 expression) and its effects on cancer cells.

Key Advantages of MA242

Based on the research, MA242 presents two significant advantages over some traditional MDM2 inhibitors:

  • p53-Independent Action: Unlike many MDM2 inhibitors that require functional wild-type p53 to work, MA242 is effective even in cancer models with p53 mutations or deficiencies. This greatly expands its potential application, as p53 is frequently mutated in aggressive cancers [1] [2].
  • Dual-Targeting Mechanism: MA242 is a dual inhibitor that not only binds to and degrades MDM2 but also inhibits NFAT1, a transcription factor that promotes MDM2 expression. This two-pronged approach more effectively suppresses MDM2 levels and its cancer-driving activities [1] [2].

References

MA242 free base comparative study hepatocellular carcinoma models

Author: Smolecule Technical Support Team. Date: February 2026

MA242 Free Base Efficacy in Hepatocellular Carcinoma Models

The table below summarizes the key experimental data for this compound from the identified study.

Model Type Experimental Details Key Findings and Efficacy Data p53 Status

| In Vitro (HCC Cells) | • Cell Viability Assay: Incubation with MA242 (0.05-5 μM) for 72 hours [1] [2] [3]. • Western Blot Analysis: Treatment with MA242 (0.1-0.5 μM) for 24 hours [1] [2] [3]. | • IC50 Values: Ranged from 0.1 to 0.31 μM across various HCC cell lines [1] [2] [3]. • Protein Degradation: Dose-dependent decrease in both MDM2 and NFAT1 protein levels [1]. • Selective Cytotoxicity: Minimal effects on normal human pancreatic ductal epithelium (HPDE) cells (IC50 = 5.81 μM) [2] [3]. | Independent of p53 status [1] [4]. | | In Vivo (Mouse Models) | • Dosing: Administered via intraperitoneal (IP) injection at 2.5, 5, or 10 mg/kg, 5 days per week for several weeks [1] [2] [3]. • Models: Orthotopic and patient-derived xenograft (PDX) models of HCC [1]. | • Tumor Growth Inhibition: Significant suppression of tumor growth, with inhibition rates up to 89.5% [1] [2] [3]. • Metastasis Inhibition: Profoundly inhibited metastasis in vivo [1] [4]. • Host Toxicity: No significant differences in average body weights or observed host toxicity at efficacious doses [1] [2] [3]. | Independent of p53 status [1] [4]. |

Detailed Experimental Protocols

For researchers seeking to replicate or understand the experimental foundation, here are the methodologies cited in the studies.

  • Cell Viability Assay (IC50 Determination) [2] [3]

    • Cell Lines: Human pancreatic cancer lines were used for these specific protocol details; the HCC study demonstrated similar application [1].
    • Procedure: Cells are treated with a concentration gradient of this compound (e.g., 0.05, 0.5, 5 μM) for a set period, typically 72 hours. Cell viability is then measured using standard assays (e.g., MTT, CellTiter-Glo).
    • Data Analysis: The concentration that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
  • Western Blot Analysis [2] [3]

    • Procedure: After treating cells with MA242 (e.g., 0, 0.1, 0.2, 0.5 μM) for 24 hours, total protein is extracted. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against MDM2 and NFAT1. A housekeeping protein like β-actin is used as a loading control.
    • Outcome: This protocol confirms the direct on-target effects of MA242 by showing a reduction in MDM2 and NFAT1 protein levels.
  • In Vivo Animal Studies [1] [2] [3]

    • Animal Models: Female athymic nude mice (nu/nu, 4-6 weeks old) implanted with HCC cells (e.g., orthotopic or PDX models).
    • Dosing Regimen: MA242 is administered via intraperitoneal injection. A common schedule is 5 consecutive days per week, repeated for 3-5 weeks, with doses tailored to the specific model's aggressiveness (2.5-10 mg/kg).
    • Tumor Monitoring: Tumor volume and/or bioluminescent signal are tracked regularly. At the endpoint, tumors are excised and weighed for final analysis.

Mechanism of Action and Experimental Workflow

This compound has a unique dual mechanism of action that differentiates it from traditional MDM2-p53 binding inhibitors. The following diagram illustrates this mechanism and a generalized experimental workflow for its evaluation.

cluster_mechanism MA242 Dual Inhibition Mechanism cluster_workflow Generalized Experimental Workflow NFAT1 NFAT1 Transcription Factor MDM2_P2 MDM2 P2 Promoter NFAT1->MDM2_P2 Transcribes MDM2_Protein MDM2 Protein MDM2_P2->MDM2_Protein Produces p53 p53 Protein MDM2_Protein->p53 Traditional Inhibitors Block This Binding Degradation Protein Degradation (via Proteasome) MDM2_Protein->Degradation MA242 Induces MA242 This compound MA242->NFAT1 Binds & Degrades MA242->MDM2_Protein Binds & Induces Auto-ubiquitination InVitro In Vitro Analysis Step1 Cell Viability Assay (IC50 Determination) Step2 Western Blot (MDM2/NFAT1 Detection) Step3 Apoptosis & Other Assays InVivo In Vivo Validation Step4 Orthotopic/PDX Mouse Models Step5 Tumor Growth & Metastasis Monitoring Step6 Tissue Analysis (IHC, Toxicity)

References

MA242 free base specificity binding affinity verification

Author: Smolecule Technical Support Team. Date: February 2026

MA242 Binding Affinity and Specificity Profile

The table below summarizes the key characteristics of MA242 free base based on current research:

Characteristic Description
Targets Dual inhibitor of MDM2 and NFAT1 [1] [2] [3].
Reported Binding Affinity Binds both MDM2 and NFAT1 with high affinity; specific quantitative ( K_d ) or IC(_{50} ) values for binding not located in search results [2] [3].
Binding Site on MDM2 Binds a hydrophobic site in the MDM2 RING domain, centered at residue Tyr489 [1].

| Mechanism & Specificity | - Induces degradation of MDM2 and NFAT1 proteins [2] [3].

  • Inhibits NFAT1-mediated transcription of the MDM2 gene [2] [3].
  • Binding at Tyr489 site suggests mechanism to inhibit ubiquitin transfer from E2-Ubiquitin complex, blocking MDM2 E3 ligase activity [1]. | | Functional Consequences | - Induces apoptosis and decreases cell proliferation in cancer cell lines independent of p53 status [1] [2] [3].
  • Inhibits tumor growth and metastasis in vivo [1] [3]. |

Experimental Protocols for Verification

The following experimental methodologies are used to verify MA242's binding and mechanism of action:

  • X-ray Crystallography: Used to solve the crystal structure of the MDM2 RING domain in complex with MA242, providing atomic-level detail of the binding interaction at Tyr489 [1].
  • Cellular Thermal Shift Assay (CETSA): Can confirm target engagement in a cellular context by demonstrating that MA242 binding stabilizes MDM2 and NFAT1 proteins against heat-induced denaturation.
  • Ubiquitin Transfer Assays: Used to demonstrate that MA242 binding to the MDM2 RING domain inhibits its E3 ubiquitin ligase activity, preventing ubiquitin discharge [1].
  • Gene Expression Analysis (e.g., RT-PCR, Luciferase Reporter Assays): Used to quantify MA242's effect on repressing NFAT1-mediated transcription of MDM2 [2] [3].
  • Immunoblotting (Western Blot): Used to monitor the reduction in MDM2 and NFAT1 protein levels following MA242 treatment, confirming induced degradation [2] [3].
  • Cellular Viability and Apoptosis Assays (e.g., MTT, Annexin V Staining): Used to establish the functional consequences of dual inhibition across cell lines with different p53 statuses [1] [2] [3].

MA242 Mechanism of Action Signaling Pathway

The diagram below illustrates the dual mechanism by which MA242 targets the MDM2/NFAT1 oncogenic network.

G node_ma242 MA242 node_nfat1 NFAT1 Transcription Factor node_ma242->node_nfat1 Inhibits Binding node_mdm2_protein MDM2 Protein (E3 Ubiquitin Ligase) node_ma242->node_mdm2_protein Binds RING Domain (Induces Degradation) node_mdm2_gene MDM2 P2 Promoter node_nfat1->node_mdm2_gene Transactivates node_mdm2_gene->node_mdm2_protein Expression node_mdm2_protein->node_mdm2_protein Auto-ubiquitination node_substrates MDM2 Substrates (e.g., p53, others) node_mdm2_protein->node_substrates Ubiquitinates node_degradation Proteasomal Degradation node_substrates->node_degradation Targets for node_proliferation Cancer Cell Proliferation & Survival node_degradation->node_proliferation Promotes node_invis

This diagram shows the two primary mechanisms of MA242. It both induces the degradation of the MDM2 oncoprotein and represses its transcription by inhibiting the NFAT1 transcription factor [1] [2] [3]. This combined action effectively disrupts the MDM2/NFAT1 network.

Interpretation Guide for Researchers

  • Mechanistic Advantage: MA242's action is p53-independent, potentially effective against aggressive cancers with p53 mutations that are resistant to MDM2-p53 binding inhibitors [1] [3].
  • Key Verification Step: Confirming reduced MDM2 and NFAT1 protein levels via western blotting is a fundamental experiment to verify MA242 activity in your cellular models [2] [3].
  • Comparative Context: Direct, head-to-head quantitative comparisons of binding affinity between MA242 and other MDM2 inhibitors were not found in this search, which is a current data limitation.

References

MA242 free base comparative apoptosis induction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

MA242 Apoptosis Induction & Efficacy Data

Cancer Model p53 Status Key Apoptotic Findings Experimental Evidence Citation
Pancreatic Cancer (Cell lines: HPAC, Panc-1, AsPC-1, etc.) Wild-type and mutant Induced apoptosis; decreased cell proliferation. Cell viability assays, apoptosis analysis (e.g., annexin V), colony formation assays. [1]
Hepatocellular Carcinoma (HCC) (Cell lines & patient-derived xenografts) Independent of p53 Inhibited growth and metastasis; induced apoptosis in vitro and in vivo. Western blotting for apoptotic markers, caspase activation assays, tumor growth inhibition in mice models. [2]
Breast Cancer (Cell lines & orthotopic models) Wild-type and mutant (including TNBC) Induced apoptosis; disrupted cellular metabolism and elevated oxidative stress. Apoptosis assays, metabolic analysis (nicotinamide/nucleotide metabolism), ROS detection. [3]

Experimental Protocols for Apoptosis Assessment

Researchers used the following key methodologies to quantify MA242-induced apoptosis in these studies:

  • Cell Viability and Apoptosis Assays: Techniques like the MTT assay to measure cell viability, and annexin V staining followed by flow cytometry to specifically detect early and late-stage apoptosis [1] [2].
  • Western Blotting: Analysis of protein lysates from treated cells to observe changes in the levels of key apoptotic proteins, such as the cleavage and activation of caspases (e.g., caspase-3 and caspase-9) and other markers [2].
  • Cell Cycle Analysis: Using flow cytometry with propidium iodide (PI) staining to determine the DNA content of cells. A distinct sub-G1 peak is a characteristic indicator of apoptotic cells with fragmented DNA [1] [2].
  • In Vivo Model Validation: Efficacy and apoptosis induction were confirmed in animal models (e.g., mouse xenografts). Tumor tissues from treated animals were analyzed via immunohistochemistry or Western blotting for apoptotic markers [1] [3] [2].

MA242's Mechanism of Action

MA242 is a dual inhibitor that uniquely targets both MDM2 and NFAT1, leading to apoptosis through a p53-independent pathway. The following diagram illustrates its mechanism.

G MA242 MA242 MDM2 MDM2 Protein MA242->MDM2 NFAT1 NFAT1 Protein MA242->NFAT1 Degrade_MDM2 Ubiquitination & Proteasomal Degradation MDM2->Degrade_MDM2 Degrade_NFAT1 Protein Degradation NFAT1->Degrade_NFAT1 Block Inhibition of NFAT1 binding to MDM2 P2 promoter NFAT1->Block Less_MDM2 Reduced MDM2 Oncogenic Activity Degrade_MDM2->Less_MDM2 Degrade_NFAT1->Less_MDM2 Transcription Block->Less_MDM2 Apoptosis Apoptosis Induction Less_MDM2->Apoptosis p53_indep p53-independent pathway Anticancer Inhibition of Tumor Growth & Metastasis Apoptosis->Anticancer

This unique dual mechanism leads to a potent reduction of MDM2 levels, triggering apoptosis even in cancer cells where p53 is mutated [1] [3] [2].

References

MA242 free base cost-effectiveness alternative inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Comparison

The table below compares the core mechanisms of MA242 with other classes of MDM2-targeting agents.

Agent / Class Primary Target(s) Key Mechanism of Action p53 Dependency Key Differentiating Feature

| MA242 | MDM2 & NFAT1 [1] [2] | - Induces MDM2 auto-ubiquitination & degradation

  • Inhibits NFAT1-mediated MDM2 transcription [1] [3] [2] | Independent [1] [3] [2] | Dual-targeting strategy; effective against p53-mutant cancers. | | Traditional MDM2-p53 Inhibitors (e.g., Nutlins) | MDM2-p53 interaction [3] | Blocks MDM2-p53 binding to stabilize and activate p53 [3] | Wild-type p53 required [3] | Can paradoxically increase MDM2 protein levels due to p53 activation [3]. | | MDM2-Targeted PROTACs (e.g., YX-02-030) | MDM2 protein [3] | Recruits E3 ligase to ubiquitinate and degrade MDM2 [3] [4] | Mostly dependent; some new agents show p53-independent activity [3] | Catalytic mode of action; can overcome resistance to inhibitors. |

To visualize the unique dual-inhibition strategy of MA242, the following diagram outlines its mechanism compared to a traditional MDM2-p53 inhibitor.

G cluster_pathway NFAT1-MDM2-p53 Signaling Pathway cluster_MA242 MA242 Dual Inhibition cluster_TradInhib Traditional Inhibitor NFAT1 NFAT1 MDM2 MDM2 NFAT1->MDM2 Transactivates MDM2 P2 Promoter p53 p53 MDM2->p53 Promotes Degradation p53->MDM2 Induces Transcription Target_Genes Target_Genes p53->Target_Genes Activates MA242 MA242 MA242_inhib1 Inhibits MA242->MA242_inhib1 MA242_inhib2 Induces Degradation MA242->MA242_inhib2 NFAT2 NFAT2 MA242_inhib1->NFAT2 NFAT1 MDM22 MDM22 MA242_inhib2->MDM22 MDM2 TradInhib TradInhib TradInhib_inhib Blocks Interaction TradInhib->TradInhib_inhib Interaction Interaction TradInhib_inhib->Interaction

Preclinical Efficacy Data

The table below summarizes the anticancer activity of MA242 across various experimental models, highlighting its potency and broad applicability.

Cancer Type Model System Key Efficacy Findings Reference
Hepatocellular Carcinoma (HCC) In vitro (cell lines), in vivo (patient-derived xenografts) Inhibited growth & metastasis; independent of p53 status; IC~50~: 0.1 - 0.31 μM in vitro [1] [2] [5]. Wang et al., 2019 [1]
Breast Cancer (including Triple-Negative) In vitro (cell lines), in vivo (orthotopic & PDX models) Inhibited cell viability, induced apoptosis; disrupted cancer metabolism (e.g., nicotinamide & nucleotide pathways); reduced tumor growth in vivo without host toxicity [3]. Frontiers in Pharmacology, 2025 [3]
Pancreatic Cancer In vitro (cell lines), in vivo (orthotopic models) Inhibited proliferation (IC~50~: 0.1 - 0.4 μM); induced apoptosis; inhibited tumor growth & metastasis in vivo, alone or with gemcitabine [2] [5]. InvivoChem Data [2]

Experimental Protocols for MA242

For researchers aiming to validate these findings, here are summaries of key experimental protocols referencing MA242.

  • Cell Viability Assay (MTT/MTS)
    • Purpose: To determine the concentration that inhibits 50% of cell growth (IC~50~).
    • Cell Lines: Human pancreatic cancer lines (e.g., HPAC, Panc-1), hepatocellular carcinoma lines, and breast cancer lines with different p53 statuses.
    • Procedure: Seed cells in 96-well plates. The next day, treat with a concentration gradient of MA242 (e.g., 0.05, 0.5, and 5 μM). After an incubation period of 72 hours, add MTT reagent. Measure the absorbance to calculate the percentage of viable cells and determine the IC~50~ [2] [5].
  • Western Blot Analysis
    • Purpose: To confirm the downregulation of MDM2 and NFAT1 proteins.
    • Cell Lines: Pancreatic cancer (HPAC, Panc-1), breast cancer, or other relevant lines.
    • Procedure: Treat cells with MA242 (e.g., 0, 0.1, 0.2, and 0.5 μM) for 24 hours. Lyse the cells, separate proteins via SDS-PAGE, and transfer to a membrane. Probe with specific antibodies against MDM2 and NFAT1, using an antibody like β-actin as a loading control [2].
  • In Vivo Efficacy Study
    • Purpose: To evaluate tumor growth inhibition in a live animal model.
    • Model: Female athymic nude mice (4-6 weeks old) implanted with luciferase-tagged cancer cells (e.g., AsPC-1-Luc, Panc-1-Luc) to establish orthotopic tumors.
    • Dosing: Administer MA242 via intraperitoneal (IP) injection. Common regimens include 2.5 or 5 mg/kg, 5 days per week for 5 weeks, or 10 mg/kg on a similar schedule for more aggressive models.
    • Monitoring: Track tumor growth and metastasis using bioluminescent imaging. Measure final tumor weight and volume compared to a vehicle-control group [2].

Strategic Advantages and Considerations

When choosing an investigative path, consider these strategic points for MA242 and its alternatives:

  • MA242's Key Advantages:
    • p53-Independent Activity: This is its most significant advantage, making it a compelling candidate for treating a wide range of aggressive cancers that often carry p53 mutations [1] [3].
    • Dual-Action Mechanism: By simultaneously degrading the MDM2 oncoprotein and blocking its primary transcriptional activator (NFAT1), MA242 achieves a more comprehensive suppression of the pathway than single-target agents [1] [3].
    • Favorable Preclinical Safety: Studies in mouse models reported inhibition of tumor growth without causing significant host toxicity at efficacious doses, a promising indicator for its therapeutic window [3] [2].
  • Considerations for Other Modalities:
    • Traditional MDM2-p53 Inhibitors: Best suited for cancers with confirmed wild-type p53 status. Their development has been hampered by on-target toxicity and the emergence of resistance, partly due to the induction of high MDM2 levels [3].
    • MDM2-Targeted PROTACs: These represent a cutting-edge approach. However, they can face challenges related to high molecular weight, poor solubility, and potential off-target toxicity. Their efficacy in p53-mutant cancers, while emerging, is not yet as established as MA242's [3].

Knowledge Gaps and Future Directions

  • Direct Cost Analysis: As noted, a direct cost-effectiveness comparison is not feasible with current public data. Cost for researchers would depend on suppliers and quantity, and true "cost-effectiveness" in a clinical sense awaits full economic evaluations in later development stages.
  • Clinical Data: All current data is preclinical. The ultimate validation of MA242's potential and its advantages over other agents will require success in human clinical trials.
  • Expanded Combination Therapies: Further research into combining MA242 with standard chemotherapies, immunotherapies, or other targeted agents could unlock synergistic effects and define its future therapeutic role.

References

MA242 in Sarcoma Research: Biomarker Correlations from a TMA Study

Author: Smolecule Technical Support Team. Date: February 2026

The key findings from the available research are summarized in the table below. This study utilized a sarcoma TMA to investigate biomarker correlations and subsequently test the efficacy of MA242.

Biomarker Association with Sarcoma Prognosis Correlation Findings in the TMA Study
YAP Elevated expression independently predicts worse overall survival [1]. Positive correlation with RABL6A expression [1].
TAZ Elevated expression independently predicts worse progression-free survival [1]. Positive correlation with MDM2 expression [1].
RABL6A Elevated expression independently predicts shorter time to metastasis [1]. Positive correlation with p53 and MDM2 expression [1].
MDM2 A key negative regulator of p53; amplification is a known mechanism of p53 inactivation in some sarcomas [1]. Positive correlation with TAZ and RABL6A expression [1].
p53 Strong nuclear staining is highly correlated with TP53 mutation [1]. Positive correlation with RABL6A expression [1].

The study concluded that the combined activation of TAZ and YAP in a p53-negative context was particularly adverse for patient survival. Based on the network of correlations found, which implicated MDM2, the researchers then evaluated the MDM2 inhibitor MA242. They reported that MA242 "effectively suppressed the survival of sarcoma cell lines from different histological types regardless of p53 status" [1].

Experimental Workflow for TMA Biomarker Validation

The study that incorporated MA242 followed a established TMA workflow for biomarker validation. The methodology can be summarized in the following diagram [2] [1] [3]:

workflow PatientCohorts Clinically Annotated Patient Cohorts DonorBlocks Archival FFPE Donor Blocks PatientCohorts->DonorBlocks PathReview Pathologist Review & Region Selection DonorBlocks->PathReview TMAConstruction TMA Block Construction PathReview->TMAConstruction Sectioning Sectioning & Slide Preparation TMAConstruction->Sectioning IHCStaining IHC Staining & Scoring (e.g., TAZ, YAP, p53, MDM2, RABL6A) Sectioning->IHCStaining DataAnalysis Statistical Analysis & Biomarker Correlation IHCStaining->DataAnalysis FunctionalValidation Functional Validation (e.g., MA242 Treatment In Vitro) DataAnalysis->FunctionalValidation

Key methodological details from the search results for each step include:

  • TMA Construction: The sarcoma TMA was constructed from 163 samples representing 18 histologic subtypes. Cores (typically 0.6-2.0 mm in diameter) are extracted from donor FFPE blocks and inserted into a recipient paraffin block in a grid pattern [1] [3].
  • Immunohistochemistry (IHC) & Scoring: Protein expression for biomarkers like TAZ, YAP, p53, MDM2, and RABL6A was evaluated by IHC. Staining was quantified using an H-score (product of staining intensity and percentage of positive cells) for statistical analysis [1].
  • Statistical & Functional Validation: Biomarker expression levels were correlated with clinical outcomes (e.g., overall survival, metastasis). Based on correlation findings (e.g., between TAZ and MDM2), the MDM2 inhibitor MA242 was selected for functional validation in sarcoma cell lines [1].

References

MA242 free base orthogonal assay confirmation activity

Author: Smolecule Technical Support Team. Date: February 2026

MA242 Free Base: Activity and Orthogonal Assay Data

This compound is characterized as a specific dual inhibitor of the MDM2 and NFAT1 proteins. Its activity has been confirmed across multiple independent studies and assay types, demonstrating its ability to inhibit cancer cell proliferation and induce protein degradation regardless of the p53 status of the cells [1] [2] [3].

The table below summarizes key quantitative data from orthogonal assays that confirm its activity:

Assay Type / Model Cell Lines / System Key Experimental Conditions Results & Activity Data

| In Vitro Cell Viability [3] [4] | Pancreatic cancer (HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3); Normal pancreatic ductal (HPDE) | Incubation: 72 hours Concentrations: 0.05 - 5 μM | IC₅₀: 0.14 - 0.40 μM (cancer cells); 5.81 μM (HPDE normal cells) | | In Vitro Protein Analysis [3] [4] | Pancreatic cancer (HPAC, Panc-1, AsPC-1) | Incubation: 24 hours Concentrations: 0.1 - 0.5 μM | Decreased MDM2 & NFAT1: Dose-dependent reduction in protein levels (Western Blot) | | In Vivo Efficacy [3] [4] | Athymic nude mice with orthotopic pancreatic tumors (AsPC-1-Luc, Panc-1-Luc) | Administration: Intraperitoneal (IP) Dosing: 2.5, 5, or 10 mg/kg; 5 days/week for 3-5 weeks | Tumor Growth Inhibition: 56.1% (2.5 mg/kg) to 89.5% (10 mg/kg); Near-complete regression in some models | | In Vitro Cytotoxicity [1] | Hepatocellular Carcinoma (HCC) cells | Not fully specified in results | IC₅₀: 0.1 - 0.31 μM |

Detailed Experimental Protocols

For researchers aiming to replicate or compare these findings, here are the detailed methodologies for the key assays cited above.

  • Cell Viability Assay (e.g., MTS/MTT) [3] [4]

    • Cell Lines: Human pancreatic cancer cell lines (e.g., HPAC, Panc-1, AsPC-1, Mia-Paca-2, BxPC-3) and a normal human pancreatic ductal epithelial (HPDE) cell line for selectivity comparison.
    • Compound Treatment: Prepare this compound in DMSO and treat cells across a concentration range (e.g., 0.05, 0.5, and 5 μM). Include a vehicle control (DMSO).
    • Incubation: Incubate cells with the compound for 72 hours.
    • Viability Measurement: Add a tetrazolium compound (like MTS or MTT) to the wells and incubate for 1-4 hours. Measure the absorbance of the formed formazan product at 490 nm.
    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).
  • Western Blot Analysis [3] [4]

    • Cell Lines: Pancreatic cancer cells (e.g., HPAC, Panc-1, AsPC-1).
    • Compound Treatment: Treat cells with this compound at various concentrations (e.g., 0, 0.1, 0.2, and 0.5 μM) for 24 hours.
    • Protein Extraction & Quantification: Lyse cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration.
    • Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
    • Antibody Incubation: Block the membrane, then incubate with primary antibodies against MDM2 and NFAT1, followed by HRP-conjugated secondary antibodies.
    • Detection: Use chemiluminescent substrate to visualize protein bands. Antibodies against GAPDH or β-actin should be used as loading controls.

Mechanism of Action and Comparison with Other MDM2-Targeting Strategies

MA242's unique value proposition lies in its p53-independent, dual-targeting mechanism, which differs significantly from traditional MDM2 inhibitors.

G NFAT1 NFAT1 MDM2_Gene MDM2 Gene (P2 Promoter) NFAT1->MDM2_Gene Binds & Activates Transcription MDM2_Protein MDM2 Protein (E3 Ubiquitin Ligase) p53 p53 Tumor Suppressor MDM2_Protein->p53 Targets for Degradation Degradation Protein Degradation & Apoptosis MDM2_Protein->Degradation Promotes MDM2_Gene->MDM2_Protein Encodes Traditional_Inhibitor Traditional MDM2 Inhibitor (e.g., RG7112) Traditional_Inhibitor->MDM2_Protein Disrupts Binding MA242_Inhibitor MA242 Dual Inhibitor MA242_Inhibitor->NFAT1 Inhibits & Degrades MA242_Inhibitor->MDM2_Protein Induces Degradation

Diagram: MA242's Dual Mechanism vs. Traditional MDM2 Inhibition. MA242 simultaneously degrades the MDM2 oncoprotein and inhibits NFAT1-mediated MDM2 gene transcription, blocking both the function and production of MDM2. This is distinct from traditional inhibitors that only block MDM2's interaction with p53.

This unique mechanism translates into distinct practical differences, as summarized in the table below:

Feature Traditional MDM2-p53 Inhibitors This compound
Primary Target MDM2-p53 protein-protein interaction [2] MDM2 protein and NFAT1 transcription factor [1] [3] [4]
Key Mechanism Blocks p53 binding, stabilizing p53 [2] Induces MDM2/NFA1 degradation; inhibits MDM2 gene transcription [1] [3]
p53 Requirement Requires wild-type p53 for activity [2] Effective regardless of p53 status (wild-type or mutant) [1] [3] [4]
Effect on MDM2 Level Can increase MDM2 expression via p53 activation [2] Reduces MDM2 protein levels [3] [4]
Therapeutic Implication Limited efficacy in p53-mutant tumors [2] Potential for treating aggressive cancers with p53 mutations [1] [2]

Conclusion for Comparison Guide

  • p53-Independent Activity: It is effective against aggressive cancer types harboring p53 mutations, a major limitation of traditional MDM2-p53 inhibitors [1] [2].
  • Dual Mechanism of Action: It uniquely targets both the MDM2 oncoprotein and its upstream transcriptional regulator NFAT1, leading to profound suppression of oncogenic signaling [1] [3].
  • Selective Cytotoxicity: It demonstrates potent anti-proliferative effects in cancer cells with significantly lower activity in normal cells, suggesting a favorable therapeutic window [3] [4].

References

×

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

465.0913904 g/mol

Monoisotopic Mass

465.0913904 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

Explore Compound Types